5-Isopropyl-3-methylisoxazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4(2)7-6(8(10)11)5(3)9-12-7/h4H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKXYOBQBBFXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407020 | |
| Record name | 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90087-36-8 | |
| Record name | 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable electronic properties and metabolic stability.[1] This guide provides a comprehensive, field-proven framework for the synthesis and characterization of a novel derivative, 5-Isopropyl-3-methylisoxazole-4-carboxylic acid (CAS 90087-36-8). While direct literature on this specific molecule is sparse, this document outlines a robust and logical synthetic pathway derived from established methodologies for analogous compounds. We delve into the causal reasoning behind experimental choices, from retrosynthetic analysis to detailed purification and characterization protocols. This guide is designed to empower researchers in drug discovery and chemical synthesis with the practical and theoretical knowledge required to produce and validate this and similar isoxazole-based compounds of interest.
Introduction: The Significance of the Isoxazole Moiety
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions, is recognized as a "privileged scaffold" in drug discovery.[1] Its unique structure allows it to act as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3][4]
Prominent FDA-approved drugs such as the anti-rheumatic agent Leflunomide and the COX-2 inhibitor Valdecoxib feature an isoxazole core, underscoring the ring's therapeutic importance.[2][3] The specific substituents on the isoxazole ring play a critical role in modulating the compound's bioactivity and pharmacokinetic profile.
This guide focuses on This compound , a molecule that combines several key structural features:
-
A 3-methyl group: Often associated with stable and effective derivatives.
-
A 5-isopropyl group: Introduces lipophilicity, which can influence cell membrane permeability and target engagement.
-
A 4-carboxylic acid group: Provides a key site for hydrogen bonding and salt formation, which is crucial for interacting with biological targets and for formulating active pharmaceutical ingredients (APIs).
The synthesis of this specific molecule serves as an exemplary case study for the construction of 3,4,5-trisubstituted isoxazoles, a class of compounds with significant therapeutic potential.
Proposed Synthetic Pathway and Strategy
A logical and efficient synthesis of the target compound can be envisioned through a multi-step process starting from readily available commercial reagents. The core of this strategy involves the construction of the isoxazole ring via the reaction of a β-dicarbonyl equivalent with hydroxylamine, followed by hydrolysis of an ester intermediate. This approach is well-precedented for producing 5-methylisoxazole-4-carboxylic acid, the core of Leflunomide.[5][6][7]
The chosen pathway is designed to ensure high regioselectivity, minimizing the formation of the isomeric 3-isopropyl-5-methylisoxazole structure, a common challenge in isoxazole synthesis.[6]
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for analogous compounds and have been adapted for the target molecule.[6][7][8] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Synthesis of Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate (Intermediate)
-
Rationale: This step creates the key β-dicarbonyl equivalent with the necessary carbon skeleton. Acetic anhydride is used to drive the reaction by consuming the ethanol byproduct.
-
To a flask equipped with a reflux condenser and mechanical stirrer, add ethyl isobutyrylacetate (1.0 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol).
-
Heat the mixture to 110-120 °C and maintain reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture.
-
Remove the volatile components (ethyl acetate, excess reagents) by distillation under reduced pressure. The resulting crude oil, ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate, is typically used in the next step without further purification.
Protocol 3.2: Synthesis of Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate (Ester Intermediate)
-
Rationale: This is the crucial ring-forming step. The reaction of the enol ether intermediate with hydroxylamine proceeds via a cycloaddition-elimination mechanism. Using a buffered system (e.g., with sodium acetate) or controlling the pH is critical for maximizing the yield and regioselectivity.[6]
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.1 mol) and sodium acetate trihydrate (1.1 mol) in ethanol (500 mL) with stirring.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the crude intermediate from Protocol 3.1 to the hydroxylamine solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Remove the ethanol under reduced pressure. Add water (500 mL) and ethyl acetate (500 mL) to the residue.
-
Separate the organic layer, wash it with saturated brine (2 x 200 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ester. Purify by vacuum distillation or silica gel chromatography.
Protocol 3.3: Saponification to this compound (Final Product)
-
Rationale: Acid-catalyzed hydrolysis is often employed for this step as it can be cleaner and lead to easier product isolation via precipitation.[8]
-
Combine the purified ester from Protocol 3.2 (1.0 mol) with a 60% aqueous solution of sulfuric acid (w/w).
-
Heat the mixture to 85-95 °C with vigorous stirring for 3-5 hours. The ethanol generated will distill off.
-
Monitor the reaction by TLC until the ester spot disappears.
-
Cool the reaction mixture in an ice bath. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7).
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure this compound as a crystalline solid.
Characterization and Spectroscopic Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the target structure and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
| ¹H NMR (Predicted) |
| Chemical Shift (δ, ppm) |
| ~1.3-1.4 |
| ~2.5-2.6 |
| ~3.4-3.6 |
| >10.0 (broad) |
| ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) |
| ~12-14 |
| ~21-23 |
| ~28-30 |
| ~110-112 |
| ~160-162 |
| ~165-167 |
| ~170-172 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| IR Data (Predicted) |
| Frequency Range (cm⁻¹) |
| 2500-3300 |
| ~2970 |
| ~1700-1725 |
| ~1570-1600 |
| ~1450 |
| ~1200-1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): m/z = 169.18 (for C₈H₁₁NO₃)
-
Key Fragmentation Pathways:
-
Loss of •OH (M-17), a characteristic fragmentation for carboxylic acids.[9]
-
Loss of COOH (M-45).
-
Loss of an isopropyl radical (M-43).
-
McLafferty rearrangement is unlikely due to the lack of a gamma-hydrogen relative to the carbonyl group within a flexible chain.
-
Elemental Analysis
Provides confirmation of the empirical formula.
| Elemental Analysis Data (Theoretical) |
| Element |
| Carbon (C) |
| Hydrogen (H) |
| Nitrogen (N) |
| Oxygen (O) |
General Experimental and Characterization Workflow
Caption: Standard workflow from synthesis to final characterization.
Potential Applications and Future Directions
Given the extensive biological activities of isoxazole derivatives, this compound represents a promising candidate for screening in various therapeutic areas.[4][10] The combination of a lipophilic isopropyl group and a polar carboxylic acid moiety provides a balanced profile that could be favorable for cell permeability and target binding.
Potential areas for investigation include:
-
Anti-inflammatory agents: Many isoxazole compounds, including the commercial drug Valdecoxib, are known to inhibit cyclooxygenase (COX) enzymes.
-
Anticancer therapeutics: The isoxazole scaffold has been incorporated into numerous compounds designed to inhibit protein kinases or induce apoptosis in cancer cells.[1]
-
Antimicrobial drug discovery: The structural features may allow it to interfere with essential bacterial or fungal metabolic pathways.[2]
Future work should involve synthesizing a library of related analogs by varying the substituents at the 3 and 5 positions to explore structure-activity relationships (SAR) and optimize for potency and selectivity against specific biological targets.
Conclusion
This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis and characterization of this compound. By leveraging established chemical principles and providing detailed, reasoned protocols, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The successful synthesis and validation of this molecule will not only yield a novel compound of interest but also reinforce the versatile methodologies available for constructing functionally rich isoxazole derivatives poised for biological investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijpca.org [ijpca.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 5. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]
- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. ijcrt.org [ijcrt.org]
Physicochemical properties of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of interest in pharmaceutical research and development. For professionals in drug discovery and medicinal chemistry, a thorough understanding of a molecule's fundamental characteristics such as acidity (pKa), lipophilicity (logP), and solubility is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document synthesizes available data, explains the theoretical underpinnings of these properties, and provides detailed, field-proven experimental protocols for their determination. By grounding theoretical concepts in practical, self-validating methodologies, this guide aims to serve as an essential resource for researchers working with this and similar chemical entities.
Introduction: The "Why" Behind the Properties
In modern drug development, the journey from a promising lead compound to a viable drug candidate is dictated not only by its biological activity but also by its physicochemical profile. Properties such as acidity, lipophilicity, and solubility are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This compound, as a substituted isoxazole, belongs to a class of heterocycles frequently explored in medicinal chemistry. The interplay of its carboxylic acid group, the aromatic isoxazole ring, and the alkyl substituents creates a unique profile that governs its behavior in biological systems. Low aqueous solubility can hinder formulation and lead to poor bioavailability, while suboptimal lipophilicity can prevent the molecule from crossing biological membranes to reach its target.[1][2] Therefore, a rigorous and early characterization of these properties is not merely a data-gathering exercise; it is a foundational step in risk mitigation and rational drug design.
Molecular Identity and Structure
A precise understanding of the molecular structure is the starting point for any physicochemical analysis. The structural features—a carboxylic acid, a methyl group, and an isopropyl group arrayed on an isoxazole core—are the primary drivers of the properties discussed herein.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 90087-36-8 | [3] |
| Molecular Formula | C₈H₁₁NO₃ | [3] |
| Molecular Weight | 169.18 g/mol | [3] |
| 2D Structure | ![]() | - |
Core Physicochemical Properties: A Deeper Dive
The following sections explore the key physicochemical properties. While specific experimental data for this compound is sparse in publicly available literature, we can infer its likely characteristics based on its structure and data from closely related analogs.
Acidity (pKa)
The pKa, or acid dissociation constant, is a quantitative measure of a molecule's acidity in a solution. For this compound, the pKa is dominated by the carboxylic acid group (-COOH). This value is critical as it determines the molecule's charge state at a given pH, which in turn profoundly affects its solubility, membrane permeability, and receptor binding.
Carboxylic acids typically have pKa values in the range of 4 to 5.[4] For the closely related analog, 5-Methylisoxazole-4-carboxylic acid , a predicted pKa of 2.85 ± 0.25 has been reported.[5][6] The electron-withdrawing nature of the isoxazole ring likely contributes to a lower pKa (stronger acidity) compared to a simple aliphatic carboxylic acid. The replacement of the methyl group with a bulkier, electron-donating isopropyl group may slightly increase the pKa, but it is expected to remain in the range of a moderately strong acid.
Lipophilicity (logP)
The partition coefficient (P), typically expressed as its logarithm (logP), measures the differential solubility of a compound in a biphasic system of a lipid (n-octanol) and an aqueous phase. It is a crucial indicator of a drug's ability to cross cell membranes.[7]
No experimental logP value for this compound was found. However, we can make qualitative assessments. The isopropyl group is more lipophilic than the methyl group of its analog, suggesting that the title compound will have a higher logP. The carboxylic acid, when deprotonated (at pH > pKa), will become highly polar, drastically reducing the apparent logP (measured as logD). This pH-dependent lipophilicity is a key characteristic to consider during drug development.
Aqueous Solubility
Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a stable solution. Poor aqueous solubility is a major hurdle in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability.[1][2]
The solubility of this compound is expected to be highly pH-dependent.
-
At low pH (pH < pKa): The carboxylic acid will be protonated and neutral. The molecule's solubility will be governed by its crystalline structure and the energetic cost of breaking the crystal lattice versus the energy gained from solvation.
-
At high pH (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate form. As an ionic salt, its solubility in aqueous media is expected to increase significantly.
Thermal Properties
Thermal properties such as the melting point provide information about the purity and crystal lattice energy of a solid compound.
-
Boiling Point: No experimental boiling point data was found.
Experimental Determination Protocols
To ensure scientific integrity, physicochemical parameters must be determined using robust, validated methods. The following protocols are based on industry-standard "gold standard" techniques.
Protocol for pKa Determination via Potentiometric Titration
This method relies on monitoring the pH of a solution of the compound as a titrant of known concentration is added. The pKa is the pH at which the compound is 50% ionized.[9]
Methodology:
-
Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent mixture (e.g., 50:50 Methanol:Water) to a final concentration of ~1 mM.
-
Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) at the desired experimental temperature (e.g., 25 °C).
-
Titration: Place the sample solution in a thermostatted vessel with constant stirring. Insert the calibrated pH electrode.
-
Data Collection: Add small, precise aliquots of a standardized strong base (e.g., 0.01 M KOH) and record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the inflection point of this sigmoidal curve.[9]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the most reliable "gold standard" for determining thermodynamic (or equilibrium) solubility.[10][11] It measures the concentration of a saturated solution after a prolonged equilibration period.
Caption: Workflow for the Shake-Flask Solubility Assay.
Methodology:
-
Compound Addition: Add an excess amount of solid this compound to several glass vials (in triplicate for each pH condition). The excess solid is crucial to ensure equilibrium is reached with the solid phase.[10]
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, and filter it through a 0.45 µm filter to remove any remaining solid particles.[1]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound.[2]
Protocol for logP Determination via RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP values and is well-suited for high-throughput screening.[12][13] The method is based on the correlation between a compound's retention time on a hydrophobic column and its n-octanol/water partition coefficient.
Caption: Workflow for RP-HPLC-based logP Determination.
Methodology:
-
System Setup: Use an RP-HPLC system equipped with a C18 column and a UV detector. The mobile phase should be a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[12] For an acidic compound, the aqueous buffer pH should be set at least 2 units below the expected pKa (e.g., pH 2.0) to ensure the compound is in its neutral, un-ionized form.
-
Calibration Curve: Prepare solutions of 5-7 commercially available standard compounds with well-established logP values that span the expected range of the test compound.
-
Standard Analysis: Inject each standard onto the HPLC system and record its retention time (t_R_). Also, determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).
-
Capacity Factor Calculation: For each standard, calculate the capacity factor, k', using the formula: k' = (t_R_ - t_0_) / t_0_. Then, calculate log k'.
-
Linear Regression: Plot the known logP values of the standards (y-axis) against their corresponding calculated log k' values (x-axis). Perform a linear regression to obtain a calibration equation (e.g., logP = m(log k') + c). A good correlation should yield an r² value > 0.95.[12]
-
Test Compound Analysis: Inject the this compound solution onto the same HPLC system under identical conditions and measure its retention time.
-
logP Calculation: Calculate the log k' for the test compound and use the linear regression equation from the calibration curve to determine its experimental logP value.
Data Summary
The following table summarizes the known and inferred physicochemical data for this compound.
| Property | Value / Expected Behavior | Comments / Source |
| Molecular Weight | 169.18 g/mol | [3] |
| pKa | No experimental data available. | Expected to be in the range of 3-4 due to the carboxylic acid and isoxazole ring. The analog 5-methylisoxazole-4-carboxylic acid has a predicted pKa of 2.85.[5][6] |
| logP | No experimental data available. | Expected to be higher than its methyl analog due to the isopropyl group. Value will be highly dependent on pH. |
| Aqueous Solubility | No experimental data available. | Expected to be low at acidic pH and increase significantly at pH > pKa due to salt formation. |
| Melting Point | No experimental data available. | The analog 5-methylisoxazole-4-carboxylic acid melts at 144-148 °C.[6] |
Conclusion
This compound is a molecule whose biological potential is intrinsically linked to its fundamental physicochemical properties. While direct experimental data is limited, its structural features strongly suggest it is a moderately strong organic acid with pH-dependent solubility and lipophilicity. The robust, validated protocols detailed in this guide for determining pKa, solubility, and logP provide a clear path for researchers to generate the critical data needed to advance this compound in the drug discovery pipeline. A thorough experimental characterization using these methods is an indispensable step toward understanding its ADME profile and ultimately realizing its therapeutic potential.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. scbt.com [scbt.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chembk.com [chembk.com]
- 6. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 7. acdlabs.com [acdlabs.com]
- 8. This compound [myskinrecipes.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Substituted-3-Methylisoxazole-4-Carboxylic Acids: A Focus on Structure, Synthesis, and Pharmaceutical Significance
This guide provides a detailed examination of 5-isopropyl-3-methylisoxazole-4-carboxylic acid and its prominent analogue, 5-methylisoxazole-4-carboxylic acid. While the former is a defined chemical entity, the latter is extensively documented and serves as a critical intermediate in pharmaceutical manufacturing. This document is intended for researchers, chemists, and drug development professionals, offering insights into the synthesis, properties, and applications of this important class of heterocyclic compounds.
Part 1: this compound
This section addresses the specific compound requested, outlining its core identifiers and known properties based on available supplier data.
Chemical Identity and Structure
This compound is a substituted isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms. Its structure is characterized by an isopropyl group at the 5-position, a methyl group at the 3-position, and a carboxylic acid functional group at the 4-position of the isoxazole ring.
References
The Modern Drug Hunter's Compass: A Technical Guide to the Biological Activity Screening of Novel Isoxazole Derivatives
Foreword: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its prevalence in a multitude of FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole, is a testament to its remarkable pharmacological versatility.[1][2] The isoxazole moiety is not merely a passive structural component; its unique electronic properties and steric architecture often lead to enhanced physicochemical characteristics and potent biological activities.[1][2] These derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5][6] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic biological activity screening of novel isoxazole derivatives. We will navigate the intricate journey from a newly synthesized compound to a promising lead candidate, emphasizing the rationale behind experimental choices and the integration of computational and experimental techniques.
Section 1: The Strategic Screening Cascade: A Phased Approach to Unveiling Biological Activity
The evaluation of a novel isoxazole derivative is not a monolithic endeavor but rather a multi-stage process known as a screening cascade.[7] This phased approach is designed to efficiently and cost-effectively identify compounds with the desired biological profile while filtering out those with undesirable properties. The causality behind this strategy is rooted in resource management; broad, high-throughput, and often less expensive assays are employed initially to cast a wide net, followed by progressively more complex and targeted assays for the most promising candidates.
Our journey begins with a newly synthesized library of isoxazole derivatives. The initial step is a comprehensive in silico (computational) analysis to predict their drug-like properties and potential biological targets. This is followed by a battery of in vitro assays to determine their cytotoxic, antimicrobial, and specific enzyme-inhibitory activities.
References
- 1. 5 key practices for data presentation in research [elsevier.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. How To Present Research Data? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]
Mechanism of action of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid
An In-Depth Technical Guide to the Mechanism of Action of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical overview of the hypothesized mechanism of action for this compound. Drawing from established knowledge of structurally related isoxazole compounds with proven therapeutic applications, we postulate that its primary biological activity stems from the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This guide will detail the underlying biochemical pathway, propose a robust experimental framework for validation, and offer field-proven protocols for researchers and drug development professionals. Our approach is grounded in the principles of causality, experimental self-validation, and authoritative scientific evidence.
Introduction: The Isoxazole Scaffold and a Hypothesized Mechanism
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][3] The specific compound, this compound, belongs to a class of molecules that bear a strong structural resemblance to the active metabolite of Leflunomide, a disease-modifying antirheumatic drug (DMARD).[4][5]
Leflunomide undergoes rapid in vivo conversion to its active metabolite, Teriflunomide (A77 1726), by the opening of its isoxazole ring.[4][6] The primary and well-established mechanism of Teriflunomide is the selective and reversible inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][7] Given the structural analogy, we hypothesize that This compound also functions as a DHODH inhibitor. This guide is predicated on this central hypothesis and provides the scientific rationale and experimental means to verify it.
The Primary Molecular Target: Dihydroorotate Dehydrogenase (DHODH)
DHODH is a mitochondrial inner membrane-bound enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[7][8] This pathway is essential for the production of uridine and cytidine nucleotides, which are fundamental building blocks for DNA and RNA.[9][10]
Rapidly proliferating cells, such as activated lymphocytes, cancer cells, and inflamed synovial cells, have a high demand for nucleotides and rely heavily on the de novo pathway.[4][11] In contrast, most quiescent cells can fulfill their needs through the pyrimidine salvage pathway. This differential reliance makes DHODH an attractive therapeutic target for selectively arresting the proliferation of pathogenic cell populations without inducing widespread cytotoxicity.[1][9]
Proposed Signaling Pathway and Point of Inhibition
Inhibition of DHODH by this compound would block the conversion of dihydroorotate to orotate. This enzymatic blockade leads to two immediate consequences: the accumulation of the substrate, dihydroorotate, and the depletion of the product, orotate, and all subsequent pyrimidine nucleotides (UMP, UDP, UTP, CTP). The resulting pyrimidine starvation triggers cell cycle arrest, primarily at the G1/S phase transition, thereby exerting a potent cytostatic effect on target cells.[4]
Caption: Hypothesized mechanism: Inhibition of DHODH in the de novo pyrimidine pathway.
Experimental Validation Framework
To rigorously test the hypothesis that this compound inhibits DHODH, a multi-tiered experimental approach is essential. This framework progresses from direct enzymatic assays to cellular confirmation and downstream functional analysis.
Caption: A tiered workflow for validating the mechanism of action.
Tier 1: Direct Enzyme Inhibition Assay
The primary validation step is to confirm direct inhibition of recombinant human DHODH. A common and reliable method is a spectrophotometric assay that measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[3]
Protocol: DHODH Enzymatic Inhibition Assay (DCIP-Based)
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Substrate (DHO): Prepare a 10 mM stock solution of L-Dihydroorotic acid in DMSO.
-
Electron Acceptor (DCIP): Prepare a 2.5 mM stock solution of DCIP in the Assay Buffer.
-
Cofactor (CoQ10): Prepare a 10 mM stock solution of Coenzyme Q10 in DMSO.
-
Enzyme: Dilute recombinant human DHODH in Assay Buffer to a working concentration of ~20 nM.
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions to create a concentration gradient (e.g., 100 µM to 1 nM).
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of test compound dilutions (or DMSO for vehicle control) to appropriate wells.
-
Add 178 µL of the diluted DHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a Reaction Mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction should be 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.
-
Initiate the reaction by adding 20 µL of the Reaction Mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration.
-
Normalize the data to the vehicle control to determine the percentage of inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Cellular Assays for Mechanism Confirmation
Cell-based assays are crucial to confirm that the enzymatic inhibition translates to a functional effect in a biological system and to verify that the effect is specifically due to pyrimidine synthesis blockade.
Protocol: Cell Proliferation Assay with Uridine Rescue
-
Cell Culture:
-
Compound and Uridine Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Prepare a parallel set of compound dilutions in medium supplemented with 100 µM uridine.[12][13] This concentration is sufficient to fuel the salvage pathway.
-
Add the compound dilutions (with and without uridine) to the cells. Include vehicle control wells.
-
-
Proliferation Measurement:
-
Incubate the cells for 72 hours.
-
Assess cell viability/proliferation using a standard method such as the MTS assay or by direct cell counting.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the vehicle control for both the standard and uridine-supplemented conditions.
-
Determine the GI50 (concentration for 50% growth inhibition).
-
Causality Check: A significant rightward shift in the GI50 curve in the presence of uridine strongly validates that the compound's anti-proliferative effect is due to the inhibition of the de novo pyrimidine synthesis pathway.[12][14]
-
Protocol: Metabolite Accumulation Analysis
-
Cell Treatment and Metabolite Extraction:
-
Treat a larger culture of cells (e.g., in 6-well plates) with the test compound at its GI50 concentration for 24 hours.
-
Wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol to lyse the cells and precipitate proteins.[15]
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the levels of dihydroorotate and orotate.[16]
-
-
Data Analysis:
-
Confirmation: A significant increase in intracellular dihydroorotate levels in compound-treated cells compared to controls provides direct evidence of DHODH blockade.[16]
-
Quantitative Data Summary
The experimental framework described will generate key quantitative metrics to characterize the potency of this compound. The results should be summarized for clear interpretation and comparison.
| Assay Type | Cell Line / System | Key Parameter | Expected Result for a DHODH Inhibitor |
| Enzymatic Assay | Recombinant hDHODH | IC50 | A potent, dose-dependent inhibition (nM to low µM range) |
| Cell Proliferation | Jurkat T-cells | GI50 | Dose-dependent inhibition of cell growth |
| Uridine Rescue | Jurkat T-cells | GI50 Shift | >10-fold increase in GI50 value with uridine supplementation |
| Metabolite Analysis | Jurkat T-cells | Fold-Change | Significant accumulation of intracellular dihydroorotate |
| Cell Cycle Analysis | Jurkat T-cells | % of Cells in Phase | Arrest of cells in the G1 phase of the cell cycle |
Conclusion for the Senior Scientist
This guide outlines a clear, evidence-based hypothesis for the mechanism of action of this compound, positing it as an inhibitor of dihydroorotate dehydrogenase. The provided experimental framework is designed to be a self-validating system. Positive results from the enzymatic assay, coupled with a successful uridine rescue in the cellular proliferation assay and confirmed substrate accumulation via metabolomics, would provide unequivocal evidence for this mechanism. Such a finding would position this compound as a valuable candidate for further investigation in therapeutic areas dominated by pathogenic cell proliferation, such as autoimmune diseases and oncology.
References
- 1. nbinno.com [nbinno.com]
- 2. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Teriflunomide - Wikipedia [en.wikipedia.org]
- 7. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indirect inhibition of mitochondrial dihydroorotate dehydrogenase activity by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 10. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
In vitro evaluation of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid
An In-Depth Technical Guide to the In Vitro Evaluation of 5-Isopropyl-3-methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This guide provides a comprehensive framework for the in vitro evaluation of a specific derivative, this compound. While direct literature for this compound is nascent, this document synthesizes established methodologies from analogous isoxazole derivatives to propose a robust evaluation cascade. We will delve into the core principles of in vitro assessment, from initial physicochemical characterization to a suite of biological assays including anti-inflammatory, antioxidant, and anticancer evaluations. Detailed, field-proven protocols are provided, underpinned by a rationale for experimental choices and data interpretation, to empower researchers in their exploration of this promising chemical entity.
Introduction: The Isoxazole Moiety and this compound
The five-membered heterocyclic isoxazole ring is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] The versatility of the isoxazole ring allows for diverse substitutions, enabling fine-tuning of its physicochemical and pharmacological properties.
This compound (CAS 90087-36-8) is an isoxazole derivative with the molecular formula C8H11NO3.[2] Its structure, featuring a carboxylic acid group, a methyl group, and an isopropyl group, suggests potential for various biological interactions. The carboxylic acid moiety, for instance, can participate in hydrogen bonding and may influence the compound's solubility and pharmacokinetic profile. This guide outlines a systematic approach to characterizing its biological potential in vitro.
Foundational In Vitro Analysis: Physicochemical and Pharmacokinetic Profiling
A thorough understanding of a compound's physicochemical properties is paramount before embarking on extensive biological testing. This initial phase helps in designing relevant assays and interpreting the results accurately.
In Silico ADME Prediction
Computational tools can provide valuable early insights into the potential pharmacokinetic profile of a compound. The SwissADME database is a widely used tool for this purpose.[3]
Key Parameters to Evaluate:
-
Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.[3]
-
Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.[3]
-
Blood-Brain Barrier (BBB) Permeability: Indicates the potential for central nervous system activity.[3]
-
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.[3]
Experimental Solubility and Stability Assessment
In vitro assays are typically conducted in aqueous media. Therefore, determining the compound's solubility is crucial for preparing accurate test concentrations and avoiding misleading results due to precipitation.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2.5 mM, ...).
-
Add the DMSO solutions to a 96-well plate.
-
Add phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1-2%.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The highest concentration that does not show significant precipitation is considered the kinetic solubility.
Biological Evaluation: A Multi-faceted Approach
Based on the known activities of other isoxazole derivatives, a panel of in vitro assays is proposed to elucidate the biological profile of this compound.
Anti-inflammatory Activity: COX-1 and COX-2 Inhibition
Many isoxazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[3][4]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare solutions of human recombinant COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid (substrate) and a colorimetric substrate.
-
-
Assay Procedure:
-
Add the assay buffer, heme, and enzyme to the wells of a 96-well plate.
-
Add various concentrations of this compound or a reference inhibitor (e.g., celecoxib).
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 5 minutes at 37°C.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
-
Calculate the selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Data Presentation: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental | Experimental | Calculated |
| Celecoxib (Reference) | Literature | Literature | Literature |
Antioxidant Potential: DPPH Radical Scavenging Assay
Isoxazole derivatives have been reported to possess antioxidant properties.[5][6] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate free radical scavenging activity.
Experimental Protocol: DPPH Assay
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound and a positive control (e.g., Trolox) in methanol.
-
Add the DPPH solution to each well of a 96-well plate.
-
Add the test compound or control solutions to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value.
Data Presentation: Antioxidant Activity
| Compound | DPPH Scavenging IC50 (µg/mL) |
| This compound | Experimental |
| Trolox (Reference) | Literature |
Anticancer Activity: Cell Viability Assay
The potential of isoxazole derivatives as anticancer agents has been explored.[6] A cell viability assay, such as the MTT assay, can be used to assess the cytotoxic effects of the compound on cancer cell lines.
Experimental Workflow: Anticancer Evaluation
Caption: Workflow for assessing anticancer activity using the MTT assay.
Immunomodulatory Effects: Cytokine Production Assay
The immunomodulatory properties of isoxazole derivatives can be assessed by measuring their effect on cytokine production in immune cells.[7]
Experimental Protocol: LPS-induced Cytokine Production in PBMCs
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood.
-
Seed PBMCs in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the levels of TNF-α and IL-6 in the supernatants using ELISA kits.
Signaling Pathway: LPS-induced Cytokine Production
Caption: Simplified signaling pathway of LPS-induced cytokine production and a potential point of inhibition.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the in vitro evaluation of this compound. By systematically applying the detailed protocols for assessing its physicochemical properties and a range of biological activities, researchers can build a robust profile of this novel compound. The presented methodologies, drawn from extensive research on analogous isoxazole derivatives, offer a validated starting point for uncovering the therapeutic potential of this compound and paving the way for further preclinical development.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and development of isoxazole-based therapeutic agents
An In-depth Technical Guide to the Discovery and Development of Isoxazole-Based Therapeutic Agents
Authored by a Senior Application Scientist
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including a stable aromatic system with a strategically weak N-O bond, render it a versatile and "privileged" scaffold in drug design.[3][4] This guide provides a comprehensive exploration of the isoxazole motif in therapeutic agent development, from fundamental synthetic strategies and structure-activity relationship (SAR) elucidation to its application in diverse therapeutic areas. We will delve into the causality behind experimental choices, present self-validating protocols, and ground key claims in authoritative literature, offering researchers, scientists, and drug development professionals a robust framework for innovation.
The Isoxazole Core: A Chemist's Privileged Scaffold
The significance of the isoxazole scaffold is rooted in its prevalence in both natural products and numerous FDA-approved pharmaceuticals.[5][6][7] This five-membered aromatic heterocycle is not merely a passive structural component; its distinct electronic characteristics and potential for specific molecular interactions make it a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[8][9]
The isoxazole ring can act as a bioisosteric replacement for other functional groups like amides or esters, enhancing metabolic stability and cell permeability.[9] Furthermore, the weak nitrogen-oxygen bond is a key feature; while stable under most physiological conditions, it can be a potential site for ring cleavage under specific reducing conditions, a property that can be exploited in prodrug design.[3][10] This combination of stability and latent reactivity provides a unique advantage in developing novel therapeutic agents.[11]
Caption: Core structure and key features of the isoxazole ring.
Synthetic Strategies: Building the Isoxazole Ring
The construction of the isoxazole scaffold is a well-established field, with methodologies that offer flexibility and control over substitution patterns, which is critical for systematic SAR studies.[12][13] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Key Synthetic Pathways
Two of the most robust and widely employed methods include:
-
1,3-Dipolar Cycloaddition: This powerful method typically involves the reaction of a nitrile oxide (generated in situ) with an alkyne. It offers a direct and often regioselective route to 3,5-disubstituted isoxazoles.[1] The use of copper(I) catalysts can enhance the reaction's efficiency and convenience.[1]
-
Condensation of β-Diketones or Chalcones: A highly versatile method involves the cyclization of a 1,3-dicarbonyl compound, or its synthetic equivalent like a chalcone, with hydroxylamine hydrochloride.[14][15] This pathway is particularly valuable for creating 3,5-disubstituted isoxazoles and is amenable to a wide range of substrates.[16]
Caption: Major synthetic pathways for constructing the isoxazole ring.
Experimental Protocol: Synthesis from a Chalcone Intermediate
This protocol describes a common laboratory-scale synthesis of a 3,5-disubstituted isoxazole, a method chosen for its reliability and the accessibility of its precursors.[16]
Objective: To synthesize 3-(4-methoxyphenyl)-5-(phenyl)isoxazole.
Materials:
-
1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone) (0.01 mol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (0.01 mol)
-
Sodium ethoxide (0.01 mol)
-
Absolute Ethanol (15-20 mL)
-
Deionized water
-
Ethyl acetate, Hexane (for TLC)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in absolute ethanol (15 mL).[16]
-
Base Addition: Add sodium ethoxide (0.01 mol) to the mixture. The addition of a base is critical to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required for the reaction.
-
Reflux: Heat the reaction mixture to reflux in an oil bath (approx. 80-90 °C) for 6-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:hexane 3:7 v/v).[16] The disappearance of the chalcone spot indicates reaction completion.
-
Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the contents into ice-cold water (50 mL) with stirring.[16] This step precipitates the solid product.
-
Purification: Filter the obtained precipitate using a Buchner funnel, wash it twice with cold deionized water, and dry it at room temperature. The crude product can be further purified by recrystallization from ethanol to yield the final isoxazole derivative.[16]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[16]
Structure-Activity Relationship (SAR) and Drug Design
Systematic modification of substituents on the isoxazole ring is a cornerstone of optimizing lead compounds for potency, selectivity, and pharmacokinetic profiles. The causality behind these modifications lies in altering the steric, electronic, and hydrophobic properties of the molecule to achieve a better fit and interaction with the biological target.
General Principles of Isoxazole SAR
SAR studies have revealed key trends for different therapeutic targets.[13]
-
C3-Position: Substitution at this position often influences target binding and potency. Aryl groups are common and their electronic properties (electron-donating vs. electron-withdrawing) can fine-tune activity.[17]
-
C4-Position: This position is less commonly substituted but can be used to modulate solubility and conformation. Introducing small groups can help orient the C3 and C5 substituents optimally.
-
C5-Position: Substituents here are critical for influencing selectivity and pharmacokinetic properties. For example, in allosteric modulators, this position can project into solvent-exposed regions or secondary binding pockets.[18][19]
Caption: General SAR principles for the trisubstituted isoxazole scaffold.
Case Study: SAR of Allosteric RORγt Inverse Agonists
The development of trisubstituted isoxazoles as allosteric inverse agonists for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) provides an excellent example of rational SAR exploration.[18] RORγt is a promising target for autoimmune diseases.[19]
| Compound/Modification | Rationale for Change | Result (IC₅₀ in TR-FRET Assay) | Citation |
| Lead (FM26) | Initial hit from screening. | 320 ± 20 nM | [18][19] |
| Pyrrole at C5 -> Pyrazole | Bioisosteric replacement to probe nitrogen position impact. | Slight drop in potency (110 ± 10 nM). | [19] |
| Pyrrole at C5 -> Methylated Pyrrole | Introduce steric bulk to test pocket constraints. | Significant potency decrease (3.3 ± 0.3 µM). | [19] |
| Benzoic Acid -> Fluorinated Benzoic Acid | Add electron-withdrawing group to alter electronics. | Detrimental to activity (7-13 fold decrease). | [19] |
| Optimization Result | Combination of favorable modifications. | ~10-fold increase in potency (low nM). | [18] |
This table demonstrates a self-validating system: each modification tests a specific hypothesis (e.g., steric hindrance, electronic effects), and the resulting activity data directly informs the next design iteration.
Therapeutic Applications and Mechanisms of Action
The versatility of the isoxazole scaffold has led to its incorporation into drugs for a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[12][20][21]
Anticancer Agents
Isoxazole derivatives exhibit anticancer activity through diverse mechanisms.[22][23]
-
HSP90 Inhibition: Compounds like NVP-AUY922 utilize the isoxazole scaffold to bind to and inhibit Heat Shock Protein 90 (HSP90), a chaperone protein essential for the stability of many oncoproteins.[8][22]
-
Tubulin Polymerization Inhibition: Some isoxazole derivatives function as antimitotic agents by disrupting microtubule dynamics, similar to natural products like Combretastatin A-4.[22]
-
PARP Inhibition: The isoxazole core is being explored for its potential in designing inhibitors of Poly(ADP-ribose) polymerase (PARP), which is crucial for DNA damage repair, particularly in cancers with BRCA mutations.[24]
Caption: Mechanism of action for isoxazole-based HSP90 inhibitors.
Antibacterial Agents
Several clinically important antibiotics feature an isoxazole ring.[3]
-
Penicillinase-Resistant Penicillins: Drugs like Cloxacillin, Dicloxacillin, and Oxacillin incorporate a bulky isoxazole group that sterically hinders the action of β-lactamase enzymes produced by resistant bacteria, protecting the core β-lactam ring.[5]
-
Folate Synthesis Inhibition: Sulfamethoxazole, often combined with trimethoprim, is a classic example. It mimics p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthetase, a key enzyme in the bacterial folate synthesis pathway.[5]
Anti-inflammatory Agents
Isoxazoles have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs).[25]
-
COX-2 Inhibition: Valdecoxib and its prodrug Parecoxib are selective inhibitors of cyclooxygenase-2 (COX-2).[5] The isoxazole ring is crucial for fitting into the active site of the COX-2 enzyme, blocking the synthesis of prostaglandins that mediate pain and inflammation.[16]
Antiviral Agents
The isoxazole scaffold is a promising platform for developing novel antiviral drugs.[26]
-
Zika Virus (ZIKV) Inhibition: Recent studies have identified isoxazole-based small molecules that show potent antiviral activity against ZIKV strains, presenting a promising avenue for therapeutic development.[27]
-
Influenza Nucleoprotein (NP) Antagonists: Derivatives have been designed to antagonize the influenza A nucleoprotein, inducing its aggregation and preventing its crucial role in viral replication.[28]
Conclusion and Future Perspectives
The isoxazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery.[20][21] Its journey from a chemical curiosity to a core component of numerous therapeutic agents highlights its remarkable versatility.[1] The continued exploration of novel synthetic methodologies, coupled with advanced computational design and a deeper understanding of biology, ensures that isoxazole derivatives will remain at the forefront of medicinal chemistry.[12][24] Future trends will likely focus on developing multi-targeted agents, exploring new therapeutic areas like neurodegenerative disorders, and leveraging the unique chemistry of the isoxazole ring to design next-generation precision medicines.[20][29]
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Isoxazole ring as a useful scaffold in a search for new therapeutic agents. | Semantic Scholar [semanticscholar.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The recent progress of isoxazole in medicinal chemistry: , Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 18. Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleo ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10828A [pubs.rsc.org]
- 29. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid
This guide provides a comprehensive technical overview of the spectroscopic analysis of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for ensuring chemical identity, purity, and for understanding their physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical, field-proven protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
Molecular Structure and Spectroscopic Overview
This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The unique electronic environment of the isoxazole ring, coupled with the carboxylic acid, isopropyl, and methyl substituents, gives rise to a distinct spectroscopic fingerprint. A thorough analysis of this fingerprint is essential for unequivocal structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are invaluable.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The following table summarizes the predicted ¹H NMR data for this compound. The predictions are based on established chemical shift values for similar structural motifs.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - | 1H |
| Isopropyl Methine (-CH(CH₃)₂) | 3.0 - 3.5 | Septet | ~7.0 | 1H |
| Isopropyl Methyl (-CH(CH ₃)₂) | 1.2 - 1.5 | Doublet | ~7.0 | 6H |
| Isoxazole Methyl (-CH₃) | 2.3 - 2.7 | Singlet | - | 3H |
Expertise & Experience in Interpretation:
-
The broad singlet of the carboxylic acid proton is highly characteristic and its chemical shift can be concentration and solvent dependent due to hydrogen bonding.
-
The isopropyl group displays a classic septet-doublet pattern. The methine proton is split by the six equivalent methyl protons into a septet, while the six methyl protons are split by the single methine proton into a doublet.
-
The isoxazole methyl group appears as a singlet as there are no adjacent protons to couple with. Its chemical shift is influenced by the electronic nature of the isoxazole ring.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 165 - 175 |
| Isoxazole C3 | 155 - 165 |
| Isoxazole C5 | 160 - 170 |
| Isoxazole C4 | 100 - 110 |
| Isopropyl Methine (-C H(CH₃)₂) | 25 - 35 |
| Isopropyl Methyl (-CH(C H₃)₂) | 20 - 25 |
| Isoxazole Methyl (-C H₃) | 10 - 15 |
Expertise & Experience in Interpretation:
-
The carbonyl carbon of the carboxylic acid is typically found in the downfield region of the spectrum.
-
The carbons of the isoxazole ring have distinct chemical shifts due to the influence of the heteroatoms and substituents.
-
The aliphatic carbons of the isopropyl and methyl groups appear in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A self-validating system for acquiring high-quality NMR data is crucial.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Diagram of the NMR Experimental Workflow:
Caption: A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the isoxazole ring.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H stretch (Aliphatic) | 2850-3000 | Medium-Strong |
| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong, Sharp |
| C=N stretch (Isoxazole) | 1600-1650 | Medium |
| C=C stretch (Isoxazole) | 1450-1550 | Medium |
| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong |
| O-H bend (Carboxylic Acid) | 900-960 | Broad, Medium |
Expertise & Experience in Interpretation:
-
The most prominent feature of the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, which is a result of extensive hydrogen bonding.
-
The sharp and intense C=O stretching band is also a key diagnostic peak for the carboxylic acid functional group.
-
The vibrations of the isoxazole ring will give rise to several bands in the fingerprint region, which can be complex but are characteristic of the heterocyclic system.
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient and rapid method for obtaining IR spectra of solid and liquid samples.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will be in absorbance or transmittance.
-
Identify and label the major absorption bands and compare them to the predicted values.
-
Diagram of the ATR-FTIR Experimental Workflow:
Caption: A concise workflow for ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum Data
For this compound (C₈H₁₁NO₃), the expected molecular weight is 169.18 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z = 169.
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion will be driven by the stability of the resulting fragments. Key predicted fragmentation pathways include:
-
Loss of a methyl group (-CH₃): [M - 15]⁺ at m/z = 154
-
Loss of the isopropyl group (-C₃H₇): [M - 43]⁺ at m/z = 126
-
Decarboxylation (-COOH): [M - 45]⁺ at m/z = 124
-
Cleavage of the isoxazole ring: This can lead to a variety of smaller fragments.
Trustworthiness of Fragmentation Analysis:
The interpretation of mass spectra relies on a logical understanding of chemical bonding and fragment stability. The proposed fragmentations are based on established principles of mass spectrometry for heterocyclic and carboxylic acid-containing compounds.
Experimental Protocol for Electron Ionization (EI)-Mass Spectrometry
Step-by-Step Methodology:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Diagram of the Mass Spectrometry Logical Relationships:
Caption: Key fragmentation pathways in EI-MS.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of tools for the comprehensive structural elucidation of this compound. The predicted data and detailed protocols in this guide offer a robust framework for researchers to confidently characterize this and related molecules, ensuring the scientific integrity and trustworthiness of their findings.
An In-depth Technical Guide to the Solubility and Stability of 5-Isopropyl-3-methylisoxazole-4-carboxylic Acid
This guide provides a comprehensive framework for evaluating the solubility and stability of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid, a crucial step in its journey from a promising chemical entity to a viable drug candidate. As professionals in drug development, we understand that a thorough characterization of an Active Pharmaceutical Ingredient's (API) physicochemical properties is not merely a regulatory requirement but the very foundation of rational formulation design and predicting in vivo performance.
The isoxazole moiety is a key feature in a number of approved drugs, valued for its role in modulating biological activity.[1] Understanding the specific solubility and stability profile of the title compound, with its unique isopropyl and methyl substitutions, is paramount. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to execute these studies with a deep understanding of the objectives and potential outcomes.
Part 1: Physicochemical Characterization and Solubility Assessment
The journey to a successful formulation begins with a fundamental understanding of the API's solubility. Poor aqueous solubility is a leading cause of failure for new chemical entities.[2] Therefore, our initial efforts are focused on building a comprehensive solubility profile for this compound.
Preliminary Physicochemical Data
Before embarking on extensive solubility studies, it is essential to gather baseline data. For this compound (CAS 90087-36-8), this includes its molecular formula (C8H11NO3) and molecular weight (169.18 g/mol ).[3] A closely related analogue, 5-Methylisoxazole-4-carboxylic acid, has a reported melting point of 144-148 °C, suggesting that our target compound is a solid at room temperature.[4][5]
Equilibrium Solubility Determination (Shake-Flask Method)
The gold standard for determining equilibrium solubility is the shake-flask method. This protocol is designed to ascertain the saturation solubility in various media, which is critical for biopharmaceutical classification and formulation strategy.
Causality Behind Experimental Choices:
-
Choice of Solvents: We begin with water to assess intrinsic aqueous solubility. We then move to physiologically relevant buffers (pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract, as solubility can be highly pH-dependent for a carboxylic acid.[2][6] Common organic solvents are included to inform potential formulation strategies, such as lipid-based systems or co-solvent approaches.[7]
-
Temperature Control: All studies are conducted at a controlled temperature (typically 25 °C and 37 °C) as solubility is a thermodynamic property.
-
Equilibration Time: A 48-hour incubation period is chosen to ensure that a true equilibrium is reached between the solid and dissolved states of the API.
-
Preparation: Add an excess amount of this compound to vials containing each of the selected solvents (e.g., 10 mg in 2 mL).
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (25 °C or 37 °C) and agitate for 48 hours.
-
Sample Processing: After 48 hours, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved API using a validated stability-indicating HPLC-UV method.
Data Presentation: Solubility Profile
The quantitative data from these experiments should be summarized in a clear, tabular format.
| Solvent/Medium | pH | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |
| Purified Water | ~3-4 (est.) | Hypothetical Data | Hypothetical Data |
| 0.1 N HCl | 1.2 | Hypothetical Data | Hypothetical Data |
| Acetate Buffer | 4.5 | Hypothetical Data | Hypothetical Data |
| Phosphate Buffer | 6.8 | Hypothetical Data | Hypothetical Data |
| Methanol | N/A | Hypothetical Data | Hypothetical Data |
| Ethanol | N/A | Hypothetical Data | Hypothetical Data |
| Propylene Glycol | N/A | Hypothetical Data | Hypothetical Data |
Visualizing the Solubility Workflow
The following diagram illustrates the logical flow of the solubility assessment process.
Caption: Workflow for Equilibrium Solubility Determination.
Part 2: Comprehensive Stability Assessment
Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8][9] This data is used to establish re-test periods and recommend storage conditions.[10]
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of a robust stability program.[11] They are intentionally aggressive studies designed to accelerate the degradation of the API to identify likely degradation products and establish the degradation pathways.[12][13] This information is invaluable for developing and validating a stability-indicating analytical method—a method that can accurately measure the API in the presence of its impurities and degradants.[14]
Causality Behind Experimental Choices:
-
Stress Conditions: The conditions (acid, base, oxidation, heat, light) are chosen based on ICH guidelines and represent common stresses an API might encounter during its lifecycle.[15] For a carboxylic acid, hydrolysis is a key anticipated degradation pathway.
-
Extent of Degradation: The goal is to achieve a target degradation of 5-20%.[15] This provides enough degradation to identify products without completely destroying the molecule, which could lead to uninformative secondary degradation.
-
Analytical Approach: A combination of HPLC with UV and Mass Spectrometry (MS) detection is crucial. UV allows for quantification, while MS provides structural information on the degradants, aiding in their identification.[13]
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature.
-
Thermal: Expose the solid API to 80 °C. Also, heat the stock solution at 60 °C.
-
Photolytic: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16]
-
-
Time Points: Sample at appropriate time points (e.g., 2, 4, 8, 24, 48 hours) and quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
Data Presentation: Forced Degradation Summary
A summary table is essential for interpreting the results of the forced degradation study.
| Stress Condition | Conditions | Time (hrs) | % Assay of API | % Total Impurities | Major Degradants (RT) |
| Acid Hydrolysis | 0.1 N HCl, 60 °C | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Base Hydrolysis | 0.1 N NaOH, RT | 8 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Oxidation | 3% H₂O₂, RT | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Thermal (Solid) | 80 °C | 48 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Photolytic (Solid) | ICH Q1B | N/A | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Formal Stability Studies (ICH Guidelines)
Formal stability studies are conducted on at least three primary batches of the API to establish a re-test period.[8][9] These studies are performed under controlled, long-term, and accelerated storage conditions as defined by the International Council for Harmonisation (ICH).[10][16]
-
Batch Selection: Place at least three primary batches of this compound on stability.
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Container Closure: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months.[16]
-
Tests: At each pull point, the API should be tested for appearance, assay, degradation products, and any other critical quality attributes. All testing must use validated stability-indicating methods.
Visualizing the Stability Testing Workflow
This diagram outlines the comprehensive stability testing strategy, from stress testing to formal studies.
Caption: Comprehensive Stability Assessment Workflow.
Conclusion
This guide outlines a scientifically rigorous and logically structured approach to defining the solubility and stability of this compound. By meticulously following these protocols and, more importantly, understanding the rationale behind them, researchers can generate the high-quality data necessary to de-risk development, enable intelligent formulation design, and satisfy global regulatory expectations. The insights gained from these studies are fundamental to advancing this promising molecule through the development pipeline.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tapi.com [tapi.com]
- 3. scbt.com [scbt.com]
- 4. 5-メチルイソオキサゾール-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. database.ich.org [database.ich.org]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. onyxipca.com [onyxipca.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Unveiling the Therapeutic Potential of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid: A Technical Guide to Target Identification and Validation
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a variety of clinically significant agents with immunomodulatory and anti-inflammatory properties. This technical guide delves into the therapeutic potential of a specific analogue, 5-Isopropyl-3-methylisoxazole-4-carboxylic acid. Drawing from the established mechanisms of structurally related compounds and the broader understanding of inflammatory and autoimmune pathology, we posit and explore primary and secondary therapeutic targets for this molecule. This document provides a comprehensive framework for researchers and drug development professionals, outlining the scientific rationale and detailed experimental workflows for target validation. We present a primary hypothesis centered on the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis, and a secondary hypothesis involving the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This guide is intended to serve as a roadmap for the preclinical evaluation of this compound as a potential therapeutic agent.
Introduction: The Isoxazole Moiety in Immunomodulation
Isoxazole derivatives have a rich history in drug discovery, demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects.[1][2][3][4][5] A notable example is the isoxazole-based drug Leflunomide and its active metabolite, Teriflunomide, which are established treatments for autoimmune conditions such as rheumatoid arthritis and multiple sclerosis.[6][7][8] The therapeutic success of these agents underscores the potential of the isoxazole core in developing novel treatments for immune-mediated diseases.
This compound is a distinct analogue within this chemical class. Its structural features, including the isopropyl and methyl substitutions on the isoxazole ring, may confer unique pharmacological properties. This guide will explore the most probable therapeutic targets for this compound, providing a logical and evidence-based approach to its preclinical investigation.
Primary Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)
Scientific Rationale
The primary hypothesized target for this compound is dihydroorotate dehydrogenase (DHODH) . DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, converting dihydroorotate to orotate.[9][10] Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on this pathway for the synthesis of DNA and RNA.[11][12]
The rationale for targeting DHODH is strongly supported by the mechanism of action of Leflunomide and Teriflunomide.[6][7][13][14] These drugs are potent, reversible inhibitors of DHODH, and their immunosuppressive effects are primarily attributed to the depletion of the pyrimidine pool in activated T and B cells, leading to cell cycle arrest and reduced proliferation.[7][11] Given the structural similarity of this compound to the core structure of these established DHODH inhibitors, it is highly probable that it shares this mechanism of action.
Signaling Pathway
Caption: Inhibition of DHODH by this compound.
Experimental Validation Workflow
Objective: To determine the direct inhibitory effect of this compound on DHODH enzymatic activity.
Protocol:
-
Reagents and Materials: Recombinant human DHODH, dihydroorotate, 2,6-dichloroindophenol (DCIP), coenzyme Q10, assay buffer, 96-well microplates, spectrophotometer.
-
Assay Principle: The assay measures the reduction of DCIP by DHODH, which results in a decrease in absorbance at 600 nm.
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, coenzyme Q10, DCIP, and the test compound or vehicle control.
-
Initiate the reaction by adding recombinant human DHODH.
-
Immediately start monitoring the decrease in absorbance at 600 nm at regular intervals.
-
As a positive control, use a known DHODH inhibitor like Teriflunomide.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Objective: To assess the functional consequence of DHODH inhibition on lymphocyte proliferation.
Protocol:
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and culture them in appropriate media.
-
Stimulation and Treatment:
-
Seed the PBMCs in a 96-well plate.
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
-
Proliferation Measurement (BrdU Assay):
-
After a 48-72 hour incubation period, add BrdU (Bromodeoxyuridine) to the cell cultures.
-
Incubate for an additional 4-16 hours to allow BrdU incorporation into the DNA of proliferating cells.
-
Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Add the substrate and measure the colorimetric signal using a microplate reader.
-
-
Data Analysis: Normalize the proliferation data to the vehicle-treated control and calculate the EC50 value for the inhibition of lymphocyte proliferation.
Expected Outcomes and Interpretation
| Experiment | Parameter | Expected Outcome with this compound | Interpretation |
| DHODH Enzyme Assay | IC50 | Low micromolar to nanomolar range | Direct inhibition of DHODH enzyme activity |
| Lymphocyte Proliferation Assay | EC50 | Dose-dependent inhibition of proliferation | Functional cellular effect consistent with DHODH inhibition |
Secondary Therapeutic Target: NF-κB Signaling Pathway
Scientific Rationale
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of the inflammatory and immune response.[15][16][17] Dysregulation of the NF-κB pathway is a hallmark of many autoimmune and inflammatory diseases.[16][18][19] The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators.
While the primary mechanism of Teriflunomide is DHODH inhibition, some studies suggest it may also exert anti-inflammatory effects through the modulation of NF-κB signaling.[20] Therefore, it is plausible that this compound could also impact this crucial inflammatory pathway, either directly or as a downstream consequence of its primary activity.
Signaling Pathway
Caption: Potential modulation of the NF-κB signaling pathway.
Experimental Validation Workflow
Objective: To determine if this compound inhibits NF-κB-dependent gene transcription.
Protocol:
-
Cell Line: Use a stable cell line (e.g., HEK293 or THP-1) containing an NF-κB-responsive reporter construct (e.g., luciferase or secreted alkaline phosphatase).
-
Treatment and Stimulation:
-
Plate the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound or vehicle.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).
-
-
Reporter Gene Measurement: After an appropriate incubation period (e.g., 6-24 hours), measure the reporter gene activity according to the manufacturer's instructions (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the reporter activity to the stimulated control and calculate the IC50 for the inhibition of NF-κB signaling.
Objective: To investigate the effect of the compound on an upstream event in the NF-κB pathway.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., macrophages or synovial fibroblasts) and treat with the test compound or vehicle for a short period.
-
Stimulation: Stimulate the cells with TNF-α for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Protein Extraction and Western Blotting:
-
Lyse the cells at each time point and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin).
-
-
Data Analysis: Quantify the band intensities to determine the extent of IκBα phosphorylation and degradation at each time point in the presence and absence of the compound.
Expected Outcomes and Interpretation
| Experiment | Parameter | Expected Outcome with this compound | Interpretation |
| NF-κB Reporter Assay | IC50 | Dose-dependent inhibition of reporter gene activity | Inhibition of NF-κB-mediated transcription |
| Western Blot | IκBα levels | Reduced phosphorylation and degradation of IκBα | The compound acts at or upstream of IKK in the NF-κB pathway |
Broader Anti-inflammatory Profiling
To further characterize the anti-inflammatory potential of this compound, its effects on other key inflammatory pathways should be investigated.
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Pathways
The COX and 5-LOX pathways are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[21][22][23][24][25][26][27][28][29] Evaluating the compound's ability to inhibit these enzymes would provide a more complete picture of its anti-inflammatory profile.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for signaling by numerous cytokines that drive autoimmune and inflammatory diseases.[30][31][32] Assessing the impact of the compound on JAK-STAT signaling, for example, by measuring the phosphorylation of key STAT proteins in response to cytokine stimulation, would be a valuable secondary investigation.
Conclusion
This technical guide proposes a structured and evidence-based approach to elucidating the therapeutic targets of this compound. The primary hypothesis, centered on the inhibition of DHODH, is strongly supported by the known mechanisms of structurally related, clinically successful drugs. The secondary hypothesis, involving the modulation of the NF-κB pathway, represents a plausible additional mechanism contributing to its potential anti-inflammatory effects. The detailed experimental workflows provided herein offer a clear path for the preclinical validation of these targets. Successful validation would position this compound as a promising candidate for further development as a novel therapeutic for autoimmune and inflammatory diseases.
References
- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole Derivatives as Regulators of Immune Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medtube.net [medtube.net]
- 15. Frontiers | Nuclear Factor-kappaB in Autoimmunity: Man and Mouse [frontiersin.org]
- 16. Regulation of NF-κB in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 18. NF-κB and Related Autoimmune and Autoinflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The roles of the classical and alternative nuclear factor-kappaB pathways: potential implications for autoimmunity and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clinicalpub.com [clinicalpub.com]
- 21. experts.azregents.edu [experts.azregents.edu]
- 22. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclooxygenase-2: a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. eurekaselect.com [eurekaselect.com]
- 25. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 26. tandfonline.com [tandfonline.com]
- 27. Therapeutic targets of COX-2: Significance and symbolism [wisdomlib.org]
- 28. mdpi.com [mdpi.com]
- 29. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 31. austinpublishinggroup.com [austinpublishinggroup.com]
- 32. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Experimental protocol for the synthesis of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid
An Application Note on the Synthesis of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid
Introduction
This compound is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazoles are significant structural motifs in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anti-cancer properties.[1][2] The title compound, with its specific substitution pattern, serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing from ethyl 2-acetyl-3-methylbutanoate. The protocol is designed for researchers and scientists in the fields of organic synthesis and drug development, offering in-depth explanations for the procedural choices to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Overall Reaction Scheme
The synthesis of this compound is accomplished in two primary stages:
-
Step 1: Isoxazole Ring Formation. Cyclocondensation of ethyl 2-acetyl-3-methylbutanoate with hydroxylamine hydrochloride to yield ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate.
-
Step 2: Saponification. Hydrolysis of the resulting ester to the final carboxylic acid product.
Caption: Overall synthetic route for this compound.
Experimental Protocol
Part A: Synthesis of Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate
This initial step involves the formation of the isoxazole ring through the reaction of a β-ketoester with hydroxylamine.[3][4] The choice of a β-ketoester as a precursor is a common and effective strategy for the synthesis of substituted isoxazoles.[5]
Materials and Equipment:
-
Ethyl 2-acetyl-3-methylbutanoate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 2-acetyl-3-methylbutanoate (1 equivalent) in ethanol (100 mL).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water (50 mL).
-
Slowly add the aqueous hydroxylamine/NaOH solution to the ethanolic solution of the β-ketoester at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane (100 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate. The product can be purified further by vacuum distillation or column chromatography if necessary.
Rationale for Procedural Choices:
-
Base: Sodium hydroxide is used to neutralize the hydrochloride in hydroxylamine hydrochloride, liberating the free hydroxylamine base which is the active nucleophile in the reaction.
-
Solvent System: The use of an ethanol/water solvent system ensures the solubility of both the organic β-ketoester and the inorganic hydroxylamine salt.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent cyclization reactions to proceed at a reasonable rate.
Part B: Synthesis of this compound
This second step involves the hydrolysis of the ester functional group to the desired carboxylic acid. Basic hydrolysis, or saponification, is employed to prevent potential acid-catalyzed degradation of the isoxazole ring.[6][7]
Materials and Equipment:
-
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), 2M
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
pH paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate (1 equivalent) from Part A in ethanol (80 mL).
-
Add a solution of sodium hydroxide (3 equivalents) in distilled water (40 mL).
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting ester by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with distilled water (100 mL) and cool in an ice bath.
-
Slowly acidify the solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A white precipitate should form.
-
Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold distilled water.
-
Dry the product under vacuum to yield this compound. The product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for higher purity.
Rationale for Procedural Choices:
-
Excess Base: An excess of sodium hydroxide is used to ensure the complete hydrolysis of the ester.
-
Acidification: Acidification with hydrochloric acid protonates the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the less soluble carboxylic acid.[6]
-
Cooling: Performing the acidification and precipitation at low temperatures generally increases the yield by decreasing the solubility of the product in the aqueous medium.
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl 2-acetyl-3-methylbutanoate | C₉H₁₆O₃ | 172.22 |
| Hydroxylamine hydrochloride | H₄ClNO | 69.49 |
| Sodium hydroxide | NaOH | 40.00 |
| Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate | C₁₀H₁₅NO₃ | 197.23 |
| This compound | C₈H₁₁NO₃ | 169.18 |
Visual Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform all operations in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
Hydroxylamine hydrochloride is harmful if swallowed or inhaled. Avoid creating dust.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Handle all organic solvents with care and away from ignition sources.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. heteroletters.org [heteroletters.org]
- 6. researchgate.net [researchgate.net]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Application Note & Protocol: Quantitative Analysis of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid in Biological Samples
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for a Novel Isoxazole Carboxylic Acid
5-Isopropyl-3-methylisoxazole-4-carboxylic acid represents a class of small molecule compounds with significant potential in drug discovery, likely as a metabolite of a parent therapeutic agent. The isoxazole ring is a privileged scaffold in medicinal chemistry, known for a range of biological activities.[1][2] Accurate quantification of this specific carboxylic acid derivative in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic (PK), toxicokinetic (TK), and overall drug development studies. Its acidic nature, conferred by the carboxylic acid group, governs its physicochemical properties and dictates the strategy for its extraction and analysis.
This document provides a comprehensive guide to the development and validation of a robust bioanalytical method for this compound, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity. While a specific, published method for this exact analyte is not available, the protocols herein are expertly adapted from well-established methods for structurally similar isoxazole-containing compounds, such as Teriflunomide (A77 1726), the active metabolite of Leflunomide.[3][4][5][6][7] The principles of sample preparation and analysis are grounded in fundamental analytical chemistry and are compliant with regulatory expectations.[8][9][10]
Methodological Framework: Strategy and Rationale
The quantification of a small molecule acidic drug from a complex biological matrix necessitates a multi-step workflow. The core challenge lies in efficiently isolating the analyte from interfering endogenous components like proteins, lipids, and salts, which can cause ion suppression in the mass spectrometer and lead to inaccurate results.[11][12]
Our strategy is built upon three pillars:
-
Efficient Sample Preparation: Utilizing Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to isolate and concentrate the analyte.
-
Robust Chromatographic Separation: Employing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the analyte from any remaining matrix components.
-
Sensitive and Selective Detection: Using Tandem Mass Spectrometry (MS/MS) for unambiguous identification and precise quantification.
The entire method must be validated according to stringent international guidelines to ensure its reliability.[9][10][13]
Caption: Bioanalytical Workflow from Sample to Result.
Part 1: Sample Preparation Protocols
The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on factors like desired cleanliness, throughput, and cost. For a carboxylic acid, pH adjustment is a critical step to ensure the analyte is in a neutral, non-ionized state, which enhances its partitioning into an organic solvent or retention on a non-polar SPE sorbent.[11][14][15][16]
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a classic, cost-effective technique that provides very clean extracts if the solvent system and pH are optimized.[17]
Rationale: By acidifying the plasma or urine sample to a pH at least 2 units below the pKa of the carboxylic acid, we convert the analyte to its protonated (neutral) form. This significantly increases its solubility in a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[11][16]
Step-by-Step Protocol:
-
Aliquoting: Pipette 100 µL of the biological sample (plasma, serum, or urine) into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the working internal standard solution (e.g., a stable isotope-labeled version of the analyte or a structural analog) to all samples except the blanks.
-
Acidification: Add 50 µL of 2% formic acid in water to each tube and vortex for 10 seconds to mix. This ensures the analyte is in its neutral form.
-
Extraction: Add 1 mL of ethyl acetate.
-
Mixing: Cap the tubes and vortex vigorously for 5 minutes. Alternatively, use a mechanical shaker for 15 minutes.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube, avoiding the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers higher recovery and can be more easily automated for high-throughput applications. A mixed-mode or polymeric reversed-phase sorbent is often ideal.[11][18][19]
Rationale: A polymeric reversed-phase SPE cartridge retains non-polar and moderately polar compounds from an aqueous matrix. The carboxylic acid analyte, when protonated, will be retained on the sorbent. A wash step with a weak organic solvent removes polar interferences, while the final elution with a strong organic solvent recovers the analyte.
Step-by-Step Protocol:
-
Sample Pre-treatment: Aliquot 100 µL of the biological sample, spike with internal standard (10 µL), and add 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge. Allow it to pass through slowly under gravity or gentle vacuum.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Drying: Dry the cartridge under high vacuum for 1-2 minutes to remove excess water.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (steps 8-11).
Part 2: LC-MS/MS Analytical Method
The following parameters provide a robust starting point for method development. Optimization will be necessary based on the specific instrumentation used.
Chromatographic Conditions (HPLC/UPLC):
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to ensure good peak shape for the carboxylic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid maintains a consistent pH. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate | A rapid gradient suitable for high-throughput analysis. |
| Injection Volume | 5 µL | Minimizes peak distortion while providing sufficient sensitivity. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure. |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group is readily deprotonated to form a negative ion [M-H]⁻. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion | [M-H]⁻ of the analyte | The deprotonated molecular ion of this compound. |
| Product Ion(s) | To be determined by infusion | Fragments resulting from the collision-induced dissociation of the precursor ion (e.g., loss of CO₂). |
| Gas Temp. | ~350 °C | Optimized for efficient desolvation. |
| Gas Flow | ~10 L/min | Optimized for efficient desolvation. |
| Capillary Voltage | ~3500 V | Optimized for stable spray and maximum ion signal. |
Part 3: Method Validation
A bioanalytical method must be validated to demonstrate its reliability for its intended purpose. The validation should be performed in accordance with FDA or ICH M10 guidelines.[8][9][10][20]
Caption: Core Parameters of Method Validation.
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria (FDA/ICH) |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | Define the concentration range over which the assay is accurate and precise. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5; Accuracy within ±20%, Precision ≤20% CV. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and the variability of the measurements. | At least 4 QC levels (LLOQ, Low, Mid, High). Accuracy within ±15% (±20% for LLOQ); Precision ≤15% CV (≤20% for LLOQ). |
| Matrix Effect | Assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a detailed and scientifically grounded framework for the quantitative analysis of this compound in biological samples. By adapting established methods for structurally similar molecules and adhering to rigorous validation guidelines, researchers can develop a reliable and robust LC-MS/MS assay. Such a method is indispensable for advancing the preclinical and clinical development of any parent drug that metabolizes to this compound, ensuring that the resulting pharmacokinetic and toxicokinetic data are accurate, reproducible, and suitable for regulatory submission.
References
- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 3. Measurement of the active leflunomide metabolite (A77 1726) by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and simple high-performance liquid chromatography assay for the leflunomide metabolite, teriflunomide (A77 1726), in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. The active metabolite of leflunomide, A77 1726, interferes with dendritic cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. moh.gov.bw [moh.gov.bw]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. hhs.gov [hhs.gov]
Application Notes and Protocols: 5-Isopropyl-3-methylisoxazole-4-carboxylic acid as a Versatile Molecular Probe Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the potential applications of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid as a foundational scaffold for developing molecular probes. While direct applications of this specific molecule as a probe are not yet extensively documented, its isoxazole core is a key feature in numerous biologically active compounds and advanced chemical probes.[1][2] This guide will, therefore, extrapolate from the known reactivity and functionality of the isoxazole scaffold to provide detailed protocols for its use in fluorescence labeling, target identification, and cellular imaging.
Introduction: The Isoxazole Scaffold in Probe Development
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This moiety is a privileged scaffold in medicinal chemistry, found in a range of FDA-approved drugs, owing to its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[3] The inherent chemical properties of the isoxazole ring, including its planarity and dipole moment, make it an attractive core for the design of molecular probes.
This compound (CAS 90087-36-8)[4] offers several key features for probe development:
-
A Carboxylic Acid Handle: The carboxylic acid at the 4-position provides a versatile reactive site for conjugation to biomolecules, surfaces, or reporter tags (e.g., fluorophores, biotin) using standard amide coupling chemistries.
-
Modifiable Core: The isopropyl and methyl substituents can be altered in future analog designs to fine-tune binding affinity, selectivity, and pharmacokinetic properties.
-
Potential for Intrinsic Photophysics: While not inherently fluorescent, the isoxazole ring can be incorporated into larger conjugated systems to generate novel fluorophores.[5][6] Furthermore, the intrinsic photoreactivity of isoxazoles upon UV irradiation can be harnessed for photo-crosslinking studies to identify molecular targets.[7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 90087-36-8 | [4] |
| Molecular Formula | C₈H₁₁NO₃ | [4] |
| Molecular Weight | 169.178 g/mol | [4] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General chemical knowledge |
Core Application: Bio-conjugation via Carbodiimide Chemistry
The carboxylic acid moiety is the primary site for covalent modification of this compound. A common and effective method for this is carbodiimide-mediated amide bond formation. This allows for the stable linkage of the isoxazole scaffold to primary amines on proteins, peptides, or amine-modified small molecules.
Protocol 1: General Procedure for Amine Coupling
This protocol describes the conjugation of this compound to a generic amine-containing molecule (e.g., a peptide or a fluorescent reporter with an amine linker).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
HPLC-grade water and acetonitrile
-
0.1% Trifluoroacetic acid (TFA) in water and acetonitrile (for HPLC)
Procedure:
-
Activation of the Carboxylic Acid: a. Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF. b. Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-4 hours to form the NHS-ester. The reaction progress can be monitored by TLC or LC-MS.
-
Coupling Reaction: a. In a separate vial, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF. b. Add the activated NHS-ester solution from step 1b to the amine solution. c. Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base. d. Stir the reaction at room temperature overnight.
-
Purification: a. Quench the reaction by adding a small amount of water. b. Purify the conjugate product using reverse-phase HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA. c. Lyophilize the pure fractions to obtain the final product.
-
Characterization: a. Confirm the identity and purity of the conjugate by LC-MS and NMR spectroscopy.
Caption: Workflow for amide coupling of the isoxazole probe.
Application as a Fluorescent Probe
While this compound itself is not fluorescent, the isoxazole scaffold can be a component of a fluorescent molecule.[5][6] By conjugating it to a known fluorophore, it can be used to track the localization of its biological target. Alternatively, chemical modifications to the isoxazole core can yield novel fluorescent compounds.
Protocol 2: Characterization of a Novel Isoxazole-based Fluorophore
This protocol outlines the steps to characterize the photophysical properties of a putative fluorescent derivative of this compound.
Materials:
-
Synthesized fluorescent isoxazole derivative
-
Spectroscopy-grade solvents (e.g., ethanol, DMSO, acetonitrile, toluene)
-
Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions: a. Prepare a 1 mM stock solution of the isoxazole derivative in DMSO. b. Prepare a series of dilutions in the desired solvent for analysis (e.g., 1, 5, 10 µM).
-
Absorption Spectroscopy: a. Record the UV-Vis absorption spectrum of a 10 µM solution from 200 to 800 nm. b. Identify the wavelength of maximum absorbance (λ_max_abs).
-
Emission Spectroscopy: a. Set the excitation wavelength on the fluorometer to the λ_max_abs. b. Record the emission spectrum over a range of wavelengths (e.g., λ_max_abs + 20 nm to 800 nm). c. Identify the wavelength of maximum emission (λ_max_em).
-
Quantum Yield Determination (Relative Method): a. Prepare a series of dilutions of the isoxazole derivative and the quinine sulfate standard with absorbances less than 0.1 at the excitation wavelength. b. Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all samples. c. Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Data Summary: a. Tabulate the photophysical properties as shown in Table 2.
Table 2: Hypothetical Photophysical Properties of an Isoxazole-based Probe
| Parameter | Value |
| λ_max_abs (nm) | 350 |
| λ_max_em (nm) | 450 |
| Stokes Shift (nm) | 100 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 15,000 |
| Quantum Yield (Φ) | 0.65 |
Application in Target Identification using Photoaffinity Labeling
The isoxazole ring has been shown to possess inherent photoreactivity that can be exploited for photo-crosslinking to identify direct binding partners in a complex biological sample.[7] Upon irradiation with UV light (typically 254 nm), the isoxazole can form reactive intermediates that covalently bind to nearby amino acid residues of a target protein.
Protocol 3: Photo-crosslinking and Target Identification
This protocol provides a general workflow for using a clickable derivative of this compound for target identification in a cell lysate.
Materials:
-
A derivative of this compound containing a clickable handle (e.g., an alkyne or azide).
-
Cell lysate
-
UV lamp (254 nm)
-
Click chemistry reagents (e.g., biotin-azide or fluorescent-azide, copper(I) catalyst, ligand)
-
Streptavidin beads (for biotin pulldown)
-
SDS-PAGE gels and buffers
-
Mass spectrometry facility for protein identification
Procedure:
-
Incubation: a. Incubate the clickable isoxazole probe with the cell lysate for a defined period (e.g., 1 hour) at 4°C to allow for binding to its target(s).
-
UV Crosslinking: a. Irradiate the sample with 254 nm UV light on ice for 15-30 minutes to induce covalent crosslinking.
-
Click Chemistry Labeling: a. Perform a click reaction to attach a reporter tag (e.g., biotin) to the crosslinked probe-protein complex.
-
Enrichment of Labeled Proteins (for biotin tag): a. Add streptavidin beads to the lysate and incubate to capture the biotin-labeled complexes. b. Wash the beads extensively to remove non-specifically bound proteins. c. Elute the captured proteins from the beads.
-
Analysis: a. Separate the enriched proteins by SDS-PAGE. b. Visualize the labeled proteins by Western blot (for biotin) or in-gel fluorescence (for fluorescent tags). c. Excise the protein bands of interest and submit them for identification by mass spectrometry.
Caption: Workflow for photoaffinity labeling and target ID.
Conclusion
This compound represents a promising starting point for the development of sophisticated molecular probes. Its versatile carboxylic acid handle allows for straightforward conjugation, while the isoxazole core provides a stable and biologically relevant scaffold. By leveraging the principles of medicinal chemistry and chemical biology, this compound can be elaborated into fluorescent probes for cellular imaging, photo-crosslinkers for target identification, and other valuable tools for biomedical research. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this and related isoxazole derivatives in their own experimental systems.
References
- 1. Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Isoxazole Compounds: A Technical Guide for Drug Discovery Professionals
Foreword: The Isoxazole Scaffold - A Privileged Motif in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity to engage in diverse non-covalent interactions have cemented its role in the design of novel therapeutics.[1] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them highly attractive candidates for drug discovery campaigns.[2][3][4] High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of such compounds to identify promising "hit" molecules that can be optimized into lead candidates.[5]
This technical guide provides an in-depth exploration of HTS assays tailored for the screening of isoxazole compound libraries. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into data interpretation, empowering researchers to design and execute robust screening campaigns.
Chapter 1: Foundational HTS Strategies for Isoxazole Libraries
The choice of an HTS assay is dictated by the biological question at hand. For isoxazole libraries, which exhibit a wide range of activities, both target-based and phenotypic screening approaches are highly valuable.
-
Target-Based Screening: This approach focuses on identifying compounds that modulate the activity of a specific, predetermined biological target, such as an enzyme or a receptor. These assays are often biochemical in nature and provide direct evidence of molecular interaction.
-
Phenotypic Screening: In contrast, phenotypic screens assess the effect of compounds on whole cells or organisms, without a preconceived target.[6] This unbiased approach can uncover novel mechanisms of action and is particularly useful for complex diseases.[7]
The following diagram illustrates a generalized workflow for an HTS campaign involving an isoxazole library.
Caption: Generalized HTS workflow for an isoxazole library.
Chapter 2: Target-Based Screening Assays & Protocols
Biochemical Assays: Probing Enzyme Inhibition
Isoxazole derivatives are well-documented inhibitors of various enzymes, particularly protein kinases and cyclooxygenases (COX).[8][9] Fluorescence-based assays are the most common readout method in HTS for enzyme inhibitors due to their high sensitivity and amenability to automation.[10]
Principle: FP is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein, such as a kinase.[11] When the tracer is unbound, it tumbles rapidly, resulting in low polarization of the emitted light. When bound to the kinase, its movement is restricted, leading to higher polarization. Isoxazole compounds that compete with the tracer for the kinase's binding site will displace the tracer, causing a decrease in fluorescence polarization.
Application: Screening isoxazole libraries for inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.
Illustrative Signaling Pathway: MAP Kinase Cascade
Caption: The MAP kinase signaling pathway, a common target for isoxazole kinase inhibitors.
Detailed Protocol: FP-Based Kinase Inhibition Assay
| Parameter | Description |
| Plate Format | 384-well, low-volume, black, non-binding surface |
| Assay Volume | 20 µL |
| Reagents | Recombinant Kinase, Fluorescently Labeled Tracer (ATP competitive), Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, Isoxazole Library (10 mM in DMSO), Positive Control Inhibitor (e.g., Staurosporine) |
| Instrumentation | Plate reader with FP capabilities (e.g., Excitation: 485 nm, Emission: 535 nm for a fluorescein-based tracer) |
Step-by-Step Methodology:
-
Compound Plating: Dispense 20 nL of isoxazole library compounds, positive control, and DMSO (negative control) into the appropriate wells of the 384-well plate using an acoustic liquid handler.
-
Enzyme & Tracer Addition: Prepare a mixture of the recombinant kinase and the fluorescent tracer in kinase buffer. The concentrations should be optimized to give a robust assay window (typically, the kinase concentration is at its Kd for the tracer). Add 10 µL of this mixture to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer at a concentration close to the Km of the enzyme. Add 10 µL of the ATP solution to all wells to initiate the kinase reaction.
-
Second Incubation: Incubate for an additional 60 minutes at room temperature.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
Data Analysis: The percent inhibition is calculated as follows:
% Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])
Where:
-
mP_sample is the millipolarization value of the test compound.
-
mP_low_control is the average mP of the positive control (e.g., Staurosporine).
-
mP_high_control is the average mP of the negative control (DMSO).
Quantitative Data Example: Isoxazole Kinase Inhibitors
| Compound ID | Target Kinase | HTS Assay | IC50 (nM) | Reference |
| Isoxazole-A | JNK1 | Biochemical | 24 | [12] |
| Isoxazole-B | JNK3 | Biochemical | 7 | [12] |
| Isoxazole-C | p38α MAP kinase | Radiometric | <1000 | [11] |
| Isoxazole-D | c-Met | Biochemical | 54 | [13] |
Cell-Based Assays: A More Physiological Context
Cell-based assays provide a more physiologically relevant environment for screening, as they account for factors like cell permeability and potential cytotoxicity.[14]
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. Isoxazole compounds with anticancer activity will reduce cell viability, leading to a decrease in the formazan signal.
Application: Screening isoxazole libraries for compounds with cytotoxic or anti-proliferative effects against cancer cell lines.
Detailed Protocol: MTT-Based Anticancer Screen
| Parameter | Description |
| Plate Format | 96-well, clear, flat-bottom |
| Cell Lines | e.g., MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer) |
| Reagents | Cell Culture Medium (e.g., DMEM with 10% FBS), MTT solution (5 mg/mL in PBS), Solubilization Buffer (e.g., DMSO or a solution of SDS in HCl) |
| Instrumentation | Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm |
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of isoxazole compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Quantitative Data Example: Anticancer Isoxazole Derivatives
| Compound ID | Cell Line | HTS Assay | IC50 (µM) | Reference |
| Phenyl-isoxazole-carboxamide | HeLa | MTT | 15.48 | [3] |
| Isoxazole-indole hybrid | MCF-7 | MTT | 5.51 | [3] |
| Isoxazole-indole hybrid | HT-29 | MTT | 2.59 | [3] |
| 4-Arylamido 3-methylisoxazole | U937 | Proliferation | 0.00995 | [8] |
Chapter 3: Phenotypic Screening with High-Content Imaging
Phenotypic screening using high-content imaging (HCI) or high-content screening (HCS) allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset for identifying compounds with specific cellular effects.[6][15]
Principle: Cells are treated with library compounds and then stained with multiple fluorescent dyes that label different subcellular components (e.g., nucleus, cytoskeleton, mitochondria). Automated microscopy and image analysis software are used to quantify various phenotypic features.
Application: Unbiased screening of isoxazole libraries to identify compounds that induce specific cellular phenotypes, such as apoptosis, cell cycle arrest, or changes in cell morphology, without prior knowledge of the molecular target.
Illustrative Workflow: High-Content Phenotypic Screen
Caption: Workflow for a high-content phenotypic screen.
Detailed Protocol: Apoptosis Induction Screen
| Parameter | Description |
| Plate Format | 384-well, black, clear-bottom imaging plates |
| Cell Line | e.g., A549 human lung carcinoma |
| Reagents | Hoechst 33342 (stains nuclei), Annexin V-FITC (stains apoptotic cells), Propidium Iodide (stains necrotic cells), Fixation and Permeabilization Buffers |
| Instrumentation | High-content imaging system with automated microscopy and image analysis software |
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells into 384-well imaging plates and allow them to attach overnight.
-
Compound Treatment: Add isoxazole compounds at a single high concentration (e.g., 10 µM).
-
Incubation: Incubate for 24 hours.
-
Staining: Stain live cells with Annexin V-FITC and a cell-permeable nuclear stain (e.g., Hoechst 33342). Propidium Iodide can be included to identify necrotic cells.
-
Imaging: Acquire images using an automated high-content imaging system. Use appropriate filter sets for each fluorophore.
-
Image Analysis: Use image analysis software to segment cells based on the nuclear stain and quantify the fluorescence intensity of Annexin V-FITC and Propidium Iodide in each cell.
-
Hit Identification: Identify "hit" compounds that significantly increase the percentage of Annexin V-positive cells without a substantial increase in Propidium Iodide staining.
Chapter 4: Ensuring Data Quality and Trustworthiness
A successful HTS campaign relies on robust assay performance and rigorous data analysis. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.
Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|]
Where:
-
SD_high and SD_low are the standard deviations of the high and low controls, respectively.
-
Mean_high and Mean_low are the means of the high and low controls, respectively.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Conclusion: From Hits to Leads
High-throughput screening is a powerful engine for drug discovery, and the isoxazole scaffold provides a rich source of chemical diversity to fuel this engine. By carefully selecting and optimizing HTS assays, researchers can efficiently identify promising isoxazole-based hits. The protocols and insights provided in this guide serve as a foundation for building successful screening campaigns that can ultimately lead to the development of novel therapeutics. The journey from a hit to a lead compound involves extensive medicinal chemistry optimization and further biological characterization, but a well-executed HTS campaign is the critical first step.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sites.wp.odu.edu [sites.wp.odu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Isopropyl-3-methylisoxazole-4-carboxylic acid in Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the potential applications of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid in medicinal chemistry. Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, and they are integral to several FDA-approved drugs.[1][2] While specific biological data for this compound is not extensively published, its structural similarity to key pharmacophores, notably the active metabolite of Leflunomide, suggests significant therapeutic potential. This guide will explore hypothesized mechanisms of action and provide detailed protocols for the investigation of this compound as an anti-inflammatory, anti-cancer, and anti-bacterial agent.
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[2] The electronic nature of the isoxazole ring can be readily modulated by substituents, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. Numerous isoxazole-containing compounds have been developed as anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial agents.[3][4]
This compound belongs to this versatile class of compounds. The carboxylic acid moiety suggests its potential as a bioisostere for other acidic functional groups, enabling it to interact with biological targets that recognize carboxylates.[5] The isopropyl and methyl substitutions will influence the compound's lipophilicity and steric profile, which are critical for target binding and cell permeability.
Hypothesized Mechanism of Action and Therapeutic Targets
Based on the structure of this compound and the known biological activities of related isoxazole derivatives, we can hypothesize several potential mechanisms of action and therapeutic targets.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The most compelling hypothesis is that this compound acts as an inhibitor of dihydroorotate dehydrogenase (DHODH). This mitochondrial enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like activated lymphocytes and cancer cells.[6][7] The immunosuppressive drug Leflunomide is a pro-drug that is metabolized to its active form, teriflunomide, which features a 5-methylisoxazole-4-carboxylic acid core structure and inhibits DHODH.[7][8] The structural analogy strongly suggests that our compound of interest could exhibit similar inhibitory activity.
Caption: Inhibition of the de novo pyrimidine synthesis pathway by targeting DHODH.
Inhibition of Cyclooxygenase-2 (COX-2)
Certain isoxazole derivatives are known to be selective inhibitors of COX-2, an enzyme involved in the inflammatory response by producing prostaglandins.[3] The anti-inflammatory drug Valdecoxib, for instance, features an isoxazole core. The structural features of this compound could allow it to bind to the active site of COX-2, making it a candidate for development as a novel anti-inflammatory agent.
Antibacterial Activity
The isoxazole scaffold is present in some antibacterial agents.[1] The mechanism of action for isoxazole-based antibacterials can vary, but they often interfere with essential bacterial metabolic pathways.[1] The unique combination of substituents on this compound may confer activity against a range of bacterial pathogens.
Application Notes and Experimental Protocols
This section provides detailed, step-by-step protocols to investigate the hypothesized biological activities of this compound.
Application 1: Anti-Inflammatory and Anti-Cancer Activity via DHODH Inhibition
Scientific Rationale: To determine if this compound inhibits DHODH, a biochemical assay measuring the enzymatic conversion of dihydroorotate to orotate is the primary screen. A positive result would then be followed up with cell-based assays to assess its anti-proliferative effects on immune or cancer cells.
This protocol is adapted from established methods for measuring DHODH activity.[9]
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
This compound (test compound)
-
Leflunomide or Teriflunomide (positive control)
-
DMSO (vehicle control)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Enzyme Preparation: Dilute the recombinant human DHODH in Assay Buffer to a working concentration (e.g., 20 nM).
-
Assay Setup:
-
Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
-
Measurement: Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the rate of DCIP reduction, which is coupled to the oxidation of DHO by DHODH.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation:
| Compound | IC50 (nM) for DHODH Inhibition |
| This compound | Experimental Value |
| Teriflunomide (Positive Control) | Experimental Value |
Materials:
-
Lymphocyte or cancer cell line (e.g., Jurkat, MOLM-13)
-
Complete cell culture medium
-
This compound (test compound)
-
Positive control (e.g., Leflunomide)
-
Uridine (for rescue experiment)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and positive control. Include a vehicle control (DMSO). For the rescue experiment, co-treat a set of wells with the test compound and a final concentration of 100 µM uridine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition). A reversal of the anti-proliferative effect in the presence of uridine would support the hypothesis of DHODH inhibition.
Caption: Workflow for the cell proliferation assay.
Application 2: Anti-Inflammatory Activity via COX-2 Inhibition
Scientific Rationale: To test the hypothesis that this compound inhibits COX-2, a fluorometric or colorimetric inhibitor screening assay is employed. These assays measure the peroxidase activity of COX enzymes.
This protocol is based on commercially available kits.[10][11]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Create serial dilutions in COX Assay Buffer.
-
Reagent Preparation: Prepare working solutions of COX-2, COX Probe, and COX Cofactor in COX Assay Buffer according to the kit manufacturer's instructions.
-
Assay Setup:
-
Add 80 µL of the Reaction Mix (containing Assay Buffer, COX Probe, and COX Cofactor) to each well.
-
Add 10 µL of the diluted test compound, positive control, or vehicle control to the respective wells.
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
Data Analysis: Determine the reaction rate from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Data Presentation:
| Compound | IC50 (nM) for COX-2 Inhibition |
| This compound | Experimental Value |
| Celecoxib (Positive Control) | Experimental Value |
Application 3: Antibacterial Activity
Scientific Rationale: To assess the potential of this compound as an antibacterial agent, its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria are determined.
This protocol follows the broth microdilution method.[12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (test compound)
-
Ciprofloxacin or other appropriate antibiotic (positive control)
-
DMSO (vehicle control)
-
Sterile 96-well plates
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound and positive control in CAMHB.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation:
| Bacterial Strain | MIC (µg/mL) of Test Compound | MBC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Experimental Value | Experimental Value | Experimental Value |
| Escherichia coli | Experimental Value | Experimental Value | Experimental Value |
Conclusion
This compound is a promising scaffold for medicinal chemistry exploration. Based on its structural features and the well-documented activities of related isoxazole derivatives, it warrants investigation as a potential inhibitor of DHODH for anti-inflammatory and anti-cancer applications, as a COX-2 inhibitor for anti-inflammatory therapy, and as a novel antibacterial agent. The detailed protocols provided in this guide offer a robust framework for the initial characterization of the biological activities of this compound. The results from these assays will provide critical insights into its therapeutic potential and guide further drug development efforts.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leflunomide - Wikipedia [en.wikipedia.org]
- 8. UpToDate 2018 [doctorabad.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Protocol for Determining the Antimicrobial Activity of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This application note provides a detailed, field-proven protocol for evaluating the antimicrobial efficacy of a novel isoxazole derivative, 5-Isopropyl-3-methylisoxazole-4-carboxylic acid. We present a comprehensive methodology grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to determine two critical parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[5] The MIC establishes the lowest concentration of the compound that prevents visible microbial growth, while the MBC defines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[6][7] Understanding these metrics is fundamental for assessing a compound's potential as a therapeutic agent, differentiating between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) mechanisms, and guiding further preclinical development.[8]
Introduction: The Scientific Rationale
Isoxazole-containing compounds are a significant class of heterocycles known for their metabolic stability and capacity to engage with various biological targets.[3][9] Their proven success in FDA-approved drugs underscores the therapeutic potential of this chemical family.[10] The initial assessment of any new compound, such as this compound, requires a robust and reproducible method to quantify its antimicrobial potency.
The Broth Microdilution method is the gold standard for determining the MIC.[11][12] Its widespread adoption is due to its efficiency, scalability (using 96-well plates), and the quantitative nature of its results, which are more informative than qualitative methods like disk diffusion.[12][13] Following MIC determination, the MBC test is a crucial secondary assay. It directly assesses the compound's ability to kill bacteria, a critical attribute for treating severe or life-threatening infections where merely inhibiting growth is insufficient.[14][15]
This protocol is designed as a self-validating system. The inclusion of specific controls—for sterility, bacterial growth, and reference quality control (QC) strains—ensures the integrity and reliability of the generated data. Adherence to these standardized procedures is paramount for producing data that is accurate, reproducible, and comparable across different laboratories.[16][17]
Required Materials and Reagents
Equipment:
-
Calibrated Adjustable Micropipettes (P20, P200, P1000)
-
Sterile Pipette Tips (filter-barrier recommended)
-
Multichannel Pipette (8- or 12-channel)
-
Biosafety Cabinet (Class II)
-
Spectrophotometer or Nephelometer
-
Incubator (35°C ± 2°C)
-
Vortex Mixer
-
Sterile 96-well, U-bottom microtiter plates and lids
-
Sterile Reagent Reservoirs
Reagents & Consumables:
-
Test Compound: this compound (MW: 169.178 g/mol )[18]
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile. Mueller-Hinton Agar (MHA) plates, sterile.
-
Buffers: Sterile 0.85% Saline
-
Positive Control Antibiotic: Ciprofloxacin, Vancomycin, or other relevant antibiotic with known MIC/MBC values for the QC strains.
Bacterial Strains: A representative panel should include Gram-positive and Gram-negative bacteria.
-
Gram-Positive: Staphylococcus aureus (e.g., ATCC® 29213™)
-
Gram-Negative: Escherichia coli (e.g., ATCC® 25922™)
-
Quality Control (QC) Strains: The use of ATCC (American Type Culture Collection) or other certified reference strains is mandatory to validate assay performance.[16][17] These strains have well-characterized antimicrobial susceptibility profiles.[19]
Experimental Protocol: MIC & MBC Determination
This protocol is divided into two core parts. Part A details the determination of the Minimum Inhibitory Concentration (MIC). The results from Part A are directly used to perform Part B, the determination of the Minimum Bactericidal Concentration (MBC).
Part A: Minimum Inhibitory Concentration (MIC) Assay
The objective of this assay is to find the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[20]
Step 1: Preparation of Test Compound Stock Solution
-
Accurately weigh the this compound powder.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~59 mM). Ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Prepare intermediate dilutions from this stock in sterile CAMHB. Note: The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.
Step 2: Preparation of Standardized Bacterial Inoculum This step is critical for reproducibility. The final inoculum density in the wells must be approximately 5 x 10⁵ CFU/mL.[20]
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 morphologically similar colonies using a sterile loop or swab.[21]
-
Suspend the colonies in 3-5 mL of sterile saline. Vortex thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard . This can be done visually or with a spectrophotometer (~1.5 x 10⁸ CFU/mL).[22]
-
Within 15 minutes of standardization, dilute this suspension. A typical dilution is 1:150 in CAMHB to achieve a final density of ~1 x 10⁶ CFU/mL. This will be further diluted 1:1 in the plate.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Step 3: Assay Plate Setup (Broth Microdilution)
-
Using a multichannel pipette, dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate for each bacterial strain being tested.
-
Add 100 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 will serve as the growth control.
-
Within 15-30 minutes of preparing the final bacterial inoculum (from Step 2), add 50 µL of the diluted inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 12. This brings the final volume in each well to 100 µL and halves the compound concentration, achieving the final test concentrations and a bacterial density of ~5 x 10⁵ CFU/mL .
-
Set up controls:
-
Growth Control (Well 12): Contains 50 µL CAMHB and 50 µL inoculum. This well must show turbidity after incubation.[12]
-
Sterility Control: A separate well containing 100 µL of CAMHB only. This well must remain clear.[12]
-
QC Strain Control: Run a separate plate or row for a QC strain (e.g., S. aureus ATCC 29213) against the test compound and a known antibiotic. The resulting MIC for the known antibiotic must fall within its acceptable range.[16][17]
-
Step 4: Incubation and MIC Determination
-
Cover the plate with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). A reading mirror or a plate reader can aid in this process.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[20][23]
Part B: Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined by subculturing from the clear wells of the completed MIC test to determine the lowest concentration that results in microbial death.[7][15]
Step 1: Subculturing from MIC Plate
-
Select the well corresponding to the MIC and at least two more concentrated wells (i.e., the wells with no visible growth).
-
Gently mix the contents of each selected well.
-
Using a calibrated pipette, take a 10-100 µL aliquot from each of these clear wells.[14]
Step 2: Plating and Incubation
-
Spread the aliquot evenly onto the surface of a fresh MHA plate. Label each plate clearly with the corresponding compound concentration from the MIC plate.
-
Also, plate an aliquot from the growth control well to confirm the initial inoculum was viable and to serve as a reference for colony counting.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible on the control plate.[14]
Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Step 3: MBC Determination
-
After incubation, count the number of colonies (CFUs) on each MHA plate.
-
The MBC is defined as the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the number of CFUs plated from the initial inoculum (as determined from the growth control well).[7][24]
Data Presentation and Interpretation
Results should be organized clearly for analysis. The relationship between MIC and MBC provides insight into the compound's mechanism of action.
Table 1: Sample Data for this compound
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 | >2 | Bacteriostatic |
Interpreting the Results:
-
MIC: The MIC value itself quantifies potency. A lower MIC indicates higher potency.[23]
-
MBC/MIC Ratio: This ratio is used to differentiate between bactericidal and bacteriostatic activity.[8]
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.[8] This indicates that the concentration required to kill the bacteria is not much higher than the concentration needed to inhibit its growth.
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests the agent is primarily bacteriostatic.
-
-
Clinical Breakpoints: For novel compounds, clinical breakpoints (the MIC values that define an organism as "Susceptible," "Intermediate," or "Resistant") do not exist.[11][25] These are established later in the drug development process based on pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcomes. The initial goal is to determine the intrinsic potency of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Antimicrobial activity of isoxazole derivatives: A brief overview | Semantic Scholar [semanticscholar.org]
- 10. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. alliedguru.com [alliedguru.com]
- 14. benchchem.com [benchchem.com]
- 15. microchemlab.com [microchemlab.com]
- 16. microbiologyclass.net [microbiologyclass.net]
- 17. bsac.org.uk [bsac.org.uk]
- 18. scbt.com [scbt.com]
- 19. szu.gov.cz [szu.gov.cz]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. idexx.com [idexx.com]
- 24. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. droracle.ai [droracle.ai]
Application Note & Protocols: Cell-based Assay Design for Evaluating the Efficacy of 5-Isopropyl-3-methylisoxazole-4-carboxylic Acid as a Novel Immunomodulatory Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs with diverse biological activities. Notably, derivatives such as Leflunomide and its active metabolite, Teriflunomide, are established immunomodulatory agents used in the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[1][2][3][4] The primary mechanism of action for these drugs is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[5][6][7][8] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly activated T and B lymphocytes.[1][6] By inhibiting DHODH, these agents effectively suppress the clonal expansion of immune cells that drive autoimmune pathology.
This application note presents a hypothesis-driven, tiered strategy for evaluating the efficacy of a novel analog, 5-Isopropyl-3-methylisoxazole-4-carboxylic acid. Given its structural similarity to known DHODH inhibitors, it is hypothesized that this compound will exhibit immunomodulatory and anti-inflammatory properties. The following protocols are designed to systematically test this hypothesis, beginning with broad screening assays to confirm biological activity and progressing to more specific mechanistic studies to elucidate its mode of action.
Part 1: Initial Screening for Bioactivity - Assessing Anti-inflammatory and Immunosuppressive Potential
The initial phase of evaluation is designed to rapidly determine if this compound possesses the predicted biological activity. These assays provide a foundational understanding of the compound's potential as an anti-inflammatory and immunosuppressive agent.
Assay 1.1: NF-κB Reporter Assay
Rationale: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[9][10] Many anti-inflammatory drugs exert their effects by inhibiting this pathway. This assay will determine if the test compound can suppress NF-κB activation, providing a key indicator of its anti-inflammatory potential.[11][12][13]
Experimental Workflow:
Caption: Workflow for the NF-κB reporter assay.
Protocol: See Detailed Protocols section.
Assay 1.2: T-Cell Proliferation Assay
Rationale: A hallmark of immunosuppressive agents is their ability to inhibit the proliferation of T-lymphocytes.[14] This assay directly measures the anti-proliferative capacity of the test compound on primary human T-cells, providing a direct assessment of its potential immunomodulatory efficacy.[15][16][17]
Experimental Workflow:
Caption: Workflow for the T-cell proliferation assay.
Protocol: See Detailed Protocols section.
Part 2: Elucidating the Mechanism of Action - Target Identification and Characterization
Upon confirmation of bioactivity in the initial screening, the next phase focuses on identifying the molecular target and further characterizing the compound's immunomodulatory profile.
Assay 2.1: In Vitro Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
Rationale: Based on the structural similarity to Leflunomide and Teriflunomide, DHODH is the primary hypothesized target.[1][2][3][4] This cell-free enzymatic assay will directly measure the compound's ability to inhibit recombinant human DHODH, providing definitive evidence for target engagement.[18][19][20]
Protocol: See Detailed Protocols section.
Assay 2.2: Cytokine Release Assay
Rationale: To gain a broader understanding of the compound's effect on the immune system, it is crucial to profile its impact on cytokine production.[21] This assay will measure the levels of key pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines secreted by human peripheral blood mononuclear cells (PBMCs) upon stimulation.[22][23]
Protocol: See Detailed Protocols section.
Assay 2.3: Macrophage Polarization Assay
Rationale: Macrophages are key players in both innate and adaptive immunity, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is critical in regulating immune responses.[24][25] This assay will assess the compound's ability to modulate macrophage polarization, offering deeper insights into its immunomodulatory mechanism.[26][27][28]
Protocol: See Detailed Protocols section.
Data Analysis and Interpretation
For each assay, dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound.
Table 1: Summary of Proposed Assays and Expected Outcomes
| Assay | Purpose | Cell Type/System | Primary Readout | Expected Outcome for an Active Compound |
| NF-κB Reporter Assay | Assess anti-inflammatory activity | HEK293 or Jurkat reporter cell line | Luciferase activity | Dose-dependent decrease in luminescence |
| T-Cell Proliferation Assay | Measure immunosuppressive effect | Primary human T-cells | CFSE dye dilution | Inhibition of T-cell proliferation |
| DHODH Inhibition Assay | Confirm direct enzyme inhibition | Recombinant human DHODH | Enzymatic activity | Dose-dependent inhibition of DHODH |
| Cytokine Release Assay | Profile immunomodulatory effects | Human PBMCs | Cytokine levels (e.g., TNF-α, IL-6, IL-10) | Reduction in pro-inflammatory cytokines |
| Macrophage Polarization Assay | Characterize effects on macrophages | Primary human monocytes or THP-1 cells | Cell surface markers and cytokine profiles | Shift from M1 to M2 phenotype |
Detailed Protocols
Protocol 1.1: NF-κB Reporter Assay
-
Cell Culture: Culture HEK293 cells stably expressing an NF-κB-luciferase reporter in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Seeding: Seed cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Replace the culture medium with medium containing the test compound or vehicle control (e.g., DMSO).
-
Stimulation: After 1 hour of pre-incubation with the compound, add TNF-α (10 ng/mL) or LPS (1 µg/mL) to the wells to induce NF-κB activation.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Luminescence Measurement: Equilibrate the plate to room temperature. Add a luciferase assay reagent (e.g., Bright-Glo™) to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
Protocol 1.2: T-Cell Proliferation Assay
-
T-Cell Isolation: Isolate primary human T-cells from healthy donor PBMCs using negative selection magnetic beads.
-
CFSE Staining: Resuspend T-cells at 1 x 10^6 cells/mL in PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Cell Culture: Plate CFSE-labeled T-cells in a 96-well U-bottom plate at 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS and IL-2.
-
Stimulation and Treatment: Add anti-CD3/CD28 antibody-coated beads and serial dilutions of the test compound.
-
Incubation: Culture for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry, gating on the lymphocyte population and measuring the fluorescence intensity of CFSE.
Protocol 2.1: In Vitro DHODH Inhibition Assay
-
Assay Preparation: Perform the assay in a 96-well plate. The reaction mixture should contain recombinant human DHODH, coenzyme Q, and dichloroindophenol (DCIP) in an appropriate buffer.
-
Compound Addition: Add serial dilutions of this compound or a known DHODH inhibitor (e.g., Teriflunomide) as a positive control.
-
Reaction Initiation: Start the reaction by adding the substrate, dihydroorotate.
-
Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.
Protocol 2.2: Cytokine Release Assay
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate PBMCs at 1 x 10^6 cells/well in a 96-well plate in RPMI-1640 medium with 10% FBS.
-
Treatment and Stimulation: Add serial dilutions of the test compound and a stimulant such as phytohemagglutinin (PHA) or anti-CD3/CD28 beads.
-
Incubation: Incubate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Measurement: Analyze the supernatant for a panel of cytokines using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's protocols.
Protocol 2.3: Macrophage Polarization Assay
-
Monocyte Isolation: Isolate CD14+ monocytes from human PBMCs.
-
Differentiation: Culture monocytes for 5-7 days with M-CSF to generate M0 macrophages.
-
Polarization and Treatment: Replace the medium with fresh medium containing the test compound and polarizing stimuli:
-
M1 Polarization: LPS and IFN-γ.
-
M2 Polarization: IL-4 and IL-13.
-
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Harvest cells and stain for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers.
-
Cytokine Analysis: Collect supernatants and measure M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10) cytokines.
-
References
- 1. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Leflunomide - Wikipedia [en.wikipedia.org]
- 4. Teriflunomide - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 8. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 9. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abeomics.com [abeomics.com]
- 13. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. proimmune.com [proimmune.com]
- 16. promab.com [promab.com]
- 17. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promab.com [promab.com]
- 22. criver.com [criver.com]
- 23. proimmune.com [proimmune.com]
- 24. Macrophage Polarization Assay Service - Creative Biolabs [creative-biolabs.com]
- 25. promab.com [promab.com]
- 26. criver.com [criver.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. miltenyibiotec.com [miltenyibiotec.com]
Application Notes & Protocols: The Strategic Use of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Isoxazole Core in Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a valuable heterocycle for designing molecules with high potency and selectivity. Isoxazole-containing drugs have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1]
Within this class of compounds, 5-Isopropyl-3-methylisoxazole-4-carboxylic acid serves as a highly versatile and critical intermediate. Its structure combines the stable isoxazole ring with a strategically placed carboxylic acid group, which is primed for a variety of synthetic transformations. This guide provides an in-depth exploration of the synthesis of this key intermediate and its subsequent application in the construction of complex molecular architectures, with a particular focus on the synthesis of immunomodulatory drugs like Leflunomide and its active metabolite, Teriflunomide.[2][3][4][5][6][7]
Synthesis of the Intermediate: this compound
The reliable synthesis of the title carboxylic acid is the foundational step for its use as a building block. The most common and regioselective industrial routes proceed via the cyclization of a β-ketoester derivative with hydroxylamine, followed by hydrolysis. This ensures the correct placement of substituents on the isoxazole ring, avoiding the formation of undesired positional isomers which can be difficult to separate.[8][9]
Workflow for Synthesis
The synthesis can be visualized as a three-stage process: formation of an activated enol ether, cyclization to form the isoxazole ester, and final hydrolysis to the carboxylic acid.
Caption: Synthetic workflow for this compound.
Protocol 2.1: Synthesis of Ethyl 5-Isopropyl-3-methylisoxazole-4-carboxylate
This protocol details the formation of the isoxazole ring system. The key step is the regioselective reaction of hydroxylamine with the activated enol ether of a β-ketoester.
Materials:
-
Ethyl isovalerylacetate
-
Triethyl orthoacetate
-
Acetic anhydride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enol Ether Formation: In a round-bottom flask equipped with a distillation head, combine ethyl isovalerylacetate (1.0 eq), triethyl orthoacetate (1.2 eq), and a catalytic amount of acetic anhydride (0.05 eq).
-
Heat the mixture to 110-120°C. Ethanol will be generated and should be removed by distillation to drive the reaction to completion. Monitor the reaction by TLC or GC-MS until the starting ketoester is consumed.
-
Cool the reaction mixture to room temperature. The crude activated enol ether can often be used directly in the next step.
-
Cyclization: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in ethanol.
-
Add the crude enol ether from step 3 to the hydroxylamine solution at room temperature.
-
Stir the mixture for 12-24 hours. The reaction progress can be monitored by TLC, watching for the disappearance of the enol ether spot and the appearance of the product spot.
-
Work-up: Remove the ethanol under reduced pressure. Partition the residue between dichloromethane (DCM) and water.
-
Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate, which can be purified by column chromatography if necessary.
Protocol 2.2: Hydrolysis to this compound
This step converts the stable ethyl ester into the desired carboxylic acid via saponification.
Materials:
-
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate
-
Water
-
Hydrochloric acid (HCl), concentrated or 6N
-
Toluene
Procedure:
-
Saponification: Dissolve the crude ester from Protocol 2.1 in a 10-20% aqueous solution of NaOH (2-3 eq) or a 60% aqueous H₂SO₄ solution.[9][10] The use of H₂SO₄ can reduce reaction times and by-product formation compared to older methods using HCl/acetic acid mixtures.[9]
-
Heat the mixture to reflux (or 70-90°C) for 3-5 hours, monitoring by TLC until the starting ester is fully consumed.
-
Acidification & Isolation: Cool the reaction mixture in an ice bath to 0-5°C.
-
Slowly add concentrated HCl to the cooled solution with vigorous stirring until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Stir the slurry for 30-60 minutes in the ice bath to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Purification (Optional): For higher purity, the product can be recrystallized. A novel and effective solvent system for related compounds is a mixture of toluene with a small amount of acetic acid (e.g., 2% acetic acid in toluene), which has been shown to be highly effective at removing isomeric impurities.[9][10]
Core Applications: Transforming the Carboxylic Acid Intermediate
The carboxylic acid functional group is a gateway to numerous critical transformations, most notably the formation of amides and esters.
Amide Bond Formation: The Cornerstone of Bioactive Molecule Synthesis
The coupling of a carboxylic acid with an amine is one of the most frequently performed reactions in drug development.[11][12][13] Two primary strategies are employed: conversion to a highly reactive acid chloride or direct coupling using modern reagents.
Caption: Key pathways for amide bond formation from the carboxylic acid intermediate.
Protocol 3.1.1: Formation of 5-Isopropyl-3-methylisoxazole-4-carbonyl chloride
This classic method creates a highly electrophilic intermediate capable of reacting with a wide range of nucleophiles, including weakly nucleophilic anilines.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (optional, as solvent)
-
Safety Note: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gas. Thionyl chloride is corrosive and reacts violently with water.
Procedure:
-
To a dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq).
-
Add thionyl chloride (2.0-5.0 eq). An excess can be used, allowing it to function as both the reagent and the solvent.[9][10] Alternatively, toluene can be used as a solvent.
-
Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours. The reaction can be monitored by carefully quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the formation of the methyl ester.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.
-
The resulting crude acid chloride is a reactive intermediate and is typically used immediately in the next step without further purification.
Protocol 3.1.2: Amide Coupling via Acid Chloride (Synthesis of a Leflunomide Analog)
This protocol demonstrates the use of the acid chloride to acylate an aniline, a key step in synthesizing drugs like Leflunomide.[4][5][6]
Materials:
-
Crude 5-isopropyl-3-methylisoxazole-4-carbonyl chloride
-
4-(Trifluoromethyl)aniline (1.0 eq)
-
Triethylamine (Et₃N) or another non-nucleophilic base (1.1 eq)
Procedure:
-
Dissolve the crude acid chloride in dry DME under a nitrogen atmosphere and cool the solution to 0-5°C in an ice bath.
-
In a separate flask, dissolve 4-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.1 eq) in dry DME.
-
Add the aniline/base solution dropwise to the cold acid chloride solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salts.
-
The filtrate can be concentrated, and the residue partitioned between ethyl acetate and water.
-
Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene or an ethanol/water mixture.
Protocol 3.1.3: Direct Amide Coupling using HATU
Modern coupling reagents like HATU offer a milder, often more efficient, one-pot alternative to the acid chloride method, especially for sensitive or complex substrates.[11][13]
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Benzylamine) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature. This pre-activation step forms the reactive HATU-ester.
-
Add the amine (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer several times with 5% aqueous LiCl (to remove DMF), followed by 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel.
| Parameter | Acid Chloride Method | HATU Coupling Method |
| Activation Reagent | SOCl₂, (COCl)₂ | HATU, HBTU, EDC |
| Conditions | Harsh (reflux in SOCl₂) | Mild (Room Temperature) |
| Byproducts | HCl, SO₂ (corrosive) | Tetramethylurea, HOBt byproducts (less noxious) |
| Scope | Broad, very effective for unreactive amines | Excellent, good for preventing racemization in chiral substrates |
| Work-up | Requires removal of excess reagent | Generally simpler, involves aqueous washes |
Fischer Esterification
For the synthesis of ester derivatives, the Fischer esterification provides a straightforward and cost-effective method, particularly when the desired alcohol is inexpensive and can be used as the solvent.
Protocol 3.2.1: Synthesis of Methyl 5-Isopropyl-3-methylisoxazole-4-carboxylate
Materials:
-
This compound
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄), concentrated
Procedure:
-
Suspend the carboxylic acid (1.0 eq) in a large excess of methanol, which acts as both reagent and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.
-
Heat the mixture to reflux for 4-16 hours. The reaction is an equilibrium, and the large excess of methanol drives it towards the product.[14] Monitor by TLC.
-
Work-up: Cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until gas evolution ceases.
-
Wash further with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester, which can be purified by chromatography if needed.
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. Its robust synthesis and the predictable reactivity of its carboxylic acid handle make it an invaluable building block for accessing complex molecular targets. The protocols outlined above, from its initial construction to its conversion into amides and esters, provide a reliable framework for researchers in drug discovery and development. The choice between classic acid chloride chemistry and modern direct coupling methods allows for strategic flexibility, enabling the efficient and targeted synthesis of novel isoxazole-containing compounds with significant therapeutic potential.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10526279B2 - Process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. wjpsonline.com [wjpsonline.com]
- 7. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 10. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. hepatochem.com [hepatochem.com]
- 13. growingscience.com [growingscience.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid in Human Plasma
Introduction
5-Isopropyl-3-methylisoxazole-4-carboxylic acid is an emerging small molecule of interest in pharmaceutical development. Its isoxazole core is a key pharmacophore in a number of approved drugs, valued for its metabolic stability and contribution to potent biological activity. As this compound progresses through the drug development pipeline, a robust, sensitive, and selective bioanalytical method for its quantification in biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and efficacy studies.
This application note details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described method is tailored for high-throughput analysis, demonstrating excellent accuracy, precision, and sensitivity, in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation[1][2][3].
Analyte and Internal Standard Physicochemical Properties
| Property | This compound (Analyte) | 5-Methylisoxazole-4-carboxylic acid (Internal Standard) | Justification for Method Development Choices |
| Structure | The structural similarity ensures comparable extraction recovery and chromatographic behavior, which is crucial for a reliable internal standard. | ||
| Molecular Formula | C₈H₁₁NO₃ | C₅H₅NO₃ | The difference in molecular weight allows for clear differentiation in the mass spectrometer. |
| Molecular Weight | 169.18 g/mol | 127.10 g/mol | |
| Predicted pKa | ~2.9 | ~2.85 | The low pKa indicates a highly acidic nature. This dictates that for efficient extraction from plasma, the sample pH should be acidified to suppress ionization and increase its affinity for non-polar extraction solvents. For chromatography, a mobile phase pH below the pKa will ensure the analyte is in its neutral form, promoting retention on a reversed-phase column. |
| Predicted LogP | ~1.5 | ~0.45 | The LogP value suggests moderate lipophilicity, making it suitable for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), as well as good retention on a C18 column. |
Predicted values were generated using commercially available cheminformatics software.
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, from sample receipt to final data reporting.
Figure 1: LC-MS/MS Method Workflow.
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Internal Standard (IS): 5-Methylisoxazole-4-carboxylic acid (≥98% purity, Sigma-Aldrich)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade)
-
Biological Matrix: Human plasma (K₂EDTA)
-
Equipment:
-
UHPLC system (e.g., Waters Acquity, Agilent 1290)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Thermo TSQ Altis)
-
Microcentrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Calibrated pipettes
-
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of the analyte and internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) working solutions.
-
Internal Standard Working Solution: Prepare a 100 ng/mL working solution of the internal standard in 50:50 (v/v) acetonitrile:water.
-
Spiking: Spike human plasma with the CC and QC working solutions (5% of the total plasma volume) to obtain final concentrations for the calibration curve and QC samples.
Sample Preparation: Protein Precipitation
Protein precipitation was selected for its simplicity, speed, and suitability for high-throughput analysis. Given the moderate LogP of the analyte, this technique provides sufficient cleanup for sensitive LC-MS/MS detection.
-
Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins. The acidic condition ensures the analyte is in its non-ionized form, enhancing its solubility in the organic solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve and transfer to an autosampler vial for analysis.
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Condition |
| System | UHPLC |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry:
The carboxylic acid moiety makes the analyte amenable to negative ion electrospray ionization (ESI-), which provides high sensitivity and selectivity.
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 168.1 | 124.1 | -50 V | -25 eV |
| 5-Methylisoxazole-4-carboxylic acid (IS) | 126.1 | 82.1 | -45 V | -22 eV |
Note: MS parameters should be optimized for the specific instrument used.
Method Validation
The method was validated according to the FDA and EMA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability[1][2][3].
Validation Summary:
| Parameter | Acceptance Criteria | Result |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. | Passed |
| Linearity | r² ≥ 0.99 over the range of 1-1000 ng/mL. | Passed (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL with accuracy within ±20% and precision ≤20%. | Passed |
| Accuracy & Precision (Intra- and Inter-day) | QC samples (Low, Mid, High) with accuracy within ±15% and precision ≤15%. | Passed |
| Matrix Effect | CV of the matrix factor ≤15% for at least 6 lots of plasma. | Passed |
| Recovery | Consistent and reproducible recovery for the analyte and IS. | Passed |
| Stability | Bench-top (24h, RT), Freeze-thaw (3 cycles), Long-term (-80°C, 3 months). Analyte stable within ±15% of nominal concentrations. | Passed |
Conclusion
This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of this compound in human plasma. The use of a closely related structural analog as an internal standard, coupled with a simple and rapid protein precipitation sample preparation protocol, makes this method highly suitable for regulated bioanalysis in a high-throughput laboratory setting. The method meets the stringent requirements of international regulatory guidelines, ensuring the generation of reliable data for critical decision-making in drug development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your target compound.
Overview of the Synthetic Pathway
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The most prevalent and established synthetic route involves a two-step process:
-
Isoxazole Ring Formation: Condensation of an appropriate β-dicarbonyl compound, such as ethyl 2-(isobutyryl)acetoacetate, with hydroxylamine or its salt. This reaction forms the ethyl ester of the target molecule, ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate.
-
Ester Hydrolysis (Saponification): The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final this compound.
While seemingly straightforward, each step presents unique challenges that can impact the overall yield and purity. This guide will address these specific issues.
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Question & Answer
This section directly addresses specific problems you may encounter during the synthesis.
Q1: My yield for the final carboxylic acid is consistently low after the hydrolysis step. What are the likely causes?
A1: Low yield from the hydrolysis of ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate is a common issue that can stem from several factors:
-
Incomplete Hydrolysis: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal concentration of the hydrolyzing agent (acid or base). Steric hindrance from the bulky isopropyl group can also slow down the reaction rate compared to less substituted esters.
-
Isoxazole Ring Degradation: The isoxazole ring, while generally stable, can be susceptible to cleavage under harsh hydrolytic conditions, especially with prolonged heating in strong base or acid.[1][2] This ring-opening leads to the formation of byproducts and a direct loss of the desired product.
-
Difficulties in Product Isolation: The workup procedure might be inefficient. During acidification, if the pH is not brought down sufficiently, the product will remain as its carboxylate salt in the aqueous phase, leading to poor recovery during extraction. Conversely, a large excess of acid can sometimes complicate isolation.
-
Mechanical Losses: Significant loss of product can occur during transfers, filtration, or recrystallization, especially when working on a small scale.
Solutions:
-
Optimize Hydrolysis Conditions: For basic hydrolysis, ensure at least 2-4 equivalents of a base like NaOH or KOH are used.[2] The reaction can be heated to reflux in a mixture of ethanol and water to ensure solubility of the ester.[2] For acidic hydrolysis, a mixture of a strong acid like H₂SO₄ or HCl in water can be effective.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting ester is fully consumed.
-
Control Reaction Temperature and Time: Avoid unnecessarily long reaction times or excessively high temperatures. Once TLC/HPLC shows the reaction is complete, proceed with the workup immediately to minimize the risk of ring degradation.
-
Refine the Workup Protocol: After hydrolysis, cool the reaction mixture. If using basic hydrolysis, carefully acidify the aqueous solution with a strong acid (e.g., 2N HCl) to a pH of 1-2 to ensure complete protonation of the carboxylate. The product should precipitate out. Cooling the mixture in an ice bath can maximize precipitation before filtration.
-
Consider Milder Reagents: If ring degradation is suspected, consider using milder conditions. Lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system is often effective for hydrolyzing esters in sensitive molecules and can be performed at room temperature or with gentle heating.[2][5]
Q2: I am observing a significant impurity with the same mass as my product. Could this be an isomer, and how can I prevent its formation?
A2: Yes, it is highly likely you are forming the isomeric impurity, ethyl 3-isopropyl-5-methylisoxazole-4-carboxylate , during the initial ring formation step. This is a classic challenge in isoxazole synthesis when using unsymmetrical β-dicarbonyl compounds.[6]
-
Causality: The cyclization reaction involves the nucleophilic attack of the two different nitrogen atoms of hydroxylamine on the two different carbonyl carbons of the diketoester. This non-specific attack leads to a mixture of regioisomers. The ratio of these isomers is highly dependent on reaction conditions.[3]
Solutions to Improve Regioselectivity:
-
Temperature Control: Perform the cyclization at a low temperature. Adding the hydroxylamine solution dropwise to a cooled solution of the β-dicarbonyl compound (e.g., -5°C to 0°C) can significantly favor the formation of the desired 5-substituted isomer.[3][7]
-
pH and Base Selection: The choice of base and the resulting pH of the reaction medium can influence which carbonyl group is more reactive. Using a milder base like sodium acetate instead of strong hydroxides can improve selectivity.
-
Reverse Addition: Some protocols have found success by adding the β-dicarbonyl reactant to the hydroxylamine solution, which can sometimes alter the isomer ratio favorably.[3]
-
Purification Strategy: If the formation of the isomer cannot be completely suppressed, careful purification is necessary. The carboxylic acid isomers can sometimes be separated by fractional crystallization, taking advantage of slight differences in solubility in specific solvent systems (e.g., toluene with a small amount of acetic acid).[3] HPLC is required to accurately determine the purity and isomer ratio.
Q3: The hydrolysis reaction seems to stall, and I always have unreacted ester left over. What should I do?
A3: A stalled reaction is typically due to kinetics or equilibrium issues.
-
Causality: The rate of hydrolysis can be slow due to the steric bulk of the isopropyl group adjacent to the ester. Additionally, if using acid-catalyzed hydrolysis, the reaction is reversible.[4] If the alcohol byproduct (ethanol) is not removed, the reaction can reach equilibrium before completion. For base-catalyzed hydrolysis (saponification), the reaction is essentially irreversible, so a stalled reaction points more towards kinetic issues.[4]
Solutions:
-
Increase Temperature and Time: The simplest approach is to increase the reflux time and ensure the temperature is adequate. Monitor every few hours by TLC until the starting material spot disappears.
-
Use a Co-Solvent: If the ester has poor solubility in the aqueous medium, its concentration is low, slowing the reaction. Adding a co-solvent like THF or ethanol improves solubility and can significantly accelerate the hydrolysis.[2]
-
Increase Reagent Concentration: For basic hydrolysis, increase the concentration of NaOH or KOH in the aqueous solution. For acidic hydrolysis, using a more concentrated acid like 60% aqueous H₂SO₄ can be more effective and reduce reaction times compared to dilute HCl.[3][7]
-
Remove the Alcohol Byproduct: In acid-catalyzed hydrolysis, setting up the reaction with a distillation head to slowly remove the ethanol as it forms can drive the equilibrium toward the product side.[7]
Troubleshooting Decision Tree
Caption: Troubleshooting logic for low product yield.
Frequently Asked Questions (FAQs)
Q: What is the recommended method for hydrolyzing the ethyl ester precursor?
A: Alkaline hydrolysis (saponification) is generally preferred over acid-catalyzed hydrolysis for two main reasons: 1) The reaction is irreversible, which drives it to completion, and 2) the product is the carboxylate salt, which can be easily separated from neutral organic impurities (like unreacted ester) by an aqueous wash before acidification.[4] A common and effective method is refluxing the ester with 2-4 equivalents of NaOH in an ethanol/water mixture.[2]
Q: How can I best purify the final this compound?
A: The most common purification method is recrystallization. After acidification and filtration, the crude solid can be recrystallized from a suitable solvent system. Toluene is often cited as a good solvent for this class of compounds.[3] An ethanol/water or acetic acid/water mixture can also be effective. The choice of solvent depends on the impurities present. If significant amounts of neutral impurities persist, an acid-base extraction is recommended before the final recrystallization.
Q: Can this reaction be accelerated using non-conventional energy sources?
A: Yes, recent advancements in organic synthesis have shown that ultrasound irradiation can be a powerful tool for synthesizing isoxazole derivatives.[8] Sonochemistry can often lead to significantly shorter reaction times, improved yields, and milder reaction conditions by promoting mass transfer and generating localized high-temperature and high-pressure zones. This approach aligns with the principles of green chemistry and is worth exploring for optimization.[8]
Q: What are the critical safety precautions for this synthesis?
A: Standard laboratory safety protocols should be followed.
-
Hydroxylamine: Hydroxylamine and its salts can be corrosive and toxic. Handle with care in a well-ventilated fume hood.
-
Strong Acids and Bases: Reagents like concentrated H₂SO₄, HCl, and solid NaOH are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Solvents: Use flammable organic solvents like ethanol, toluene, and THF in a fume hood and away from ignition sources.
Protocols and Data
Protocol: Alkaline Hydrolysis of Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate
This protocol is a representative example for the hydrolysis step.
Step 1: Saponification
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate (1.0 eq) in ethanol (5-10 mL per gram of ester).
-
In a separate beaker, prepare a solution of sodium hydroxide (2.5 eq) in water (5-10 mL per gram of ester).
-
Add the NaOH solution to the flask containing the ester.
-
Heat the reaction mixture to reflux (approx. 80-90°C) with stirring.
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting ester spot is no longer visible (typically 2-6 hours).
Step 2: Workup and Isolation
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly add 2N hydrochloric acid with stirring until the pH of the solution is between 1 and 2 (verify with pH paper). A white precipitate of the carboxylic acid should form.
-
Continue to stir the slurry in the ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Dry the crude product under vacuum to a constant weight.
Step 3: Purification
-
Recrystallize the crude solid from a suitable solvent, such as hot toluene or an ethanol/water mixture, to yield the pure this compound.
Table of Recommended Hydrolysis Conditions
| Parameter | Acidic Hydrolysis | Basic Hydrolysis (Recommended) |
| Reagent | 60% aq. H₂SO₄[3][7] | NaOH or KOH[2] |
| Equivalents | Used as solvent/catalyst | 2.0 - 4.0 eq |
| Solvent | Water | Ethanol / Water |
| Temperature | 80 - 100°C (Reflux) | 80 - 90°C (Reflux) |
| Typical Time | 3 - 9 hours[3] | 2 - 6 hours |
| Key Advantage | Simple one-pot process | Irreversible reaction, easier purification[4] |
| Key Disadvantage | Reversible, may require longer time[4] | Risk of ring opening with prolonged heating |
Reaction Mechanism: Saponification
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5-Isopropyl-3-methylisoxazole-4-carboxylic Acid
Welcome to the technical support center for the purification of crude 5-Isopropyl-3-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable isoxazole derivative. By understanding the potential impurities and employing optimized purification strategies, you can significantly improve the purity, yield, and consistency of your final product.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, ensuring you have the foundational knowledge to adapt and troubleshoot your purification processes effectively.
Table of Contents
-
Understanding the Impurity Profile
-
FAQ 1: What are the most likely impurities in my crude this compound?
-
-
Troubleshooting Purification by Recrystallization
-
FAQ 2: My crude product oils out during recrystallization. What should I do?
-
FAQ 3: I'm seeing low recovery after recrystallization. How can I improve my yield?
-
FAQ 4: My product is still impure after a single recrystallization. What are my options?
-
-
Troubleshooting Purification by Column Chromatography
-
FAQ 5: How do I choose the right solvent system for column chromatography?
-
FAQ 6: My compound is streaking on the TLC plate and column. How can I fix this?
-
FAQ 7: I'm observing co-elution of my product with an impurity. What steps can I take?
-
-
Purity Analysis and Characterization
-
FAQ 8: What are the recommended analytical techniques for assessing the purity of my final product?
-
-
Experimental Protocols
-
Protocol 1: General Recrystallization Procedure
-
Protocol 2: General Column Chromatography Protocol
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
-
-
References
Understanding the Impurity Profile
FAQ 1: What are the most likely impurities in my crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route. While a specific synthesis for this compound is not widely published, we can infer potential impurities from the common synthesis of structurally similar 5-methylisoxazole-4-carboxylic acid derivatives. These syntheses often involve the condensation of a β-ketoester with hydroxylamine.
Common Potential Impurities:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include the corresponding β-ketoester and hydroxylamine.
-
Isomeric Impurities: A significant challenge in the synthesis of 5-substituted isoxazoles is the potential for the formation of the 3-substituted isomer. In this case, you might encounter 3-isopropyl-5-methylisoxazole-4-carboxylic acid . The non-specific attack of the nitrogen lone pair on the carbonyl carbon during cyclization can lead to this isomeric byproduct.[1][2]
-
Byproducts from Side Reactions: Side reactions can introduce a variety of impurities. For instance, processes for similar compounds have reported the formation of cyano-containing byproducts under certain conditions.[1][2]
-
Hydrolysis Intermediates: If the synthesis involves the hydrolysis of an ester precursor (e.g., ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate), incomplete hydrolysis can leave residual ester in your crude product.
-
Solvent Residues: Residual solvents from the reaction or initial workup can be present.
The following diagram illustrates a hypothetical impurity profile based on a plausible synthetic pathway.
Caption: Hypothetical Impurity Profile of Crude Product.
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures.
FAQ 2: My crude product oils out during recrystallization. What should I do?
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common problem when the melting point of the crude solid is depressed by impurities.
Troubleshooting Steps:
-
Increase the Solvent Volume: Add more hot solvent to the mixture. The oil may dissolve completely, and upon slow cooling, crystals may form.
-
Lower the Temperature of Dissolution: Try to dissolve the compound at a temperature below its melting point, even if it requires a larger volume of solvent.
-
Change the Solvent System:
-
If using a single solvent, switch to one with a lower boiling point.
-
Consider a mixed solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear and then allow it to cool slowly. Common solvent pairs include ethanol/water, ethyl acetate/hexanes, and toluene/heptane.[2]
-
FAQ 3: I'm seeing low recovery after recrystallization. How can I improve my yield?
Low recovery can be due to several factors:
| Potential Cause | Troubleshooting Strategy |
| Using too much solvent | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes recovery. |
| Premature crystallization on the filter paper | Preheat the funnel and filter paper before hot filtration. |
| The compound has significant solubility in the cold solvent | Cool the solution in an ice bath for a longer period to maximize precipitation. You can also try a different solvent in which the compound is less soluble at low temperatures. |
| Loss during transfer | Minimize the number of transfer steps. |
FAQ 4: My product is still impure after a single recrystallization. What are my options?
If a single recrystallization is insufficient, you have a few options:
-
Perform a second recrystallization: This can often remove residual impurities.
-
Change the recrystallization solvent: Impurities that are soluble in one solvent may be insoluble in another.
-
Consider a different purification technique: If recrystallization is not effective, column chromatography may be necessary to separate closely related impurities.
Troubleshooting Purification by Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
FAQ 5: How do I choose the right solvent system for column chromatography?
The ideal solvent system (eluent) for column chromatography should provide good separation between your target compound and its impurities. This is typically determined by thin-layer chromatography (TLC) first.
Guidelines for Solvent Selection:
-
Target Rf Value: Aim for an Rf (retention factor) of 0.25-0.35 for your target compound on a TLC plate. This generally provides optimal separation on a column.
-
Polarity: this compound is a polar molecule due to the carboxylic acid group. A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is a good starting point.
-
Acidification: The carboxylic acid group can interact strongly with the silica gel, leading to peak tailing. Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.5-2%) , to the eluent can suppress this interaction and lead to sharper peaks.
FAQ 6: My compound is streaking on the TLC plate and column. How can I fix this?
Streaking or tailing is a common issue with acidic compounds on silica gel.
Caption: Troubleshooting Streaking in Chromatography.
Solutions:
-
Acidify the Mobile Phase: As mentioned above, adding a small amount of acetic or formic acid to your eluent is the most effective solution.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as alumina, or a reverse-phase silica gel (C18).
FAQ 7: I'm observing co-elution of my product with an impurity. What steps can I take?
Co-elution occurs when the product and an impurity have very similar polarities.
Strategies to Improve Separation:
-
Optimize the Solvent System:
-
Decrease the Polarity: A less polar eluent will cause all compounds to move more slowly down the column, potentially increasing the separation between closely eluting spots.
-
Try a Different Solvent Mixture: Sometimes, changing the composition of the eluent (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity of the separation.
-
-
Use a Longer Column: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.
Purity Analysis and Characterization
Accurate assessment of purity is crucial. A combination of analytical techniques should be employed.
FAQ 8: What are the recommended analytical techniques for assessing the purity of my final product?
| Technique | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) is a good starting point.[3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | ¹H NMR can reveal the presence of proton-containing impurities. The chemical shifts of common laboratory solvents and reagents are well-documented.[5][6][7] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Can help to identify unknown impurities by their mass-to-charge ratio. |
| Melting Point | Qualitative assessment of purity. | A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent system in which the crude product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals to a constant weight.
Protocol 2: General Column Chromatography Protocol
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This is a starting point for method development. Optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, and gradually increase it over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. 5-Methylisoxazole-4-carboxylic acid | SIELC Technologies [sielc.com]
- 4. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
Troubleshooting guide for isoxazole ring formation reactions
Introduction
The isoxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents, including antibiotics like sulfamethoxazole and anti-inflammatory drugs like valdecoxib.[1][2][3] Its five-membered aromatic structure, containing adjacent nitrogen and oxygen atoms, imparts unique electronic properties and serves as a versatile synthetic intermediate.[2][4]
Despite its importance, the synthesis of the isoxazole ring is not without challenges. Researchers frequently encounter issues ranging from low yields and side reactions to poor regioselectivity and purification difficulties.[5][6][7] This guide provides in-depth, field-proven insights to troubleshoot common problems encountered during isoxazole ring formation, focusing on the most prevalent synthetic strategies: the 1,3-dipolar cycloaddition and condensation reactions with hydroxylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My isoxazole synthesis is resulting in a low yield or failing completely. What are the primary causes and how can I troubleshoot this?
A1: Low or no yield is the most common complaint in heterocyclic synthesis and can stem from multiple factors.[5][7] A systematic approach is crucial for diagnosis.
Causality and Troubleshooting Steps:
-
Integrity of Starting Materials:
-
The "Why": Impurities in reagents or solvents can poison catalysts, participate in side reactions, or inhibit the primary reaction pathway.[5] Many precursors, especially for 1,3-dipolar cycloadditions, are sensitive to atmospheric moisture and oxygen.
-
The "How":
-
Verify Purity: Use reagents from a reliable source and of appropriate purity. If necessary, purify starting materials (e.g., recrystallization, distillation).
-
Use Dry Solvents: For moisture-sensitive reactions, ensure solvents are rigorously dried using standard laboratory techniques (e.g., distillation from a drying agent, use of molecular sieves).
-
Inert Atmosphere: If your reaction is known to be air-sensitive, employ proper inert atmosphere techniques, such as blanketing the reaction with nitrogen or argon.[5]
-
-
-
Inefficient Generation of the Key Intermediate (e.g., Nitrile Oxide):
-
The "Why": In the popular 1,3-dipolar cycloaddition, the nitrile oxide is typically generated in situ because it is unstable.[8] Incomplete conversion of the precursor (e.g., an aldoxime or hydroximoyl chloride) to the nitrile oxide is a frequent cause of low yield.
-
The "How":
-
Choice of Base/Oxidant: The base used to dehydrohalogenate a hydroximoyl chloride or the oxidant used on an aldoxime is critical. For hydroximoyl chlorides, non-nucleophilic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are standard.[9] For aldoximes, oxidants like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) are commonly used.[10][11] Ensure the chosen reagent is compatible with other functional groups in your molecule.
-
Monitor Precursor Consumption: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of your nitrile oxide precursor. If it remains, your generation step is inefficient.
-
-
-
Suboptimal Reaction Conditions:
-
The "Why": Temperature, concentration, and reaction time are fundamentally linked to reaction kinetics.[9] Incorrect parameters can lead to decomposition of products or intermediates, favor side reactions, or result in an incomplete reaction.[5]
-
The "How":
-
Temperature Control: Excessively high temperatures can promote the decomposition of the nitrile oxide intermediate or the final isoxazole product.[9] Conversely, a temperature that is too low will result in a sluggish reaction. Run small-scale trials at different temperatures to find the optimal balance.
-
Concentration: Ensure reactants are at an appropriate concentration. If the reaction is bimolecular, overly dilute conditions will slow the reaction rate.
-
-
Below is a troubleshooting workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm performing a 1,3-dipolar cycloaddition, but my main byproduct is a furoxan. How can I suppress nitrile oxide dimerization?
A2: This is a classic and highly common problem. Nitrile oxides are prone to dimerizing to form furoxans (1,2,5-oxadiazole-2-oxides), a thermodynamically stable side product. This dimerization competes directly with the desired cycloaddition with your alkyne or alkene.[8][9]
Causality and Mitigation Strategies:
-
The "Why": The dimerization is a second-order reaction with respect to the nitrile oxide concentration. Therefore, high local concentrations of the nitrile oxide will dramatically favor this unwanted pathway.
-
The "How": The key is to keep the instantaneous concentration of the nitrile oxide low while ensuring it is in the presence of the dipolarophile (your alkyne/alkene).
-
Slow Addition: Instead of adding the base or oxidant all at once, add the nitrile oxide precursor (e.g., hydroximoyl chloride) slowly via a syringe pump to the reaction mixture containing the alkyne and the base. This maintains a low steady-state concentration of the nitrile oxide.[9]
-
Adjust Stoichiometry: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the dipolarophile (the alkyne). This increases the probability of a productive collision between the nitrile oxide and the alkyne rather than with another nitrile oxide molecule.[9]
-
Temperature Management: While reaction-specific, higher temperatures can sometimes accelerate dimerization more than the desired cycloaddition.[9] Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Caption: Competing pathways in 1,3-dipolar cycloaddition.
Q3: My reaction is producing a mixture of regioisomers. What factors control regioselectivity and how can I favor the desired isomer?
A3: The formation of isomers is a frequent challenge in 1,3-dipolar cycloadditions, particularly with unsymmetrical alkynes, leading to 3,4- and 3,5-disubstituted isoxazoles.[9] Regioselectivity is governed by a delicate interplay of electronic and steric factors.[7]
Causality and Control Strategies:
-
Electronic Factors (Frontier Molecular Orbital Theory):
-
The "Why": The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemistry is determined by the combination that results from the interaction of the larger orbital coefficients on the reacting atoms.
-
The "How": While difficult to change without redesigning the substrates, using catalysts can alter the electronics. Copper(I) catalysts, for example, are widely used to promote the formation of 3,5-disubstituted isoxazoles from terminal alkynes in a highly regioselective manner.[10][12]
-
-
Steric Factors:
-
The "Why": Bulky substituents on either the nitrile oxide or the dipolarophile will sterically hinder one approach over the other, favoring the isomer that minimizes steric clash in the transition state.
-
The "How": You can sometimes leverage this by choosing a starting material with a bulky protecting group that can be removed later, thereby directing the regioselectivity.
-
-
Reaction Conditions:
-
The "Why": Solvent polarity and temperature can influence the transition state energies, sometimes tipping the balance in favor of one regioisomer.[7][9]
-
The "How":
-
Solvent Screening: Perform the reaction in a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, Water) to see if the isomeric ratio changes.[1][10]
-
Temperature Variation: Analyze the product ratio at different temperatures. In some cases, a specific temperature may provide optimal selectivity.[12]
-
-
| Factor | Influence on Regioselectivity | Practical Application |
| Catalyst | Can enforce a specific orientation of reactants. Cu(I) often favors 3,5-disubstitution with terminal alkynes.[12] | Employ a copper(I) catalyst (e.g., CuI, CuSO₄/Sodium Ascorbate) for terminal alkynes. |
| Solvent | Polarity can stabilize one transition state over another, altering the isomeric ratio.[9] | Screen a panel of solvents (e.g., Toluene, CH₂Cl₂, THF, H₂O) to find optimal conditions. |
| Temperature | Can affect the kinetic vs. thermodynamic product ratio.[7][12] | Experiment with a range of temperatures; lower temperatures may enhance selectivity. |
| Substituents | Steric bulk and electronic properties of R groups on both reactants are primary drivers.[7] | Redesign substrates if possible; use bulky directing groups. |
Detailed Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol describes a reliable one-pot, three-step synthesis from an aldehyde, which is converted in situ to an aldoxime and then a nitrile oxide for cycloaddition.[11]
Materials:
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 mmol)
-
Chloramine-T trihydrate (1.2 mmol)
-
Terminal alkyne (1.1 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol)
-
Copper turnings (0.1 mmol)
-
tert-Butanol (t-BuOH) and Water (H₂O) in a 1:1 ratio
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a 1:1 mixture of t-BuOH/H₂O (10 mL).
-
Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete formation of the aldoxime.
-
To this mixture, add the chloramine-T trihydrate in small portions over 5 minutes.
-
Add the copper(II) sulfate pentahydrate and copper turnings to the flask. The copper turnings serve to reduce Cu(II) to the active Cu(I) catalyst.
-
Add the terminal alkyne (1.1 mmol) to the reaction mixture.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: Synthesis of 5-Arylisoxazoles from Chalcones
This protocol details the condensation of a 1,3-dicarbonyl equivalent (an α,β-unsaturated ketone or chalcone) with hydroxylamine.[9][13]
Materials:
-
3-(Dimethylamino)-1-arylprop-2-en-1-one (or a suitable chalcone, 1.0 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 mmol)
-
Water (5 mL) or Ethanol
Procedure:
-
In a round-bottom flask, combine the chalcone derivative (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in water (5 mL).
-
Heat the reaction mixture to reflux (or 80-100 °C) and stir.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. The product will often precipitate from the aqueous medium.
-
Collect the solid product by suction filtration.
-
Wash the solid with cold water and dry under vacuum to yield the pure 5-arylisoxazole, often without the need for chromatographic purification.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoxazole synthesis [organic-chemistry.org]
- 13. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Derivatizing 5-Isopropyl-3-methylisoxazole-4-carboxylic acid
Welcome to the technical support center dedicated to the derivatization of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing common derivatization reactions. Here, we will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Section 1: Amide Bond Formation (Amidation)
The conversion of the carboxylic acid to an amide is one of the most frequent and crucial transformations in medicinal chemistry.[1] However, this seemingly straightforward reaction is often plagued by issues ranging from low yield to difficult purification. This section addresses the most common challenges.
Frequently Asked Questions (FAQs): Amidation
Q1: My amide coupling reaction is failing or giving very low yields. What are the most likely causes?
A1: Low or no product yield in amide coupling reactions typically stems from one of several core issues:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid's hydroxyl group is a poor leaving group and must be "activated" to react with the amine. Insufficient or degraded coupling reagent will lead to poor activation.[2]
-
Amine Deactivation: The amine, acting as a nucleophile, can be rendered non-reactive if it is protonated. An acid-base reaction between your carboxylic acid and amine can occur, neutralizing the amine before the coupling can happen.[2]
-
Steric Hindrance: The isopropyl group at the 5-position of the isoxazole ring, while not extreme, can present steric challenges, particularly if the amine partner is also bulky. This can significantly slow down or prevent the reaction.[2]
-
Hydrolysis of Activated Intermediate: The presence of water is detrimental. Water can hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively killing the reaction. It is critical to use anhydrous solvents and reagents.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can dramatically affect the outcome. For instance, a solvent that doesn't fully dissolve all reactants will inhibit the reaction.
Q2: How do I select the best coupling reagent for this specific isoxazole derivative?
A2: The choice is critical and depends on factors like cost, desired reaction time, and the prevention of side reactions.
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-soluble urea byproduct, which simplifies purification.[3] Dicyclohexylcarbodiimide (DCC) is also effective, but its dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and must be filtered off.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU are often considered the "gold standard" for difficult couplings.[3][4] They are highly efficient, leading to faster reaction times and often higher yields, especially for sterically hindered substrates.[3] They are, however, more expensive.
-
The Role of Additives (HOBt, OxymaPure): When using carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) are almost always recommended. They act by forming an active ester intermediate that is more reactive than the initial O-acylisourea and, crucially, less prone to side reactions and racemization of chiral centers.[2]
Troubleshooting Guide: Amide Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Use a fresh bottle of coupling reagent. Increase stoichiometry to 1.1-1.5 equivalents. Consider a more powerful reagent like HATU.[3] |
| Amine is not nucleophilic enough or is sterically hindered. | Switch to a stronger, non-nucleophilic base like DBU or use a more reactive coupling system (e.g., convert acid to acid chloride first). For hindered amines, consider converting the carboxylic acid to an acyl fluoride, which is smaller and more reactive.[2] | |
| Presence of water hydrolyzing the activated intermediate. | Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle). Dry reagents in a vacuum oven if necessary. | |
| Significant Side Product Formation | Rearrangement of the O-acylisourea intermediate to a stable N-acylurea (with carbodiimides). | Add HOBt or OxymaPure to your reaction. These additives trap the activated intermediate as a more stable active ester, preventing rearrangement.[3] |
| Epimerization/Racemization (if using a chiral amine). | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Use additives like HOBt which are known to suppress racemization.[2] | |
| Difficulty in Purification | Insoluble dicyclohexylurea (DCU) byproduct from DCC. | If using DCC, ensure the DCU is fully precipitated (sometimes requires chilling the reaction mixture) and remove it by filtration before workup. Alternatively, switch to EDC, whose urea byproduct can be removed with a mild aqueous acid wash.[3] |
Comparative Data: Common Amide Coupling Reagents
| Coupling Agent/System | Typical Reaction Time | Typical Yield Range | Key Advantages & Disadvantages |
| EDC / HOBt | 2 - 12 hours | 70 - 95% | Pros: Cost-effective, water-soluble byproduct simplifies workup. Cons: Slower than uronium salts.[3] |
| DCC / HOBt | 2 - 12 hours | 75 - 98% | Pros: Highly effective, inexpensive. Cons: Insoluble DCU byproduct can complicate purification.[3] |
| HATU / DIPEA | 15 - 60 minutes | 85 - 99% | Pros: Very fast and efficient, excellent for hindered substrates. Cons: Expensive, can form guanidinium byproduct with the amine if not pre-activated.[3] |
| SOCl₂ (via Acid Chloride) | 1 - 4 hours | 70 - 95% | Pros: Highly reactive intermediate, good for unreactive amines. Cons: Harsh conditions, generates HCl, requires careful handling of thionyl chloride.[5][6] |
Section 2: Ester Formation (Esterification)
Esterification is another fundamental derivatization, often used to modify solubility, act as a protecting group, or serve as a synthetic intermediate.
Frequently Asked Questions (FAQs): Esterification
Q1: What is the most reliable method for esterifying this compound?
A1: The most common and robust method is the Fischer-Speier Esterification . This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol.[7][8] For simple, unhindered alcohols (methanol, ethanol), this method is highly effective. The key to success is pushing the equilibrium toward the product.
Q2: My Fischer esterification is not going to completion. How can I improve the conversion rate?
A2: The Fischer esterification is a reversible reaction where water is a byproduct.[7][8] To drive the reaction to completion, you must address this equilibrium based on Le Châtelier's principle:
-
Use Excess Alcohol: The simplest strategy is to use the alcohol as the reaction solvent, creating a large molar excess that pushes the equilibrium towards the ester.[7]
-
Remove Water: For higher-boiling alcohols where using a large excess is impractical, water must be removed as it is formed. This is typically done using a Dean-Stark apparatus or by adding a dehydrating agent.[7]
Q3: Are there alternative esterification methods for sensitive or sterically hindered alcohols?
A3: Yes. When Fischer esterification is not suitable, other methods can be employed:
-
Alkylation with Alkyl Halides: The carboxylic acid can be deprotonated with a base (e.g., K₂CO₃, Cs₂CO₃) to form the carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide). This is not an equilibrium reaction and often proceeds under milder conditions.[9][10]
-
Coupling Reagent-Mediated Esterification: You can use the same coupling reagents as in amide formation (e.g., DCC), but instead of an amine, an alcohol is added. DMAP (4-Dimethylaminopyridine) is often used as a catalyst in these reactions.
Troubleshooting Guide: Esterification
| Problem | Potential Cause | Recommended Solution |
| Low Conversion (Fischer) | Reaction has reached equilibrium. | Use a large excess of the alcohol (5-10 equivalents or as solvent). If feasible, remove water using a Dean-Stark apparatus or molecular sieves.[7] |
| Insufficient acid catalyst. | Ensure an adequate amount of catalyst (e.g., H₂SO₄, p-TsOH) is used. Typically 1-5 mol%. | |
| Product Decomposition | Isoxazole ring degradation under harsh acidic conditions at high temperatures. | Use a milder acid catalyst or switch to a non-acidic method like alkylation of the carboxylate salt.[7] Run the reaction at the lowest effective temperature. |
| Product Hydrolyzes During Workup | Residual acid catalyst promotes the reverse reaction (hydrolysis) upon addition of aqueous solutions. | Neutralize the reaction mixture carefully with a mild base (e.g., saturated NaHCO₃ solution) before extraction. Ensure the final product is stored under anhydrous conditions. |
Key Optimization Parameters for Fischer Esterification
| Parameter | Recommended Condition | Rationale / Impact on Yield |
| Temperature | Reflux temperature of the alcohol. | Higher temperatures increase the reaction rate but can also promote side reactions or degradation.[7][11] |
| Catalyst | Strong protic acids (H₂SO₄, p-TsOH). | The catalyst protonates the carbonyl oxygen, making the carboxylic acid more electrophilic and susceptible to attack by the alcohol. |
| Reactant Ratio | Large excess of alcohol (often used as solvent). | Shifts the reaction equilibrium towards the product side, increasing conversion.[7] |
| Water Removal | Dean-Stark trap or desiccants (e.g., molecular sieves). | Removing the water byproduct prevents the reverse reaction (hydrolysis) and drives the reaction to completion.[7] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Amide Coupling using HATU
This protocol is highly effective for a broad range of amines, including those that may be less reactive.[3]
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a dry flask.
-
Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Activation: Add HATU (1.1 eq) followed by a non-nucleophilic base such as DIPEA (2.5 eq).
-
Pre-Stir: Stir the mixture at room temperature for 10-15 minutes. You are pre-activating the carboxylic acid to form the HOBt-ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 30-90 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or saturated aq. NH₄Cl. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: Fischer Esterification (using Ethanol)
This classic protocol is ideal for producing simple alkyl esters.[8]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add a large excess of absolute ethanol (can be used as the solvent, ~10-20 eq).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cooling & Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified if necessary.
Protocol 3: Conversion to Acid Chloride
The acid chloride is a highly reactive intermediate that can be readily converted to esters or amides.[6]
-
Setup: In a fume hood, add this compound (1.0 eq) to a dry flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~2-5 eq), which can also serve as the solvent. Alternatively, use a solvent like anhydrous DCM or toluene. Add a catalytic amount of DMF (1 drop).
-
Reaction: Gently heat the mixture to reflux (typically ~70-80 °C) for 1-3 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases.
-
Isolation: Carefully remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporation).
-
Usage: The resulting crude acid chloride is often used immediately in the next step without further purification.
Section 4: Visualization of Workflows
Visualizing the experimental process can clarify the sequence of operations and decision points.
References
- 1. hepatochem.com [hepatochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. reddit.com [reddit.com]
- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. gcms.cz [gcms.cz]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid
<content_type>
Introduction: Understanding the Challenge
Welcome to the technical support guide for 5-Isopropyl-3-methylisoxazole-4-carboxylic acid. This document provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and overcoming the compound's inherently poor aqueous solubility.
The structure of this compound presents a classic solubility challenge. It contains a hydrophobic isopropyl group and a methyl-substituted isoxazole ring, coupled with an ionizable carboxylic acid group. This amphipathic nature leads to low solubility in neutral aqueous buffers, which is a frequent cause of experimental variability and artifacts. This guide offers structured solutions and detailed protocols to ensure reliable and reproducible results in your assays.
Physicochemical Properties Overview
Understanding the key physicochemical properties of a compound is the first step in designing a successful solubilization strategy. While specific experimental data for this exact molecule is not widely published, we can estimate its properties based on its structure and data from similar compounds.
| Property | Estimated Value / Information | Implication for Solubility |
| Molecular Formula | C₈H₁₁NO₃[1] | - |
| Molecular Weight | 169.18 g/mol [1] | - |
| pKa (Carboxylic Acid) | ~2.5 - 4.5 | The compound is acidic. At physiological pH (~7.4), it will be deprotonated and exist as a more soluble carboxylate anion.[2] |
| Predicted logP | ~1.5 - 2.5 | Indicates moderate lipophilicity, contributing to poor aqueous solubility. |
| Appearance | Solid, likely crystalline powder[3] | Requires dissolution from a solid state. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: My compound won't dissolve in DMSO at a high concentration (e.g., >20 mM). What should I do?
Answer: While DMSO is a powerful solvent, it has its limits. If you are unable to achieve your desired stock concentration, it may be due to the compound's high crystallinity or reaching the saturation limit in DMSO.
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 37°C in a water bath. This can increase the dissolution rate.[4]
-
Sonication: Use a bath sonicator for 5-10 minutes. The ultrasonic waves can help break up solid aggregates and enhance solubilization.
-
Reduce Concentration: If the above methods fail, the most reliable solution is to prepare a lower concentration stock (e.g., 10 mM). It is crucial to work with a fully dissolved stock solution to ensure accurate dosing.[5]
-
Use an Alternative Organic Solvent: For some biochemical (non-cell-based) assays, other organic solvents like ethanol or DMF could be tested. However, always verify solvent compatibility with your assay components.
Q2: I successfully made a 10 mM DMSO stock, but I see a precipitate ("crash out") when I dilute it into my aqueous assay buffer or cell culture medium. How can I fix this?
Answer: This is the most common problem and is known as "solvent shock."[6] The compound is soluble in 100% DMSO but precipitates when the DMSO concentration is rapidly lowered by dilution into an aqueous solution. The final concentration of your compound in the assay medium is exceeding its aqueous solubility limit.
Primary Solution: pH-Adjusted Solubilization
The most effective strategy for an acidic compound like this is to deprotonate the carboxylic acid to form a much more water-soluble salt.[7][8] This is achieved by dissolving the compound in a weak base.
Protocol 1: Preparing a 10 mM Aqueous Stock Solution using NaOH
This protocol creates a stock solution where the compound is in its soluble salt form.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) solution, cell culture grade
-
Sterile, nuclease-free water or PBS (phosphate-buffered saline)
-
Sterile microcentrifuge tubes
-
Calibrated pH meter
Procedure:
-
Weigh Compound: Weigh out the required mass of the compound to make your desired volume and concentration. For 1 mL of a 10 mM solution, you need 1.69 mg.
-
Initial Suspension: Add your target volume of water or PBS to the powder. It will not dissolve and will appear as a suspension.
-
Add Base Dropwise: While vortexing or stirring gently, add 1 M NaOH solution in small increments (e.g., 0.5 µL at a time).
-
Monitor Dissolution: Continue adding base until the solution becomes completely clear. The carboxylic acid is now deprotonated to its soluble carboxylate form.
-
Check pH: Measure the pH of the resulting solution. It will likely be basic. If required for your assay, you can adjust it back towards neutral with dilute HCl, but be extremely cautious. If you lower the pH too much, the compound will precipitate again. It is often better to use the basic stock and accept the minor pH change upon high dilution into your final assay medium.
-
Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube for storage.
Q3: What is the maximum final concentration of DMSO I should use in my cell-based assay?
Answer: The final concentration of DMSO in cell culture should be kept as low as possible to avoid cytotoxicity.
-
General Recommendation: ≤ 0.5% v/v . Many cell lines can tolerate up to 1%, but this should be validated.[9][10]
-
High Sensitivity Assays: For sensitive cell lines or long-term incubation assays ( > 48 hours), aim for ≤ 0.1% v/v .[6][11]
Important: Always run a "vehicle control" in your experiments. This is a culture treated with the same final concentration of DMSO (or other solvent) as your test articles, but without the compound. This allows you to distinguish between compound-specific effects and solvent-induced artifacts.[10]
Q4: Can I use co-solvents or other excipients to improve solubility?
Answer: Yes, several formulation strategies can be employed, particularly for in vivo studies or complex in vitro models. These methods work by altering the properties of the solvent to make it more favorable for the drug.
| Strategy | Description | Suitability & Considerations |
| Co-solvents | Using water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) 400 in the final formulation.[12] | Pros: Can significantly increase solubility. Cons: Must be tested for assay compatibility and cytotoxicity. Often requires careful optimization of the co-solvent ratio. |
| Cyclodextrins | These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from water.[8][13] | Pros: Can dramatically improve aqueous solubility. Cons: Can sometimes alter the free concentration of the drug, potentially affecting activity measurements. Requires specific types of cyclodextrins (e.g., HP-β-CD). |
| Surfactants | Agents like Tween® 80 or Poloxamer 188 can form micelles that encapsulate the drug.[2][14] | Pros: Effective at low concentrations. Cons: Can interfere with some assays and may have their own biological effects. Primarily used for in vivo formulations. |
Visual Workflow & Decision Guides
To assist in selecting the best approach, use the following diagrams.
Solubilization Strategy Decision Tree
This flowchart guides you through the process of choosing the right solubilization method based on your experimental needs.
Caption: Decision tree for selecting a solubilization strategy.
Mechanism of pH-Dependent Solubility
This diagram illustrates how changing the pH affects the ionization state and solubility of the carboxylic acid.
Caption: Ionization equilibrium of the carboxylic acid group.
Summary and Key Recommendations
-
Always Start with DMSO: Attempt to create a 10-20 mM stock solution in 100% anhydrous DMSO first. Ensure it is fully dissolved.
-
Anticipate Precipitation: Be prepared for the compound to precipitate upon dilution into aqueous media. This is expected behavior for this type of molecule.
-
Use pH Modification as the Primary Solution: For most in vitro assays, dissolving the compound as a salt using a weak base (like dilute NaOH) is the most robust and reliable method to achieve a working aqueous stock solution.
-
Control Your Solvent: In cell-based assays, ensure the final concentration of any organic solvent (like DMSO) is below cytotoxic levels (ideally <0.5%) and run a vehicle control.
-
Perform a Solubility Test: Before running a large experiment, perform a small-scale solubility test. Prepare serial dilutions of your compound in the final assay medium and visually inspect for precipitation immediately and after a relevant incubation period (e.g., 24 hours) at 37°C.[4][15]
By following these guidelines and protocols, you can effectively manage the solubility challenges of this compound, leading to more accurate and reproducible experimental outcomes.
References
- 1. scbt.com [scbt.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. 5-Methylisoxazole-4-carboxylic Acid | 42831-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes | MDPI [mdpi.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. researchgate.net [researchgate.net]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Minimizing side-product formation in the synthesis of substituted isoxazoles
Technical Support Center: Synthesis of Substituted Isoxazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted isoxazoles. As a core scaffold in medicinal chemistry and materials science, the isoxazole ring is a frequent target for synthesis. However, its construction is often plagued by the formation of unwanted side-products, leading to challenging purifications and reduced yields. This guide, structured in a question-and-answer format, provides expert insights and field-proven troubleshooting strategies to help you minimize these side-products and optimize your synthetic routes.
Part 1: Issues in 1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition between a nitrile oxide and a dipolarophile (an alkyne or alkene) is one of the most versatile methods for isoxazole synthesis.[1][2] However, the high reactivity of the nitrile oxide intermediate is a common source of side-products.
FAQ 1: My primary side-product is a furoxan. How can I prevent its formation?
Answer: Furoxan formation is the result of the dimerization of your nitrile oxide intermediate.[1] This is a classic competing reaction that becomes significant when the concentration of the nitrile oxide is too high, or when it is not consumed quickly by the dipolarophile. The key is to ensure the cycloaddition reaction is kinetically favored over the dimerization.
Causality: The desired reaction is a bimolecular process (nitrile oxide + alkyne), while dimerization is also a bimolecular process (nitrile oxide + nitrile oxide). To favor the former, you must keep the concentration of the nitrile oxide intermediate low while maintaining a high concentration of the dipolarophile.
Troubleshooting Strategies:
-
In Situ Generation: Never pre-form and isolate the nitrile oxide unless it is exceptionally stable. The most effective strategy is to generate it in situ (in the reaction mixture) at a controlled rate.[1] Common methods for in situ generation include the slow, base-mediated dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes.[1][3]
-
Slow Addition: If using a reagent to generate the nitrile oxide (e.g., a base or an oxidant), add it slowly to the reaction mixture containing the alkyne. This maintains a low steady-state concentration of the nitrile oxide.
-
Temperature Control: Keep the reaction temperature as low as possible while still permitting the cycloaddition to proceed.[1] Higher temperatures can accelerate both the desired reaction and the undesired dimerization, but often favor the latter.
-
Stoichiometry: Use a slight excess of the dipolarophile to ensure any generated nitrile oxide is trapped efficiently.
Below is a workflow to diagnose and solve issues related to nitrile oxide instability.
Caption: Troubleshooting workflow for furoxan byproduct minimization.
FAQ 2: I am obtaining a mixture of regioisomers (e.g., 3,5- and 3,4-disubstituted isoxazoles). How can I achieve regiocontrol?
Answer: The formation of regioisomers is a common challenge, especially with unsymmetrical alkynes. The regiochemical outcome is governed by a complex interplay of steric and electronic factors, which can be predicted using Frontier Molecular Orbital (FMO) theory.[1] However, from a practical standpoint, the most reliable way to control regioselectivity is by choosing the right catalyst.
Causality: Different metal catalysts coordinate to the reactants in distinct ways, altering the activation energies of the competing transition states that lead to different regioisomers. This catalytic directing effect can override the inherent electronic preferences of the reactants.
Catalyst Selection for Regiocontrol:
| Target Isomer | Recommended Method | Catalyst | Typical Regioselectivity | Key Features |
| 3,5-disubstituted | Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) | Cu(I) salts (e.g., CuI, CuSO₄/ascorbate) | High to exclusive for 3,5-isomer | Robust, high-yielding, and tolerates a wide range of functional groups. Often the "go-to" method for terminal alkynes.[4] |
| 3,4-disubstituted | Ruthenium-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (RuANOC) | Ru(II) complexes (e.g., [RuCl₂(p-cymene)]₂) | Good to excellent for 3,4-isomer | Complements copper catalysis, providing access to the alternative regioisomer.[4] |
| 3,4-disubstituted | Enamine-triggered [3+2] Cycloaddition | Secondary Amine (e.g., pyrrolidine) | Highly regiospecific for 3,4-isomer | An organocatalytic approach that proceeds via an enamine intermediate with the dipolarophile.[4] |
Experimental Protocol: Copper(I)-Catalyzed Regioselective Synthesis of a 3,5-Disubstituted Isoxazole
This protocol provides a typical procedure for achieving high regioselectivity for the 3,5-isomer.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldoxime (1.0 eq), terminal alkyne (1.1 eq), and copper(II) sulfate pentahydrate (0.05 eq) in a 1:1 mixture of t-butanol and water.
-
Initiation: Add sodium ascorbate (0.1 eq) to the vigorously stirred solution. The solution should turn from blue to a yellowish-green, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.[1]
Part 2: Issues in Cyclocondensation Reactions
The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a classical and direct method for forming the isoxazole ring.[5][6] However, this route can suffer from its own set of side-product and selectivity issues.
FAQ 3: My synthesis using an unsymmetrical 1,3-diketone gives a mixture of isoxazole regioisomers. How can I direct the reaction to a single product?
Answer: This is a classic problem in isoxazole synthesis. When an unsymmetrical 1,3-diketone reacts with hydroxylamine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to a mixture of regioisomers.
Causality: The regioselectivity is determined by the relative electrophilicity of the two carbonyl carbons and the stability of the resulting intermediates. Steric hindrance around one carbonyl group can disfavor attack at that site. Electronically, a more electron-deficient carbonyl will be more susceptible to nucleophilic attack.
Troubleshooting Strategies:
-
pH Control: The reaction mechanism is pH-dependent. Under acidic conditions, the reaction can be directed by the stability of the enol or enone intermediates. Under basic conditions, the more acidic α-proton is removed, and cyclization proceeds from the resulting enolate. Careful screening of pH is crucial.
-
Use of β-Enamino Diketones: A highly effective strategy is to pre-functionalize the diketone to form a β-enamino diketone.[5] This "protects" one of the carbonyl groups and directs the initial attack of hydroxylamine to the other, providing excellent regiochemical control. The specific regioisomer obtained can be controlled by varying the reaction conditions and the structure of the enamine.[5][7]
-
Temperature and Solvent Effects: Systematically varying the solvent and temperature can sometimes favor the formation of one regioisomer over the other by influencing the equilibrium between tautomers of the starting material and the stability of the reaction intermediates.
Caption: Competing pathways leading to regioisomers from a diketone.
FAQ 4: I am observing byproducts from Michael additions or self-condensation of my starting materials. What conditions can I use to prevent this?
Answer: These side reactions are typically promoted by harsh basic or acidic conditions and elevated temperatures. They are especially prevalent in one-pot, multi-component reactions where starting materials like β-ketoesters are present.[8]
Causality: Strong bases can deprotonate the acidic α-carbon of β-dicarbonyl compounds, creating a potent nucleophile. This nucleophile can then attack other electrophilic species in the pot, including other molecules of the starting material (self-condensation) or α,β-unsaturated intermediates (Michael addition), leading to complex and often inseparable mixtures.
Troubleshooting Strategies:
-
Use Mild Bases: Avoid strong bases like sodium hydroxide or alkoxides if possible. Milder organic bases (e.g., triethylamine, pyridine) or inorganic bases (e.g., sodium bicarbonate) are often sufficient to promote the desired reaction without causing excessive side reactions.[8]
-
Control Temperature: Maintain the recommended reaction temperature. Unnecessary heating can significantly increase the rate of these undesired condensation pathways.[8]
-
Check Reactant Purity: Ensure high purity of your starting materials. For example, aldehydes prone to oxidation can introduce impurities that inhibit the main reaction, allowing more time for side reactions to occur. Using freshly distilled aldehydes is recommended.[8]
-
Optimize Stoichiometry: Use equimolar amounts of reactants in multi-component reactions to minimize any excess reactant that could participate in side reactions.[8]
-
Consider Ultrasound: Ultrasound irradiation has been shown to accelerate reaction kinetics, often leading to higher yields and reduced side reactions by minimizing overall reaction times.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of synthesized 5-Isopropyl-3-methylisoxazole-4-carboxylic acid
Welcome to the technical support center for 5-Isopropyl-3-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing or utilizing this compound and have encountered lower-than-expected biological activity. This resource provides a structured troubleshooting framework, from initial verification of the synthesized compound to in-depth analysis of potential issues that can arise during synthesis, storage, and biological assays.
Section 1: Frequently Asked Questions - The First Line of Defense
Before delving into complex troubleshooting, it is crucial to address the most common and often overlooked sources of error. This FAQ section serves as a preliminary checklist to quickly identify potential issues.
Q1: My synthesized this compound shows low to no bioactivity. What are the first things I should check?
A1: The first step is always to verify the integrity of your synthesized compound. Low bioactivity is frequently traced back to fundamental issues with the compound itself, rather than the biological assay. Start by confirming:
-
Identity and Structure: Is the compound you synthesized truly this compound?
-
Purity: Are there residual starting materials, solvents, or byproducts that could interfere with the assay or dilute the active compound?
-
Solubility: Is the compound fully dissolved in your assay buffer? Undissolved compound will not be available to interact with the biological target.
-
Storage and Stability: Has the compound degraded during storage?
Q2: How can I definitively confirm the chemical structure of my synthesized compound?
A2: A combination of analytical techniques is essential for unambiguous structure determination. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful tool for elucidating the precise arrangement of atoms. Mass Spectrometry (MS) will confirm the molecular weight of the compound.
Q3: What level of purity is generally required for a biological assay?
A3: For initial in vitro screening, a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC) is generally recommended. The presence of impurities can lead to misleading results, either by inhibiting the desired activity or by exhibiting their own biological effects.
Q4: My compound seems to have poor solubility in my aqueous assay buffer. What can I do?
A4: Poor solubility is a common challenge for many small molecules. This compound, being a carboxylic acid, will have pH-dependent solubility. Try the following:
-
Adjusting pH: Increasing the pH of the buffer will deprotonate the carboxylic acid, increasing its solubility in aqueous media.
-
Using a Co-solvent: A small percentage (typically 1-5%) of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the compound before further dilution in the assay buffer. Always run a vehicle control with the same concentration of the co-solvent to ensure it does not affect the assay.
-
Sonication: Gentle sonication can aid in dissolving the compound.
Q5: What are the best practices for storing this compound?
A5: As a general guideline for isoxazole-containing compounds, which can be susceptible to degradation, it is best to store the solid compound in a cool, dark, and dry place. For long-term storage, keeping it at -20°C is recommended. If the compound is in solution (e.g., dissolved in DMSO), it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The isoxazole ring can be sensitive to UV light and acidic conditions, which may lead to ring-opening and loss of activity.
Section 2: In-Depth Troubleshooting Guide
If the preliminary checks in the FAQ section do not resolve the issue, a more systematic approach is required. This section provides a detailed guide to pinpointing the root cause of low bioactivity.
Issue: Incorrect Chemical Structure or Isomerism
The synthesis of isoxazoles can sometimes lead to the formation of regioisomers, which are molecules with the same atoms but connected in a different order. These isomers can have drastically different biological activities.
Q: How can I be sure I have synthesized the correct isomer and not a structural analog?
A: This is where detailed spectroscopic analysis is critical.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the isopropyl, methyl, and carboxylic acid groups to the isoxazole ring.
-
Comparison to Reference Spectra: If a reference standard or published spectral data for this compound is available, a direct comparison is the most definitive way to confirm the structure.
Experimental Protocol: NMR Sample Preparation and Analysis
Objective: To confirm the chemical structure of synthesized this compound.
Materials:
-
Synthesized compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 0.5-0.7 mL
-
5 mm NMR tube
-
NMR Spectrometer
Procedure:
-
Weigh 5-10 mg of the purified compound directly into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the following spectra:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons)
-
2D COSY
-
2D HSQC
-
2D HMBC
-
-
Process and analyze the spectra to assign all peaks and confirm the expected structure.
Issue: Presence of Impurities
Even small amounts of impurities can significantly impact bioactivity. These can be unreacted starting materials, reaction byproducts, or residual solvents.
Q: My NMR looks mostly correct, but I see some small extra peaks. Could this be the problem?
A: Absolutely. These small peaks could represent impurities that are highly potent inhibitors or activators in your assay, or they could simply be diluting your active compound.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): This will provide a highly accurate molecular weight, which can help in identifying potential impurities.
-
HPLC Purity Analysis: A well-developed HPLC method is the gold standard for assessing purity. It can separate the main compound from impurities, and the peak area can be used to quantify the purity level. For carboxylic acids, reversed-phase HPLC is a common choice.
-
Purification: If impurities are detected, repurification of your compound is necessary. Techniques like recrystallization or preparative HPLC can be used to achieve the desired purity.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of the synthesized this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid
-
B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid
Procedure:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Set up a gradient elution method, for example:
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: 90% B to 10% B
-
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value (e.g., 254 nm, or a wavelength determined by a UV scan of the compound).
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Issue: Compound Degradation
Isoxazole rings, while generally stable, can be susceptible to degradation under certain conditions, such as strong acids, high temperatures, or UV light. This can lead to a loss of bioactivity over time.
Q: I confirmed the purity and structure of my compound right after synthesis, but the bioactivity seems to decrease with each experiment. What could be happening?
A: This strongly suggests that your compound is degrading under your storage or experimental conditions.
Troubleshooting and Verification:
-
Re-analyze an older sample: Use HPLC to re-analyze a sample that has been stored for some time and compare the chromatogram to that of a freshly synthesized or purified batch. The appearance of new peaks or a decrease in the main peak area is indicative of degradation.
-
Forced Degradation Study: To understand the stability of your compound, you can perform a forced degradation study. This involves exposing the compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and then analyzing the samples by HPLC to identify any degradation products.
Data Presentation: Expected vs. Observed Analytical Data
| Parameter | Expected Value for C₈H₁₁NO₃ | Observed Value (Example) | Interpretation |
| Molecular Weight | 169.18 g/mol | [M+H]⁺ = 170.0761 | Consistent with expected mass. |
| ¹H NMR (DMSO-d₆) | ~1.3 ppm (d, 6H), ~3.4 ppm (sept, 1H), ~2.5 ppm (s, 3H), ~13.0 ppm (s, 1H) | Consistent with expected shifts and multiplicities. | Structure likely correct. |
| ¹³C NMR (DMSO-d₆) | Signals for isopropyl, methyl, carboxylic acid, and isoxazole carbons. | All expected signals present. | Carbon skeleton is correct. |
| HPLC Purity | >95% | 92% with a 3% impurity at a different retention time. | Purity is lower than desired; impurity may be affecting bioactivity. |
Section 3: Assay-Related Troubleshooting
If you have rigorously confirmed that your compound has the correct structure, high purity, and is stable, the issue may lie within the biological assay itself.
Q: I am confident in my compound. What aspects of my bioassay could be leading to low potency?
A: Several factors within the assay can influence the observed potency of a compound.
-
Compound-Assay Interference: The compound may interfere with the assay technology itself (e.g., fluorescence, luminescence). Run appropriate controls to test for this.
-
Cellular Permeability: If you are using a cell-based assay, the compound may have poor permeability across the cell membrane.
-
Efflux Pumps: In cellular assays, the compound might be actively transported out of the cell by efflux pumps.
-
Protein Binding: The compound may bind to other proteins in the assay medium (e.g., albumin in cell culture media), reducing the free concentration available to bind to the target.
-
Metabolism: In cell-based or in vivo studies, the compound may be rapidly metabolized to an inactive form.
Visualization: Troubleshooting Workflow
This diagram outlines the logical flow for troubleshooting low bioactivity.
Caption: A systematic workflow for troubleshooting low bioactivity.
Validation & Comparative
A Comparative Analysis of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid with Other Anti-inflammatory Agents: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of the potential anti-inflammatory agent, 5-Isopropyl-3-methylisoxazole-4-carboxylic acid, with established non-steroidal anti-inflammatory drugs (NSAIDs). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of inflammation, presents a framework for evaluating anti-inflammatory efficacy, and provides detailed experimental protocols to enable rigorous comparative studies.
Introduction: The Rationale for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases.[1] While NSAIDs are mainstays in anti-inflammatory therapy, their long-term use is associated with significant adverse effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[2] This has spurred the development of more selective COX-2 inhibitors and novel anti-inflammatory scaffolds, such as isoxazole derivatives. Isoxazoles are a class of heterocyclic compounds that have shown a broad range of pharmacological activities, including anti-inflammatory effects. This guide focuses on this compound, a representative of this class, to provide a comprehensive framework for its evaluation against established anti-inflammatory agents.
The Molecular Landscape of Inflammation: Key Therapeutic Targets
The inflammatory cascade is a complex interplay of cellular and molecular events. A key pathway implicated in inflammation is the activation of the transcription factor nuclear factor-kappa B (NF-κB), which orchestrates the expression of pro-inflammatory genes, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]
Another critical pathway involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[2] NSAIDs exert their anti-inflammatory effects by inhibiting these enzymes, thereby reducing the production of prostaglandins.[3]
Caption: Simplified overview of key inflammatory signaling pathways.
Comparative Efficacy: A Data-Driven Assessment
A thorough evaluation of a novel anti-inflammatory agent necessitates a direct comparison with existing drugs under standardized experimental conditions. The following tables present a comparative summary of the inhibitory activities of this compound (hypothetical data for illustrative purposes), the selective COX-2 inhibitor Celecoxib, and the non-selective NSAID Ibuprofen.
In Vitro Cyclooxygenase (COX) Inhibition
The selectivity of a compound for COX-2 over COX-1 is a critical indicator of its potential gastrointestinal safety profile. A higher COX-1/COX-2 IC50 ratio signifies greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib | 82 | 6.8 | 12[4] |
| Ibuprofen | 12 | 80 | 0.15[4] |
| Diclofenac | 0.076 | 0.026 | 2.9[4] |
Note: The IC50 values can vary depending on the specific assay conditions. The data for Celecoxib, Ibuprofen, and Diclofenac are from studies using human peripheral monocytes.[4]
In Vitro Inhibition of Pro-inflammatory Cytokines
The ability of a compound to suppress the production of key pro-inflammatory cytokines like TNF-α and IL-6 provides insight into its broader anti-inflammatory mechanism beyond COX inhibition.
| Compound | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) |
| This compound | Data not available | Data not available |
| Dexamethasone (Reference Corticosteroid) | ~0.01 (varies by cell type) | ~0.005 (varies by cell type) |
Note: Data for cytokine inhibition is highly dependent on the cell type and stimulus used. Dexamethasone is a potent steroidal anti-inflammatory drug often used as a positive control.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory effects of a compound.
| Compound (Dose) | Paw Edema Inhibition (%) |
| This compound | Data not available |
| Indomethacin (10 mg/kg) | ~50-60% |
| Celecoxib (30 mg/kg) | ~40-50% |
Note: The percentage of inhibition can vary based on the animal model, timing of administration, and other experimental parameters.
Experimental Protocols: A Guide to Comparative Evaluation
To ensure the generation of robust and reproducible data, the following detailed protocols for key anti-inflammatory and cytotoxicity assays are provided.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorescent Method)
This assay determines the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Caption: Workflow for the COX Fluorescent Inhibitor Screening Assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, hemin, COX-1 or COX-2 enzyme, and test compound solutions.
-
Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of hemin, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound to triplicate wells. For control wells, add the solvent used to dissolve the inhibitor instead of the test compound.
-
Pre-incubation: Incubate the plate for 5 minutes at room temperature. The pre-incubation time can be optimized for time-dependent inhibitors.
-
Substrate Addition: Add 10 µL of 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) to all wells.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Incubation: Incubate the plate for 2 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence using an excitation wavelength between 530-540 nm and an emission wavelength between 585-595 nm.[5]
In Vitro Pro-inflammatory Cytokine Inhibition Assay (LPS-stimulated RAW 264.7 cells)
This assay measures the ability of a test compound to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells.
Caption: Workflow for pro-inflammatory cytokine inhibition assay.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 4 x 10^5 cells/mL and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Carrageenan-Induced Paw Edema in Rats
This model assesses the in vivo acute anti-inflammatory activity of a compound.
Caption: Workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound or vehicle (e.g., intraperitoneally) 30 minutes before carrageenan injection. A reference drug like indomethacin (5 mg/kg) should be used as a positive control.
-
Edema Induction: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the vehicle-treated control group.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of a test compound to ensure that the observed anti-inflammatory effects are not due to cell death.
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed a relevant cell line (e.g., RAW 264.7) in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of this compound with other anti-inflammatory agents. The provided protocols and data tables serve as a foundation for researchers to design and execute rigorous studies to elucidate the therapeutic potential of this and other novel isoxazole derivatives. The lack of publicly available experimental data for this compound highlights the need for further investigation to fully characterize its anti-inflammatory profile. Future studies should focus on generating robust in vitro and in vivo data, including determining its COX selectivity, its impact on a broader range of inflammatory mediators, and its pharmacokinetic and safety profiles. Such data will be instrumental in determining its viability as a potential new anti-inflammatory therapeutic.
References
A Researcher's Guide to the Structure-Activity Relationship of 5-Isopropyl-3-methylisoxazole-4-carboxamide Analogs
In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, integral to a multitude of biologically active compounds.[1][2] This guide delves into the nuanced world of 5-isopropyl-3-methylisoxazole-4-carboxamide analogs, offering a comparative analysis of their structure-activity relationships (SAR). By synthesizing data from contemporary research, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of novel therapeutics based on this versatile chemical framework.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of various therapeutic agents, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2] The strategic modification of substituents on this core structure can profoundly influence the biological activity, potency, and pharmacokinetic profile of the resulting analogs. This guide will focus on derivatives of 5-isopropyl-3-methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of numerous bioactive molecules.
Synthetic Strategies for 5-Isopropyl-3-methylisoxazole-4-carboxamide Analogs
The synthesis of the core intermediate, this compound, is a critical first step. A common and effective method involves the reaction of an appropriately substituted β-ketoester with hydroxylamine. The resulting isoxazole ester can then be hydrolyzed to the corresponding carboxylic acid.
To generate a library of analogs for SAR studies, the carboxylic acid is typically converted to an acid chloride, which is then reacted with a diverse range of primary or secondary amines to yield the desired carboxamide derivatives. This approach allows for the systematic variation of the substituent on the amide nitrogen, a key determinant of biological activity.
Comparative Biological Evaluation: A Structure-Activity Relationship Perspective
The biological activity of 5-isopropyl-3-methylisoxazole-4-carboxamide analogs is profoundly influenced by the nature of the substituents at various positions of the isoxazole ring and the carboxamide moiety. The following table summarizes hypothetical yet representative data based on trends observed in the literature for similar isoxazole derivatives, illustrating the impact of structural modifications on anticancer and antibacterial activities.
| Compound | R Group (on Amide Nitrogen) | Anticancer Activity (MCF-7, IC50 in µM) | Antibacterial Activity (S. aureus, MIC in µg/mL) |
| 1a | -H | >100 | >128 |
| 1b | -CH3 | 85.2 | 128 |
| 1c | -Phenyl | 45.7 | 64 |
| 1d | -4-Chlorophenyl | 22.1 | 32 |
| 1e | -4-Methoxyphenyl | 58.3 | 64 |
| 1f | -4-Nitrophenyl | 15.8 | 16 |
| 1g | -Benzyl | 63.5 | 64 |
| 1h | -4-Chlorobenzyl | 31.2 | 32 |
Key SAR Insights:
-
Impact of the Amide Substituent: Unsubstituted amide (1a) and small alkyl substituents (1b) generally exhibit weak activity. The introduction of an aromatic ring (1c) often enhances both anticancer and antibacterial properties.
-
Electronic Effects of Phenyl Ring Substitution: Electron-withdrawing groups on the phenyl ring, such as chloro (1d) and nitro (1f) moieties, tend to increase potency. This suggests that a more electron-deficient aromatic system may be favorable for target binding. Conversely, electron-donating groups like methoxy (1e) can lead to a decrease in activity compared to the unsubstituted phenyl analog.
-
Role of a Benzyl Spacer: The introduction of a methylene spacer to form a benzyl substituent (1g) often results in a slight decrease in activity compared to the direct phenyl substitution. However, substitution on the benzyl ring (1h) can still modulate activity.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are paramount. Below are detailed methodologies for assessing the anticancer and antibacterial activities of the synthesized analogs.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4][5]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for determining anticancer activity.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a widely used technique for determining the MIC of antibacterial compounds.[8][9]
Protocol:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).[9]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Caption: Workflow of the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).
Concluding Remarks
The 5-isopropyl-3-methylisoxazole-4-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive structural modifications, enabling a detailed exploration of the structure-activity relationship. The insights gained from such studies, as outlined in this guide, are instrumental in the rational design of more potent and selective drug candidates. The provided experimental protocols offer a robust framework for the biological evaluation of these analogs, ensuring the generation of reliable and reproducible data. As research in this area continues, a deeper understanding of the molecular targets and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation isoxazole-based therapeutics.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to the In Vivo Efficacy of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid and Structurally-Related Immunomodulators in Animal Models
This guide provides a comprehensive analysis of the potential in vivo efficacy of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid, a novel isoxazole derivative, by comparing it with established alternatives in relevant animal models of inflammation and autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Isoxazole Derivatives
The isoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties.[1][2][3] A notable member of this class is this compound, a compound of interest for its potential therapeutic applications. While direct in vivo efficacy data for this specific molecule is not yet publicly available, its structural similarity to well-characterized immunomodulatory drugs provides a strong rationale for its investigation.
A closely related compound, 5-methylisoxazole-4-carboxylic acid, serves as a key intermediate in the synthesis of Leflunomide and its active metabolite, Teriflunomide.[4][5] These drugs are approved for the treatment of autoimmune conditions such as rheumatoid arthritis and multiple sclerosis, respectively.[4][5] This guide will, therefore, extrapolate the potential efficacy of this compound by comparing the known in vivo performance of Leflunomide, Teriflunomide, and the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac sodium, in relevant animal models.
The primary mechanism of action for Leflunomide and Teriflunomide is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines.[6][7] By blocking this pathway, these drugs effectively halt the proliferation of rapidly dividing cells, such as activated lymphocytes, which are key drivers of autoimmune and inflammatory responses.[6][7]
Comparative Efficacy in Preclinical Animal Models
To contextualize the potential of this compound, we will examine the efficacy of our comparator compounds in two distinct and widely used animal models: the Carrageenan-Induced Paw Edema model for acute inflammation and the Experimental Autoimmune Encephalomyelitis (EAE) model for autoimmune neuroinflammation.
Data Presentation: In Vivo Efficacy of Comparator Compounds
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readout | Observed Efficacy | Reference |
| Diclofenac Sodium | Carrageenan-Induced Paw Edema (Rat) | 5 mg/kg, oral | Inhibition of Paw Edema at 2h | ~56% | [2] |
| 20 mg/kg, oral | Inhibition of Paw Edema at 3h | ~72% | [2] | ||
| Leflunomide | Antigen-Induced Arthritis (Rat) | 2.5 - 10 mg/kg/day, oral | Decreased joint swelling & reduced histopathological score | Effective inhibition of acute and chronic phases of arthritis | [8] |
| Teriflunomide | Experimental Autoimmune Encephalomyelitis (Dark Agouti Rat) | 3 mg/kg, oral (prophylactic) | Reduction in maximal and cumulative clinical scores | Significant reduction in disease scores | [1] |
| 10 mg/kg, oral (prophylactic) | Reduction in maximal and cumulative clinical scores | Significant reduction in disease scores | [1] | ||
| 10 mg/kg, oral (therapeutic) | Reduction of inflammation, demyelination, and axonal loss | Significant reduction in neuropathology | [1] |
Experimental Protocols for In Vivo Efficacy Assessment
The following protocols are detailed, step-by-step methodologies for key experiments to assess the in vivo efficacy of novel compounds like this compound.
1. Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This model is a standard and highly reproducible method for evaluating the anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Experimental Groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethylcellulose in saline)
-
This compound (various doses, e.g., 5, 10, 20 mg/kg)
-
Positive Control: Diclofenac Sodium (e.g., 10 mg/kg)
-
-
Procedure:
-
Fast the animals overnight before the experiment.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 6 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Perform statistical analysis using ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for the Carragean-Induced Paw Edema Assay.
2. Experimental Autoimmune Encephalomyelitis (EAE) in Rats (Autoimmune Disease Model)
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.
-
Animals: Female Dark Agouti rats (8-10 weeks old).
-
Housing: As described above.
-
Induction of EAE:
-
Prepare an emulsion of guinea pig spinal cord homogenate in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Inject 0.1 mL of the emulsion intradermally into the base of the tail.
-
-
Experimental Groups (n=8-10 per group):
-
Vehicle Control
-
This compound (various doses, e.g., 3, 10 mg/kg)
-
Positive Control: Teriflunomide (e.g., 10 mg/kg)
-
-
Procedure:
-
Begin daily oral administration of the test compounds or vehicle on the day of disease onset (clinical score ≥ 1).
-
Monitor the animals daily for clinical signs of EAE and score them on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Quadriplegia
-
5: Moribund state or death
-
-
Continue treatment and scoring for a predefined period (e.g., 21-28 days).
-
-
Data Analysis:
-
Calculate the mean daily clinical score for each group.
-
Determine the day of disease onset and the maximum clinical score for each animal.
-
Perform statistical analysis on the clinical scores using appropriate non-parametric tests (e.g., Mann-Whitney U test) or a two-way ANOVA with repeated measures.
-
At the end of the study, spinal cords can be collected for histopathological analysis of inflammation and demyelination.
-
Workflow for Experimental Autoimmune Encephalomyelitis (EAE) Model
Caption: Workflow for the Experimental Autoimmune Encephalomyelitis Model.
Hypothesized Mechanism of Action and Signaling Pathway
Based on the mechanism of action of its structural analogs, Leflunomide and Teriflunomide, it is hypothesized that this compound will also inhibit the enzyme dihydroorotate dehydrogenase (DHODH).[6][7] This enzyme catalyzes a key step in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of activated T and B lymphocytes. By inhibiting DHODH, the compound would lead to a depletion of the pyrimidine pool, causing cell cycle arrest at the G1/S phase and thereby suppressing the clonal expansion of lymphocytes that mediate autoimmune and inflammatory responses.
Hypothetical Signaling Pathway Modulated by this compound
References
- 1. Teriflunomide reduces behavioral, electrophysiological, and histopathological deficits in the Dark Agouti rat model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo activity of leflunomide: pharmacokinetic analyses and mechanism of immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Teriflunomide attenuates immunopathological changes in the dark agouti rat model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo detection of teriflunomide-derived fluorine signal during neuroinflammation using fluorine MR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update of teriflunomide for treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulation of rat antigen-induced arthritis by leflunomide alone and in combination with cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isopropyl-3-methylisoxazole-4-carboxylic acid and its derivatives are key building blocks in the synthesis of a variety of pharmacologically active molecules. The isoxazole scaffold is a privileged structure in drug discovery, known to impart favorable physicochemical and biological properties. Consequently, efficient and scalable synthetic access to tailored isoxazole derivatives is of paramount importance. This guide will compare two distinct and viable synthetic strategies for the title compound, herein referred to as Route 1 (The β-Ketoester Pathway) and Route 2 (The 1,3-Dipolar Cycloaddition Pathway).
Route 1: The β-Ketoester Pathway
This classical approach builds the isoxazole ring from a β-ketoester precursor through a series of well-established reactions. The key starting material for the synthesis of the target molecule is ethyl 4-methyl-3-oxopentanoate.
Mechanistic Rationale
The synthesis commences with the formation of an enol ether intermediate from the β-ketoester. This is achieved by reacting ethyl 4-methyl-3-oxopentanoate with triethyl orthoformate. The resulting ethoxymethylene derivative is then subjected to a cyclization reaction with hydroxylamine. The nitrogen of hydroxylamine attacks the more electrophilic carbon of the double bond, followed by an intramolecular condensation to form the isoxazole ring. The final step is the hydrolysis of the ethyl ester to yield the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate
-
To a solution of ethyl 4-methyl-3-oxopentanoate (1 mole) is added triethyl orthoformate (1.2 moles) and acetic anhydride (1.5 moles).
-
The reaction mixture is heated at 120-130°C for 3-4 hours, with the continuous removal of the formed ethyl acetate by distillation.
-
After the reaction is complete, the excess triethyl orthoformate and acetic anhydride are removed under reduced pressure to yield the crude ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate
-
A solution of hydroxylamine hydrochloride (1.1 moles) in water is prepared and cooled to 0-5°C.
-
The crude ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate (1 mole) is dissolved in a suitable solvent, such as ethanol.
-
The hydroxylamine solution is added dropwise to the solution of the ethoxymethylene derivative while maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Synthesis of this compound
-
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate (1 mole) is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (2-3 moles).
-
The reaction mixture is heated to reflux for 2-4 hours.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with a strong acid (e.g., HCl) to a pH of 2-3, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried to afford this compound.
Visualization of the β-Ketoester Pathway
Caption: Synthetic workflow for Route 1.
Route 2: The 1,3-Dipolar Cycloaddition Pathway
This modern approach utilizes a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry, to construct the isoxazole ring. This route involves the reaction of an enamine, derived from a β-ketoester, with a nitrile oxide generated in situ.
Mechanistic Rationale
The synthesis begins with the formation of an enamine from ethyl 4-methyl-3-oxopentanoate and a secondary amine, such as pyrrolidine or morpholine. In parallel, a nitrile oxide is generated in situ from a nitroalkane (nitroethane in this case) using a dehydrating agent like phosphorus oxychloride or an alternative method. The electron-rich enamine then undergoes a highly regioselective 1,3-dipolar cycloaddition with the nitrile oxide. The resulting intermediate spontaneously eliminates the secondary amine to afford the ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate, which is then hydrolyzed to the final product.
Experimental Protocol
Step 1: Synthesis of the Enamine of Ethyl 4-methyl-3-oxopentanoate
-
Ethyl 4-methyl-3-oxopentanoate (1 mole) and a secondary amine (e.g., pyrrolidine, 1.1 moles) are dissolved in a suitable solvent like toluene or benzene.
-
A catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Once the theoretical amount of water is collected, the solvent is removed under reduced pressure to yield the crude enamine, which is typically used directly in the next step.
Step 2: In situ Generation of Nitrile Oxide and 1,3-Dipolar Cycloaddition
-
In a separate flask, nitroethane (1.2 moles) is dissolved in an anhydrous solvent (e.g., dichloromethane or chloroform) and cooled to 0°C.
-
A dehydrating agent, such as phosphorus oxychloride (1.1 moles) in the same solvent, is added dropwise to the nitroethane solution, followed by the slow addition of a base like triethylamine (2.5 moles) to generate the nitrile oxide in situ.
-
The crude enamine from Step 1, dissolved in the same solvent, is then added slowly to the nitrile oxide solution at 0°C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate can be purified by chromatography.
Step 3: Hydrolysis to this compound
-
This step is identical to Step 3 in Route 1.
Visualization of the 1,3-Dipolar Cycloaddition Pathway
Caption: Synthetic workflow for Route 2.
Performance Comparison
| Parameter | Route 1: β-Ketoester Pathway | Route 2: 1,3-Dipolar Cycloaddition Pathway |
| Starting Materials | Ethyl 4-methyl-3-oxopentanoate, triethyl orthoformate, hydroxylamine HCl | Ethyl 4-methyl-3-oxopentanoate, secondary amine, nitroethane, POCl₃ |
| Number of Steps | 3 (4 if synthesis of starting β-ketoester is included) | 3 (4 if synthesis of starting β-ketoester is included) |
| Overall Yield | Generally moderate to good | Can be high, but sensitive to reaction conditions |
| Scalability | Well-established and generally scalable | Can be challenging to scale due to the in situ generation of potentially unstable nitrile oxides |
| Reagent Cost & Availability | Reagents are common and relatively inexpensive. The key starting material, ethyl 4-methyl-3-oxopentanoate, is commercially available but may have lead times. | Nitroalkanes and dehydrating agents are common, but phosphorus oxychloride requires careful handling. |
| Safety & Handling | Involves high temperatures in the first step. Hydroxylamine can be explosive under certain conditions. | Phosphorus oxychloride is corrosive and reacts violently with water. Nitrile oxides can be unstable. |
| Environmental Impact | Use of acetic anhydride and high temperatures. Solvents are required for extraction and purification. | Use of chlorinated solvents and phosphorus oxychloride. Triethylamine is used in stoichiometric amounts. |
| Key Advantages | Robust and well-understood chemistry. Generally reliable yields. | High regioselectivity. Milder reaction conditions for the key cycloaddition step. |
| Key Disadvantages | High temperature required for the first step. Potential for side reactions. | In situ generation of nitrile oxide can be tricky to control. Potential for dimerization of the nitrile oxide. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route 1 (The β-Ketoester Pathway) is a more traditional and robust method. Its primary advantages are the use of readily available and relatively inexpensive reagents and well-established reaction protocols. This route is likely to be more straightforward to implement and scale up in a standard laboratory setting, making it a good choice for initial synthesis or when a reliable and predictable outcome is prioritized. The main drawback is the high temperature required for the initial step.
Route 2 (The 1,3-Dipolar Cycloaddition Pathway) represents a more modern and elegant approach. It offers the potential for high yields under milder conditions for the key ring-forming step. However, the in situ generation of the nitrile oxide requires careful control to avoid side reactions, which may present a challenge for scalability and reproducibility. This route would be favored by researchers with experience in cycloaddition chemistry who are looking to optimize for milder conditions or explore the synthesis of a library of analogues by varying the nitrile oxide precursor.
Ultimately, the choice between these two routes will depend on the specific requirements of the researcher, including available equipment, expertise, desired scale, and tolerance for process optimization. For routine synthesis, Route 1 is recommended as a starting point due to its robustness. For more specialized applications or analogue synthesis, the elegance and potential efficiencies of Route 2 are compelling.
A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Case Study with 5-Isopropyl-3-methylisoxazole-4-carboxylic acid
Introduction
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 5-Isopropyl-3-methylisoxazole-4-carboxylic acid represents a chemical entity with potential therapeutic value, but like any small molecule candidate, its journey from discovery to clinic hinges on a thorough understanding of its biological interactions. A critical and often decisive phase of this journey is cross-reactivity profiling. Unintended interactions, or "off-targets," are a primary cause of adverse effects and clinical trial failures.[3][4] Conversely, well-characterized off-target interactions can sometimes open doors to new therapeutic applications, a strategy known as polypharmacology.[5]
This guide provides an in-depth, logical framework for the comprehensive cross-reactivity profiling of a novel chemical entity. To illustrate this process, we will use this compound as a case study. For the purposes of this guide, we will proceed with the hypothesis that its primary pharmacological activity is as a positive allosteric modulator (PAM) of the AMPA receptor , a key mediator of fast excitatory neurotransmission in the CNS.[6] This hypothesis is based on the prevalence of related structures in known AMPA-R PAMs.[7][8] Our objective is to design and execute a self-validating, tiered experimental plan to identify potential off-target liabilities and build a robust safety profile for this compound.
Section 1: The Rationale for a Tiered Profiling Strategy
Before committing to costly and time-consuming in-vivo studies, a tiered, in-vitro approach allows for the early and efficient identification of potential issues. This strategy is designed to move from broad, high-throughput screens to more specific, physiologically relevant assays, allowing for go/no-go decisions at each stage. This progressive funneling ensures that resources are focused on validating the most significant interactions.
The core principle is to cast a wide net initially and then systematically investigate the hits. The choice of initial screens is dictated by the compound's chemical structure and its intended therapeutic area. As a putative CNS-active molecule, profiling against major classes of neural targets like G protein-coupled receptors (GPCRs), ion channels, and kinases is non-negotiable. Kinases, in particular, are a common source of off-target effects for many small molecules and warrant routine screening.[9][10]
Section 2: Tier 1 - Casting a Wide Net with Broad Panel Screening
The initial goal is to screen this compound at a single, high concentration (typically 1-10 µM) against large, diverse panels of targets. The data generated here are not definitive but serve as a crucial map, highlighting potential areas of concern that require deeper investigation.
Kinase Panel Screening
Causality: The human kinome is extensive, with over 500 members that regulate a vast array of cellular processes. Due to conserved ATP-binding sites, kinases are frequent off-targets for small molecules, leading to potential toxicity. Therefore, a broad kinase screen is a mandatory first step in any robust safety assessment.[11]
Methodology: We will utilize a well-established platform, such as the radiometric ³³P-ATP filter binding assay (e.g., HotSpot™) or a luminescence-based assay (e.g., ADP-Glo™).[11][12] These assays measure the ability of the test compound to inhibit the catalytic activity of a large panel of kinases.
Hypothetical Data Presentation:
| Table 1: Hypothetical Kinase Panel Screen Results for this compound (at 10 µM) | |
| Kinase Target | % Inhibition |
| ABL1 | 8% |
| AKT1 | 12% |
| CDK2 | 9% |
| GSK3B | 55% |
| MAPK1 (ERK2) | 4% |
| PIM1 | 62% |
| SRC | 15% |
| ... (Panel of >300 other kinases) | <20% |
| A standard hit criterion is >50% inhibition. Hits are highlighted in bold. |
GPCR Panel Screening
Causality: As the largest family of cell surface receptors, GPCRs are the targets for over 30% of FDA-approved drugs.[13] Off-target interactions with GPCRs can lead to a wide range of side effects, from cardiovascular to neurological. For a compound intended to be a positive allosteric modulator, it is crucial to also screen for orthosteric agonist or antagonist activity at other GPCRs.
Methodology: A variety of cell-based functional assays are employed, depending on the G-protein coupling of the receptor. Common readouts include intracellular calcium flux (for Gq-coupled receptors), cAMP accumulation (for Gs/Gi-coupled receptors), or IP1 accumulation.[14] High-throughput screening (HTS) protocols are well-established for identifying GPCR ligands.[15]
Hypothetical Data Presentation:
| Table 2: Hypothetical GPCR Panel Screen Results (at 10 µM) | ||
| Receptor Target | Assay Type | % Activity (vs. Control) |
| ADRB2 (β2 Adrenergic) | cAMP | 5% (Agonist) |
| DRD2 (Dopamine D2) | cAMP | -8% (Antagonist) |
| HTR2A (Serotonin 2A) | Calcium Flux | 78% (Agonist) |
| OPRM1 (μ-Opioid) | cAMP | 2% (Agonist) |
| ... (Panel of >100 other GPCRs) | ... | <20% |
| A standard hit criterion is >50% agonism or >30% antagonism. Hits are highlighted in bold. |
Section 3: Tier 2 - Validating Primary Hits
Hits from single-point screens are merely flags. The next logical step is to confirm these interactions and determine their potency through dose-response studies.
Causality: A single-point "hit" could be an artifact of the assay or a weak interaction with no physiological relevance. Generating a dose-response curve to calculate a half-maximal inhibitory/effective concentration (IC₅₀/EC₅₀) is the gold standard for validating a compound's activity and quantifying its potency at a specific target.
Methodology: For the hypothetical hits identified in Tier 1 (GSK3B, PIM1, and HTR2A), serial dilutions of this compound (e.g., from 100 µM down to 1 nM) would be tested using the same assay formats. The resulting data are plotted, and IC₅₀/EC₅₀ values are determined using a non-linear regression model.
Hypothetical Data Presentation:
| Table 3: Dose-Response Validation of Tier 1 Hits | |
| Validated Off-Target | Potency (IC₅₀/EC₅₀) |
| GSK3B (Kinase) | > 30 µM |
| PIM1 (Kinase) | 8.5 µM |
| HTR2A (GPCR) | 2.1 µM |
Interpretation: In this hypothetical scenario, the GSK3B hit was a false positive, showing very low potency. However, the compound demonstrates moderate micromolar activity against the PIM1 kinase and the HTR2A serotonin receptor. These are now considered validated off-targets that require further investigation.
Section 4: Tier 3 - Confirming Cellular Engagement and Functional Effects
A compound can interact with a purified protein in a biochemical assay but fail to engage that same target in the complex milieu of a living cell. Tier 3 aims to bridge this gap by verifying target binding in a cellular context and assessing the functional consequences.
Cellular Thermal Shift Assay (CETSA)
Causality: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16] This powerful technique provides direct evidence of target engagement within intact cells, making it a crucial validation step that confirms the compound can cross the cell membrane and find its target.[17][18]
Methodology: The following protocol outlines a typical CETSA experiment using Western Blot for detection.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. AMPA receptor - Wikipedia [en.wikipedia.org]
- 7. Structural basis for positive allosteric modulation of AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 13. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Isoxazole Derivatives in Cancer Cell Lines
The relentless pursuit of novel anticancer agents has spotlighted the therapeutic potential of heterocyclic compounds, with isoxazole derivatives emerging as a particularly promising class.[1] Their structural versatility allows for the synthesis of a wide array of derivatives with diverse pharmacological activities.[2] This guide provides a comprehensive comparison of the cytotoxic effects of various isoxazole derivatives against different cancer cell lines, supported by experimental data and methodological insights.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in medicinal chemistry.[3] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into numerous therapeutic agents, including anticancer drugs.[3] The major drawbacks of existing cancer therapies, such as drug resistance, toxicity, and lack of selectivity, have fueled the search for more effective and less harmful treatment options.[4][5] Isoxazole derivatives have gained significant attention for their potential to overcome these challenges, exhibiting a broad spectrum of anticancer activities with potentially fewer side effects.[4][5]
Experimental Design for Cytotoxicity Assessment
A critical first step in evaluating the anticancer potential of any new compound is to determine its in vitro cytotoxicity.[6] This is typically achieved by exposing various cancer cell lines to the compound and measuring its effect on cell viability and proliferation.[7]
Selection of Cancer Cell Lines:
The choice of cancer cell lines is paramount for a comprehensive cytotoxicity profile. A panel of cell lines representing diverse tumor origins provides a broader understanding of a compound's spectrum of activity. For this comparative guide, we will consider data from studies utilizing a range of human cancer cell lines, including:
-
Cervical Cancer: HeLa[9]
-
Liver Cancer: Hep3B[9]
-
Glioblastoma: U251-MG, T98G[10]
-
Leukemia: K562[10]
-
Prostate Cancer: PC3[11]
The inclusion of both adherent and suspension cell lines, as well as those with known resistance to standard chemotherapeutics (e.g., temozolomide-resistant T98G), provides a more robust evaluation.[10]
Control Groups:
The use of appropriate controls is fundamental to the validity of any cytotoxicity assay. Standard practice includes:
-
Untreated Control: Cells cultured in the absence of the test compound, representing 100% viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve the test compound (e.g., DMSO) at the same concentration as in the experimental wells. This accounts for any potential cytotoxicity of the solvent itself.[12]
-
Positive Control: A well-characterized anticancer drug (e.g., Doxorubicin) is used to confirm the sensitivity of the cell lines and the validity of the assay.[9]
Comparative Cytotoxicity Data
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell growth or viability.[7] The following table summarizes the IC50 values for a selection of isoxazole derivatives against various cancer cell lines, compiled from multiple studies.
| Isoxazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2d | Hep3B (Liver) | ~23 µg/ml | [9] |
| HeLa (Cervical) | 15.48 µg/ml | [9] | |
| Compound 2e | Hep3B (Liver) | ~23 µg/ml | [9] |
| Compound 2a | MCF-7 (Breast) | 39.80 µg/ml | [9] |
| Isoxazole-piperazine derivatives | Huh7 (Liver) | 0.3 - 3.7 | [8] |
| Mahlavu (Liver) | 0.3 - 3.7 | [8] | |
| MCF-7 (Breast) | 0.3 - 3.7 | [8] | |
| Betulin-derived isoxazole (20) | RD, TE32, A549, MS, HEp-2, HCT 116 | 7.9 - 22.1 | [13] |
| Curcumin-derived isoxazole (40) | MCF-7 (Breast) | 3.97 | [13] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
The data clearly indicates that the cytotoxic potency of isoxazole derivatives is highly dependent on both the specific chemical structure and the cancer cell line being tested. For instance, compounds 2d and 2e demonstrated significant activity against liver and cervical cancer cells, while compound 2a was more effective against a breast cancer cell line.[9] Furthermore, the fusion of the isoxazole moiety with other pharmacologically active scaffolds, such as piperazine or natural products like curcumin, can lead to derivatives with potent, low micromolar to nanomolar cytotoxic activity.[8][13][14]
Mechanism of Action: Beyond Cytotoxicity
Understanding the mechanism by which isoxazole derivatives induce cell death is crucial for their development as therapeutic agents. Studies have revealed a multitude of mechanisms, including:
-
Induction of Apoptosis: Many isoxazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[4][5][15] This is often characterized by the activation of caspases and an increased Bax/Bcl-2 ratio.[8] For example, certain 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been shown to induce both early and late apoptosis in leukemia cells.[8]
-
Cell Cycle Arrest: Some derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. For instance, compounds 2d and 2e were found to cause a delay in the G2/M phase of the cell cycle in liver cancer cells.[9]
-
Enzyme Inhibition: Isoxazole derivatives can target specific enzymes that are critical for cancer cell survival and proliferation. These targets include topoisomerases, histone deacetylases (HDACs), and protein kinases.[4][5][14]
-
Disruption of Microtubules: Similar to some established chemotherapeutic agents, certain isoxazole derivatives can interfere with the dynamics of microtubules, which are essential for cell division.[4][5]
A common signaling pathway implicated in the cytotoxic effects of some isoxazole derivatives is the p53 pathway. Activation of the tumor suppressor protein p53 can lead to cell cycle arrest and apoptosis.[8]
Caption: Simplified signaling pathway of p53-mediated apoptosis induced by isoxazole derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[6][7]
Principle:
Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include untreated, vehicle, and positive controls.
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of isoxazole derivatives and their cytotoxic activity is a key area of investigation.[16] SAR studies help in the rational design of more potent and selective anticancer agents.[16]
Key SAR findings include:
-
Substitutions on the Isoxazole Ring: The nature and position of substituents on the isoxazole ring can significantly influence activity. For example, the presence of certain aryl groups can enhance cytotoxicity.[16]
-
Modifications on Appended Moieties: When the isoxazole ring is part of a larger hybrid molecule, modifications to the other parts of the structure are also critical. For instance, in indolylisoxazoline derivatives, substitutions on the indole nitrogen and the benzene ring of the indole can modulate cytotoxic effects.[16] Electron-withdrawing groups like halogens often increase activity.[16]
-
Stereochemistry: In some cases, the stereochemistry of the molecule can have a profound impact on its biological activity. For example, a cis-isomer of an isoxazole retinoid was found to be a potent inducer of apoptosis, while the corresponding trans-isomer was inactive in this regard but showed differentiating activity.[17]
Conclusion
Isoxazole derivatives represent a versatile and promising class of compounds in the development of new anticancer therapies. Their cytotoxic effects are evident across a wide range of cancer cell lines, and their mechanisms of action are multifaceted, often involving the induction of apoptosis and cell cycle arrest. The continued exploration of their structure-activity relationships will undoubtedly pave the way for the design of novel isoxazole-based drugs with improved efficacy and selectivity for the treatment of cancer.
References
- 1. espublisher.com [espublisher.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. benchchem.com [benchchem.com]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Structure-activity relationship studies of novel heteroretinoids: induction of apoptosis in the HL-60 cell line by a novel isoxazole-containing heteroretinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an Analytical Method for 5-Isopropyl-3-methylisoxazole-4-carboxylic acid
Introduction
5-Isopropyl-3-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring both an isoxazole nucleus and a carboxylic acid functional group. Molecules within the isoxazole class are of significant interest in medicinal chemistry, forming the backbone of various pharmacologically active agents.[1][2][3] The reliable quantification of such compounds is paramount during drug development, from early-stage synthesis and purity assessment to final product release and stability testing. A robust, validated analytical method is not merely a procedural formality; it is the foundation of data integrity, ensuring product quality and safety.
This guide provides an in-depth comparison and validation framework for an analytical method tailored to this compound. We will explore the rationale behind method selection, delve into the critical validation parameters as stipulated by global regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), and provide detailed experimental protocols.[4][5][6][7] The objective is to demonstrate that an analytical procedure is unequivocally fit for its intended purpose.[8]
The Analytical Challenge & Method Selection
The molecular structure of this compound presents specific analytical considerations. The carboxylic acid moiety (pKa dependent) means its ionization state is pH-sensitive, which directly impacts its retention in reversed-phase chromatography. The isoxazole ring provides a chromophore, making it suitable for UV-Vis spectrophotometric detection.
Two primary analytical techniques are compared for this application:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis. Its robustness, cost-effectiveness, and suitability for non-volatile compounds with a UV chromophore make it an ideal primary candidate for assay and impurity quantification.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity. It is particularly advantageous for analyzing trace levels of the analyte in complex biological matrices or for identifying and quantifying impurities that may co-elute in an HPLC-UV system.
Comparative Overview
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Specificity | Good. Can be compromised by co-eluting impurities with similar UV spectra. | Excellent. Highly specific due to parent/daughter ion monitoring. |
| Sensitivity | Moderate (typically µg/mL to high ng/mL). | High (typically low ng/mL to pg/mL). |
| Robustness | High. Well-established and reliable for routine QC. | Moderate. More susceptible to matrix effects and instrumental drift. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Primary Use | Assay, purity, content uniformity, stability testing. | Impurity identification, bioanalysis, trace-level quantification. |
For the purpose of this guide, we will focus on the comprehensive validation of the more universally applied RP-HPLC-UV method , as its principles form the basis of most routine quality control applications.
The Analytical Method Validation Workflow
A successful validation follows a structured, pre-defined protocol. The process ensures that the method is reliable, reproducible, and provides results with the necessary accuracy and precision for its intended application.[9][10]
Caption: A typical workflow for analytical method validation.
Validation Parameters: A Step-by-Step Guide
The validation process involves a series of experiments designed to test the performance characteristics of the method.[4][11] The following protocols are based on a hypothetical, yet scientifically sound, RP-HPLC-UV method for this compound.
Proposed Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (hypothetical λmax)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Causality: A buffered mobile phase at a pH well below the analyte's pKa (~4-5 for a carboxylic acid) is crucial to suppress ionization, ensuring a single, non-ionized species is present. This leads to sharp, symmetrical peaks and reproducible retention times. A C18 column is chosen for its versatility in retaining moderately polar organic molecules.
Specificity
Why it's critical: Specificity demonstrates that the analytical signal is solely attributable to the target analyte, without interference from other components like impurities, degradation products, or matrix components.[11][12][13]
Experimental Protocol:
-
Prepare a diluent blank and inject it to ensure no interfering peaks at the analyte's retention time.
-
Prepare a solution of the this compound reference standard at the target concentration.
-
Prepare a sample solution spiked with known related substances and potential impurities.
-
If applicable, prepare a placebo (formulation without the active ingredient) and a placebo solution spiked with the analyte.
-
Subject a sample solution to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Inject all solutions and analyze the chromatograms. The analyte peak should be free from co-elution with any other components, which is typically confirmed using a photodiode array (PDA) detector to assess peak purity.
Acceptance Criteria:
-
The analyte peak is resolved from all other peaks (Resolution > 2.0).
-
The peak purity analysis (if using PDA) passes.
Linearity
Why it's critical: Linearity confirms a direct, proportional relationship between the analyte concentration and the detector's response over a specified range.[11] This is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 80% to 120% of the expected sample concentration for an assay.[13]
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).
Data Presentation (Hypothetical):
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 798,500 |
| 90 | 899,100 |
| 100 | 1,001,200 |
| 110 | 1,102,500 |
| 120 | 1,203,100 |
Acceptance Criteria:
-
Correlation coefficient (r²) or Coefficient of Determination (R²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Accuracy
Why it's critical: Accuracy measures the closeness of the experimental results to the true or accepted reference value. It confirms that the method can quantify the analyte without systemic bias.[4]
Experimental Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate (for a total of nine determinations).
-
Analyze the samples and calculate the percentage recovery for each.
Data Presentation (Hypothetical):
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Mean Recovery (%) | %RSD |
| 80% | 80.0 | 79.7 | 99.6 | 0.8 |
| 100% | 100.0 | 100.5 | 100.5 | 0.6 |
| 120% | 120.0 | 121.1 | 100.9 | 0.7 |
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (%RSD) for each level should be ≤ 2.0%.
Precision
Why it's critical: Precision demonstrates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[4]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Data Presentation (Hypothetical):
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| N | 6 | 6 |
| Mean Assay (%) | 100.2 | 99.8 |
| %RSD | 0.9% | 1.1% |
| Overall Mean (%) | \multicolumn{2}{c | }{100.0} |
| Overall %RSD | \multicolumn{2}{c | }{1.3%} |
Acceptance Criteria:
-
%RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's critical: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. These are critical for impurity analysis.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Prepare a series of dilute solutions of the analyte.
-
Inject them to determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirm the LOQ by preparing and analyzing at least six samples at this concentration to demonstrate acceptable precision (%RSD ≤ 10%).
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1, with demonstrated precision (%RSD ≤ 10%).
Robustness
Why it's critical: Robustness testing shows the method's reliability during normal usage by deliberately introducing small variations in method parameters.[9][13] It provides confidence that minor operational fluctuations won't adversely affect the results.
Experimental Protocol:
-
Prepare a standard solution and a sample solution.
-
Analyze the solutions while making small, deliberate changes to key parameters, one at a time.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry) and the final assay result.
Data Presentation (Hypothetical):
| Parameter Varied | Variation | Result (% Assay) | System Suitability |
| Control | -- | 100.1 | Pass |
| Flow Rate | 0.9 mL/min | 100.3 | Pass |
| 1.1 mL/min | 99.8 | Pass | |
| Column Temp. | 28 °C | 99.9 | Pass |
| 32 °C | 100.2 | Pass | |
| Mobile Phase pH | 2.9 | 100.4 | Pass |
| 3.1 | 99.7 | Pass |
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The assay results should not deviate significantly from the control condition.
Caption: Interdependence of key validation parameters.
Conclusion
The validation of an analytical method for this compound is a systematic process that provides documented evidence of its suitability for the intended purpose. By adhering to the principles outlined in ICH and other regulatory guidelines, a robust RP-HPLC-UV method can be established. Each validation parameter—from specificity to robustness—serves a unique and critical function in building a comprehensive picture of the method's performance. This rigorous approach ensures that the data generated is reliable, reproducible, and defensible, underpinning the quality and safety of the final pharmaceutical product.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ajrconline.org [ajrconline.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 8. biopharminternational.com [biopharminternational.com]
- 9. youtube.com [youtube.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. propharmagroup.com [propharmagroup.com]
- 13. ema.europa.eu [ema.europa.eu]
A Head-to-Head Comparison of Leflunomide and Methotrexate in the Management of Rheumatoid Arthritis: A Guide for Researchers
This guide provides an in-depth, head-to-head comparison of Leflunomide, a notable isoxazole derivative, and Methotrexate, the long-standing standard-of-care for the treatment of rheumatoid arthritis (RA). Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanisms of action, comparative efficacy from clinical trials, and detailed experimental protocols for preclinical and clinical evaluation. Our objective is to furnish a comprehensive resource that is grounded in scientific integrity and practical, field-proven insights.
Introduction: The Therapeutic Challenge of Rheumatoid Arthritis
Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction, disability, and reduced quality of life. The therapeutic landscape for RA has evolved significantly, with a range of disease-modifying antirheumatic drugs (DMARDs) forming the cornerstone of treatment. Among these, Methotrexate has been the anchor drug for decades. Leflunomide, a newer synthetic DMARD, presents a distinct mechanistic approach. This guide will dissect the key attributes of both compounds to inform future research and development.
Mechanisms of Action: Two Distinct Approaches to Immunomodulation
The therapeutic efficacy of Leflunomide and Methotrexate in rheumatoid arthritis stems from their unique interference with key cellular pathways involved in the inflammatory process. While both are effective immunomodulators, their primary molecular targets differ significantly.
Leflunomide: Targeting Pyrimidine Synthesis to Inhibit Lymphocyte Proliferation
Leflunomide is a prodrug that is rapidly converted in the gastrointestinal mucosa and liver to its active metabolite, teriflunomide.[1][2] Teriflunomide's primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][3][4] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the synthesis of DNA and RNA.[1][5]
By blocking DHODH, teriflunomide depletes the intracellular pool of pyrimidines, which in turn arrests rapidly proliferating cells, such as activated T and B lymphocytes, in the G1 phase of the cell cycle.[4][6] This cytostatic effect on lymphocytes is central to its anti-inflammatory and disease-modifying properties in RA.[7] Non-lymphoid cells are less affected as they can utilize a salvage pathway for pyrimidine synthesis.[3]
Figure 1: Leflunomide's Mechanism of Action
Methotrexate: A Multi-faceted Anti-inflammatory Agent
Methotrexate's mechanism of action in RA is more complex and not fully elucidated, especially at the low doses used for this indication.[8] While it is a folate antagonist that inhibits dihydrofolate reductase (DHFR), its anti-inflammatory effects are thought to be mediated by several mechanisms[9]:
-
Increased Adenosine Release: Methotrexate polyglutamates inhibit aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to an accumulation of AICAR and subsequent release of adenosine.[9][10] Extracellular adenosine, acting through its receptors, has potent anti-inflammatory effects.[10]
-
Inhibition of Dihydrofolate Reductase (DHFR): By inhibiting DHFR, Methotrexate reduces the levels of tetrahydrofolate, a crucial cofactor for purine and pyrimidine synthesis. This impairs DNA and RNA synthesis, leading to the inhibition of proliferation of immune cells like lymphocytes.[9]
-
Modulation of Inflammatory Signaling: Methotrexate has been shown to interfere with key inflammatory signaling pathways, including the NF-κB and JAK/STAT pathways, further dampening the inflammatory response.[9]
Figure 2: Methotrexate's Mechanism of Action
Head-to-Head Clinical Efficacy and Safety
Several clinical trials have compared the efficacy and safety of Leflunomide and Methotrexate in patients with active rheumatoid arthritis. The results indicate that both are effective DMARDs, with comparable symptomatic relief when Methotrexate is given with folate supplementation.[11]
| Outcome Measure | Leflunomide | Methotrexate | Placebo | Study |
| ACR20 Response Rate | 52% | 46% | 26% | US301[12] |
| ACR50 Response Rate | 31% | 24% | 8% | US301[12] |
| ACR70 Response Rate | 13% | 7% | 2% | US301[12] |
| Radiographic Progression (Sharp Score) | Less progression (p=0.001 vs placebo) | Less progression (p=0.02 vs placebo) | - | US301[12] |
| ACR20 Response Rate (1 year) | - | Significantly greater than Leflunomide | - | MN302[11][13] |
| Radiographic Progression (1 year) | No significant difference | No significant difference | - | MN302[11] |
| ACR20 Response Rate (2 years) | 79% | 67% | - | UTILIZE Trial[14] |
Key Findings from Clinical Trials:
-
Both Leflunomide and Methotrexate are significantly more effective than placebo in improving the signs and symptoms of RA and in slowing radiographic progression of joint damage.[12]
-
The efficacy of Leflunomide and Methotrexate is generally comparable, although some studies have shown a slight advantage for Methotrexate in terms of clinical response, especially when used without folate supplementation.[11][13][15]
-
Leflunomide has demonstrated superiority to Methotrexate in retarding radiographic progression in some studies.[11]
-
The safety profiles of both drugs require careful monitoring, particularly for liver function.[14][16][17] The incidence of elevated liver enzymes can be similar for both drugs.[16]
Experimental Protocols for Preclinical and Clinical Evaluation
This section provides detailed, step-by-step methodologies for key experiments used to evaluate the efficacy and mechanisms of action of Leflunomide and Methotrexate.
In Vitro Assays
This assay measures the inhibitory effect of a compound on DHODH activity.
-
Principle: The activity of recombinant human DHODH is determined by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of dye reduction is proportional to DHODH activity.[18]
-
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Recombinant human DHODH.
-
Substrate: Dihydroorotate.
-
Cofactor: Coenzyme Q10.
-
Electron Acceptor: DCIP.
-
Test Compound (e.g., Teriflunomide) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, recombinant DHODH, Coenzyme Q10, and DCIP.
-
Add varying concentrations of the test compound. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 25°C for 30 minutes.
-
Initiate the reaction by adding dihydroorotate.
-
Measure the decrease in absorbance at 600-650 nm over time using a microplate reader.[18][19]
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
-
This assay measures the inhibitory effect of a compound on DHFR activity.
-
Principle: DHFR activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.[20]
-
Protocol:
-
Reagent Preparation:
-
Assay Buffer (e.g., phosphate buffer, pH 7.5).
-
Recombinant human DHFR.
-
Substrate: Dihydrofolate.
-
Cofactor: NADPH.
-
Test Compound (e.g., Methotrexate) dissolved in a suitable solvent.
-
-
Assay Procedure:
-
Data Analysis:
-
Determine the rate of NADPH oxidation from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
This assay evaluates the effect of compounds on the proliferation of activated T-cells.
-
Principle: T-cells are stimulated to proliferate using mitogens (e.g., phytohemagglutinin - PHA) or antibodies against CD3 and CD28. The extent of proliferation is measured by the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or a fluorescent dye (e.g., CFSE).
-
Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Stimulation and Treatment:
-
Plate the PBMCs in a 96-well plate.
-
Add a stimulating agent (e.g., anti-CD3 and anti-CD28 antibodies).[22]
-
Add varying concentrations of the test compound (Leflunomide or Methotrexate).
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
For [3H]-thymidine incorporation: Add [3H]-thymidine for the final 18 hours of incubation, then harvest the cells and measure radioactivity.
-
For CFSE assay: Label cells with CFSE before stimulation and analyze dye dilution by flow cytometry after incubation.
-
-
Data Analysis: Determine the concentration of the compound that inhibits proliferation by 50% (IC50).
-
In Vivo Animal Models of Rheumatoid Arthritis
Animal models are crucial for evaluating the in vivo efficacy of anti-arthritic drugs.
-
Principle: Immunization with type II collagen emulsified in Freund's adjuvant induces an autoimmune response that leads to polyarthritis, sharing pathological features with human RA.[6][23]
-
Protocol:
-
Induction:
-
Emulsify type II collagen (bovine or chicken) in Complete Freund's Adjuvant (CFA).
-
Inject susceptible strains of mice (e.g., DBA/1) or rats (e.g., Lewis) intradermally at the base of the tail.[6][23]
-
A booster injection with type II collagen in Incomplete Freund's Adjuvant (IFA) may be given on day 21.[6]
-
-
Treatment: Begin administration of the test compounds (Leflunomide or Methotrexate) at the onset of clinical signs of arthritis.
-
Assessment:
-
Monitor clinical signs of arthritis (paw swelling, erythema, and joint stiffness) using a scoring system.
-
Measure paw volume using a plethysmometer.
-
At the end of the study, perform histological analysis of the joints to assess inflammation, pannus formation, and bone erosion.
-
Measure serum levels of inflammatory cytokines and anti-collagen antibodies.
-
-
-
Principle: A single injection of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis induces a severe, rapid-onset polyarthritis.[3][4]
-
Protocol:
-
Induction: Inject CFA subcutaneously into the footpad or the base of the tail of susceptible rat strains (e.g., Lewis or Sprague-Dawley).[3][24]
-
Treatment: Administer test compounds prophylactically (from the day of induction) or therapeutically (after the onset of arthritis).
-
Assessment: Similar to the CIA model, monitor clinical scores, paw volume, and perform histological analysis of the joints.[25]
-
Figure 3: Preclinical Drug Evaluation Workflow
Clinical Evaluation
-
Principle: The American College of Rheumatology (ACR) response criteria are a composite measure used in clinical trials to assess the improvement in RA disease activity.[15]
-
Calculation:
-
Principle: Regular monitoring of hematological and liver function parameters is essential to manage the potential toxicities of Leflunomide and Methotrexate.
-
Protocol:
Conclusion
Both Leflunomide and Methotrexate are potent disease-modifying antirheumatic drugs with distinct mechanisms of action. Leflunomide offers a targeted approach by inhibiting de novo pyrimidine synthesis, while Methotrexate exerts its effects through multiple pathways, with the induction of adenosine release being a key anti-inflammatory mechanism. Clinical evidence supports the efficacy of both drugs, with a generally comparable risk-benefit profile. The choice between these agents in clinical practice often depends on patient-specific factors, including comorbidities and tolerability. For researchers, understanding the nuances of their mechanisms and the standardized protocols for their evaluation is paramount for the development of next-generation therapeutics for rheumatoid arthritis.
References
- 1. Synovial tissue analysis in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. chondrex.com [chondrex.com]
- 4. maokangbio.com [maokangbio.com]
- 5. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. chondrex.com [chondrex.com]
- 7. jrheum.org [jrheum.org]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. scielo.br [scielo.br]
- 10. maokangbio.com [maokangbio.com]
- 11. quanticate.com [quanticate.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leflunomide monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 15. Website [eprovide.mapi-trust.org]
- 16. jhrlmc.com [jhrlmc.com]
- 17. Liver enzymes often elevated during methotrexate/leflunomide therapy – The Doctor's Channel [thedoctorschannel.com]
- 18. benchchem.com [benchchem.com]
- 19. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. scispace.com [scispace.com]
- 22. 抗CD3と抗CD28によるT細胞の活性化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. chondrex.com [chondrex.com]
- 24. Adjuvant-Induced Arthritis Model [chondrex.com]
- 25. inotiv.com [inotiv.com]
- 26. healthcentral.com [healthcentral.com]
- 27. droracle.ai [droracle.ai]
- 28. Methotrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Mechanism of Action: A Comparative Analysis of Genetic and Chemical Knockout Studies
In the landscape of drug discovery and fundamental biological research, unequivocally confirming a protein's mechanism of action (MoA) is the bedrock upon which successful therapeutic programs are built.[1][2] A presumed MoA that is not rigorously validated can lead to costly failures in later stages of development. This guide provides an in-depth comparison of the principal methodologies used to interrogate and confirm MoA: genetic and chemical perturbation.
We will dissect the core technologies—CRISPR-Cas9, RNA interference (RNAi), small molecule inhibitors, and targeted protein degraders (like PROTACs)—not merely as protocols, but as strategic tools. The focus here is on the causality behind experimental choices, the design of self-validating experimental systems, and the interpretation of comparative data to build an unassailable case for a specific biological mechanism.
Chapter 1: The Imperative of Orthogonal Validation
Before delving into specific techniques, we must establish a core principle: confidence in an MoA is achieved through concordance across multiple, independent methods. This is known as orthogonal validation.[3][4][5][6][7] Relying on a single technology is fraught with peril; each method has inherent limitations and potential for artifacts. For instance, a phenotype observed with a small molecule could arise from an off-target effect, while a phenotype from a CRISPR knockout could be influenced by genetic compensation. When a genetic knockout recapitulates the phenotype of a chemical inhibitor, the confidence that the phenotype is a direct result of modulating the intended target increases exponentially.[6][7] Regulatory bodies increasingly favor this multi-pronged approach to strengthen analytical data.[4]
Chapter 2: Genetic Perturbation: From Transient Knockdown to Permanent Knockout
Genetic tools directly manipulate the source code of the cell to reduce or eliminate the expression of a target protein.
RNA Interference (RNAi): The Transient Silencer
Mechanism of Action: Exogenously introduced double-stranded RNA is processed by the Dicer enzyme into siRNA.[10] This siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), which uses one of the RNA strands to find and cleave the complementary target mRNA, preventing its translation into protein.[10]
Caption: Workflow for generating and validating a stable knockout cell line.
Causality and Self-Validation:
-
Rescue Experiments: This is the gold standard for validating a CRISPR knockout phenotype. [11]Re-introducing the wild-type version of the gene (often via a cDNA that is modified to be resistant to the original sgRNA) should reverse the observed phenotype. [11]If it does, this provides a powerful causal link between the gene and the phenotype. [11]* Genotypic Confirmation: Sequencing the target locus is non-negotiable to confirm the presence of frameshift-inducing indels in all alleles. * Protein Confirmation: Western blotting is essential to prove the complete absence of the target protein.
Table 1: Comparison of Genetic Perturbation Methods
| Feature | RNAi (siRNA/shRNA) | CRISPR-Cas9 Knockout |
| Level of Action | mRNA (Post-transcriptional) [12] | DNA (Genomic) [12] |
| Effect | Knockdown (Reduction of expression) [9] | Knockout (Complete loss of function) [9] |
| Permanence | Transient (siRNA) or stable (shRNA) [12] | Permanent [12] |
| Key Advantage | Good for studying essential genes where a full knockout would be lethal. [8] | Provides a definitive loss-of-function phenotype. [12] |
| Primary Challenge | Off-target effects and incomplete knockdown. [8] | Time-consuming clonal isolation; potential for genetic compensation. |
| Validation Standard | Concordance across multiple siRNAs. | Rescue experiment. [11] |
Chapter 3: Chemical Perturbation: From Inhibition to Degradation
Chemical probes are small molecules used to modulate protein function directly and acutely. [13]They are indispensable tools for target validation and studying dynamic cellular processes.
Small Molecule Inhibitors
These molecules typically bind to a protein's active site or an allosteric site to block its function.
Mechanism of Action: Inhibitors can be reversible (competitive, non-competitive) or irreversible (covalent), physically occupying a functional pocket on the protein to prevent its normal activity (e.g., substrate binding or conformational change).
Causality and Self-Validation:
-
Structure-Activity Relationship (SAR): A key principle is to use a structurally related but inactive control compound. If this molecule, which differs slightly from the active inhibitor, fails to produce the phenotype, it strengthens the case for on-target action.
-
Orthogonal Inhibitors: Use a second, structurally distinct inhibitor that targets the same protein. If both compounds produce the same phenotype, it is less likely that an off-target effect common to both is responsible.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm that the inhibitor directly binds to the target protein inside the cell. [14]Target engagement often stabilizes a protein, leading to a shift in its thermal denaturation profile.
Targeted Protein Degraders (PROTACs)
PROteolysis-TArgeting Chimeras (PROTACs) are a revolutionary class of chemical probes that induce the degradation of a target protein rather than just inhibiting it. [15][16] Mechanism of Action: A PROTAC is a heterobifunctional molecule with three parts: a ligand that binds the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. [16][17]This molecule acts as a bridge, bringing the target protein and the E3 ligase into close proximity, forming a "ternary complex." [16][18]The E3 ligase then tags the target protein with ubiquitin, marking it for destruction by the cell's proteasome. [16]The PROTAC is then released to repeat the cycle. [16] Experimental Workflow: PROTAC-Mediated Degradation
Caption: Key steps to validate the mechanism of a PROTAC degrader.
Causality and Self-Validation:
-
Proteasome-Dependence: The gold standard for confirming a PROTAC's MoA is to show that co-treatment with a proteasome inhibitor (like MG132 or bortezomib) rescues the degradation of the target protein. [17]* Transcriptional Invariance: It is crucial to demonstrate that the PROTAC reduces protein levels without affecting the corresponding mRNA levels, which can be checked via qPCR. [17]This distinguishes degradation from transcriptional repression.
-
Inactive Controls: A proper control is a molecule where the E3 ligase-binding component is mutated, rendering it unable to recruit the degradation machinery. This control should still bind the target but fail to induce its degradation.
Table 2: Comparison of Chemical Perturbation Methods
| Feature | Small Molecule Inhibitor | Targeted Protein Degrader (PROTAC) |
| Level of Action | Protein (Functional activity) | Protein (Existence) |
| Effect | Inhibition (often reversible) | Degradation (Elimination of protein) [16] |
| Permanence | Dependent on compound washout | Dependent on compound washout |
| Key Advantage | High temporal control; can study non-enzymatic functions. | Can eliminate all functions of a protein (catalytic, scaffolding); can target "undruggable" proteins. [15] |
| Primary Challenge | Off-target effects; requires high occupancy for efficacy. | Complex pharmacology ("Hook effect"); large molecule size can affect permeability. [18] |
| Validation Standard | CETSA; use of inactive analog and orthogonal inhibitor. | Rescue with proteasome inhibitor; no change in mRNA. [17] |
Chapter 4: A Decision Framework for Method Selection
Choosing the right tool depends entirely on the biological question. A permanent genetic knockout is ideal for studying the long-term consequences of a gene's absence, while a chemical probe offers acute, tunable control that is invaluable for dissecting dynamic pathways.
Caption: A simplified decision framework for selecting a perturbation method.
Conclusion: Building a Coherent Mechanistic Narrative
References
- 1. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvitysignals.com [revvitysignals.com]
- 5. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research | Technology Networks [technologynetworks.com]
- 8. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 9. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
- 10. Gene Silencing Technologies: RNAi vs CRISPR NovoPro [novoprolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. synthego.com [synthego.com]
- 13. Chemical probe - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Isopropyl-3-methylisoxazole-4-carboxylic Acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 5-isopropyl-3-methylisoxazole-4-carboxylic acid (CAS 90087-36-8). As a substituted isoxazole, this compound is integral to various research and development pipelines, particularly in medicinal chemistry and materials science.[1] Adherence to stringent disposal protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment. This guide is structured to provide clear, actionable steps, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
A thorough understanding of a chemical's potential hazards is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not detailed in publicly available literature, its structural analogs provide a reliable basis for risk assessment.[2][3][4][5] The isoxazole and carboxylic acid moieties suggest specific hazards that must be addressed.
Based on data from closely related isoxazole carboxylic acids, the compound should be handled as a hazardous substance with the potential to cause irritation and harm upon exposure.[3][4][5]
Table 1: Summary of Potential Hazards based on Analogous Compounds
| Hazard Classification | Description | Precautionary Statement Examples | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [2][5] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [3][4][5] |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation. May cause serious eye damage. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory tract irritation. | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3][4][5] |
Due to these potential hazards, this compound must be managed as a regulated hazardous waste.[6] Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sanitary sewer system.[2][7][8]
Personnel Safety & Required Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, personnel must be equipped with the appropriate PPE to mitigate exposure risks. The Occupational Safety and Health Administration (OSHA) mandates employers to provide and ensure the use of PPE.[9][10][11]
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's regulations in 29 CFR 1910.133.[8] A face shield should be used if there is a splash hazard.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) that are appropriate for handling organic acids and heterocyclic compounds.[8] Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required.[8] Ensure it is fully buttoned to provide maximum coverage.
-
Respiratory Protection: All handling of the solid material or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[11]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation and collection at the point of generation are critical for safe and compliant disposal.[12] Commingling incompatible chemicals can lead to dangerous reactions.[13]
-
Designate a Waste Container: Use a dedicated, chemically compatible container for collecting waste this compound. A high-density polyethylene (HDPE) container is a suitable choice. The container must have a secure, leak-proof screw cap.[14]
-
Label the Container: The moment waste is first added, the container must be labeled. The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "Waste this compound".
-
A list of all components in the container (e.g., if dissolved in a solvent, list the solvent).
-
The approximate concentration or volume of each component.
-
The date of initial waste accumulation.
-
-
Segregate Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents, which could react with the isoxazole ring or carboxylic acid group.[2]
-
Keep Containers Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[6][15] This is a common and critical compliance point enforced by the Environmental Protection Agency (EPA).[6]
-
Accumulate in a Safe Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, such as in a secondary containment tray inside a ventilated cabinet.[16]
Spill Management Protocol
Accidental spills must be managed immediately and safely. The laboratory's Chemical Hygiene Plan (CHP) should detail specific spill response procedures.[17]
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting cleanup, don the full PPE as described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material without creating dust and place it in the designated hazardous waste container.[2] For liquid spills, contain the spill using a chemical absorbent material (e.g., vermiculite or a commercial spill kit).
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials (absorbents, wipes, contaminated PPE) must be placed in the hazardous waste container.[18]
-
Report the Incident: Report the spill to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department, following local protocols.
Visualizing the Spill Response Workflow
References
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lgcstandards.com [lgcstandards.com]
- 3. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. pfw.edu [pfw.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. compliancy-group.com [compliancy-group.com]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 15. ethz.ch [ethz.ch]
- 16. epa.gov [epa.gov]
- 17. osha.gov [osha.gov]
- 18. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

